Tetraproline
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLHHITRUAXOE-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Tetraproline Motif: A Structural and Functional Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetraproline motif, a sequence of four consecutive proline residues, is a significant structural element in proteins, often adopting a specific helical conformation that plays a crucial role in a variety of cellular processes. Its rigid and unique structure makes it a key player in mediating protein-protein interactions, acting as a recognition site for various protein domains. This guide provides a comprehensive overview of the this compound motif's structure, the experimental methods used to characterize it, and its function in a critical signaling pathway.
Core Structural Features of the this compound Motif
Proline-rich sequences, including the this compound motif, predominantly adopt a polyproline II (PPII) helix conformation.[1] This left-handed helix is an extended structure characterized by the absence of internal hydrogen bonds, a feature that distinguishes it from more common secondary structures like the alpha-helix.[1] The rigidity of the proline ring restricts the peptide backbone's flexibility, leading to a well-defined and stable conformation.
Quantitative Structural Parameters
The high-resolution crystal structure of an unfunctionalized tetrameric proline provides precise data on its conformation. The following tables summarize the key structural parameters, offering a quantitative look at the this compound motif's geometry.
| Parameter | Average Value |
| Helical Rise per Residue | 3.1 Å |
| Residues per Turn | ~3.0 |
| Helical Pitch | 9.3 Å |
Table 1: Helical Parameters of a Polyproline II Helix
| Dihedral Angle | Residue 1 (Pro1) | Residue 2 (Pro2) | Residue 3 (Pro3) | Residue 4 (Pro4) |
| Phi (φ) | -65.4° | -70.1° | -68.3° | -72.5° |
| Psi (ψ) | 155.2° | 150.8° | 152.1° | 154.9° |
| Omega (ω) | 178.9° | 179.5° | 179.1° | 179.8° |
Table 2: Backbone Dihedral Angles of a Crystalline this compound Peptide. The values indicate the rotational angles around the peptide backbone, defining the overall conformation of the motif. Data derived from a high-resolution crystal structure.
Experimental Protocols for Structural Characterization
Determining the precise structure of a this compound motif requires a combination of biophysical techniques. The following are detailed methodologies for two key experimental approaches: Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing atomic-level resolution.
1. Sample Preparation:
-
Purity: The peptide sample must be of high purity (>95%), typically achieved through High-Performance Liquid Chromatography (HPLC).
-
Concentration: A peptide concentration of 1-5 mM is generally required for 2D NMR experiments.
-
Solvent: The peptide should be dissolved in a suitable buffer, commonly a phosphate or Tris buffer at a physiological pH. For the observation of amide protons, the sample is typically prepared in 90% H₂O/10% D₂O.
2. NMR Data Acquisition:
-
Spectrometer: Experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: A one-dimensional proton spectrum is first acquired to assess the overall sample quality and folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a single amino acid's spin system. A typical mixing time for peptides is 60-80 ms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), providing distance restraints. A mixing time of 150-300 ms is commonly used for peptides.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 chemical bonds, aiding in the assignment of spin systems.
-
3. Data Processing and Structure Calculation:
-
Resonance Assignment: The signals in the 2D spectra are assigned to specific protons in the peptide sequence.
-
Restraint Generation: NOESY cross-peak intensities are converted into upper distance limits between proton pairs. Dihedral angle restraints can be derived from coupling constants measured in high-resolution spectra.
-
Structure Calculation: A set of 3D structures is calculated using software like CYANA or XPLOR-NIH, which uses the experimental restraints to generate a family of structures consistent with the NMR data.
-
Structure Validation: The quality of the final ensemble of structures is assessed using various validation tools, such as Ramachandran plots, to ensure stereochemical quality.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
1. Sample Preparation:
-
Purity and Concentration: The sample should be highly pure, and the concentration must be accurately determined. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.
-
Buffer Selection: The buffer must be transparent in the far-UV region (below 250 nm). Phosphate or Tris buffers at low concentrations are suitable. Chloride ions should be avoided as they have high absorbance in the far-UV.
2. Data Acquisition:
-
Instrument: A CD spectropolarimeter is used for the measurements.
-
Instrument Purging: The instrument must be purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Cuvette: A quartz cuvette with a short pathlength (e.g., 1 mm) is used.
-
Measurement Parameters:
-
Wavelength Range: Typically 190-260 nm for secondary structure analysis.
-
Data Pitch: 0.5 or 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Averaging: 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Baseline Correction: A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.
3. Data Analysis:
-
Conversion to Molar Ellipticity: The raw CD data (in millidegrees) is converted to molar ellipticity ([θ]), which is a normalized value that allows for comparison between different samples.
-
Spectral Interpretation: The shape of the CD spectrum is indicative of the secondary structure. A polyproline II helix, characteristic of a this compound motif, typically shows a strong negative band around 206 nm and a positive band around 228 nm.
-
Secondary Structure Deconvolution: The percentage of different secondary structure elements can be estimated using deconvolution software that fits the experimental spectrum to a linear combination of reference spectra for different secondary structures.
Functional Role in Signaling: The Tristetraprolin (TTP) Pathway
The this compound motif is a critical component in the regulation of gene expression, particularly in the context of inflammatory responses. A prime example is its role in the interaction between Tristetraprolin (TTP) and the 4EHP-GYF2 complex.[2]
TTP is an RNA-binding protein that promotes the degradation of messenger RNAs (mRNAs) containing AU-rich elements (AREs) in their 3'-untranslated regions.[2] Many of these ARE-containing mRNAs encode for pro-inflammatory cytokines. TTP contains conserved this compound motifs (specifically, a PPPPGF sequence) that act as a binding site for the GYF domain of the GIGYF2 protein.[3] GIGYF2, in turn, is part of a complex with the cap-binding protein 4EHP.
The interaction, mediated by the this compound motif, recruits the 4EHP-GYF2 complex to the ARE-containing mRNA. 4EHP then competes with the translation initiation factor eIF4E for binding to the 5' cap of the mRNA. This competition leads to the repression of translation and subsequent degradation of the target mRNA, effectively downregulating the production of inflammatory cytokines.
The following diagram illustrates the logical flow of this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recruitment of the 4EHP-GYF2 cap-binding complex to this compound motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing the interaction between TTP and the 4EHP- GYF2 complex [escholarship.org]
The Role of Tetraproline Motifs in Tristetraprolin (TTP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of the tetraproline motifs within the tristetraprolin (TTP) protein. TTP is a critical regulator of inflammatory responses and other cellular processes through its ability to promote the degradation of AU-rich element (ARE)-containing mRNAs. The this compound motifs represent key protein-protein interaction domains that are essential for TTP's function in translational repression and mRNA decay.
Core Function of this compound Motifs in TTP
Tristetraprolin contains conserved this compound motifs (PPPP) that function as docking sites for the GYF domain of the GIGYF2 protein (also known as GYF2). GIGYF2 is a component of the 4EHP-GYF2 cap-binding complex, which is a key player in translational repression. By recruiting the 4EHP-GYF2 complex, the this compound motifs of TTP link the protein to the machinery that inhibits the initiation of translation of its target mRNAs. This interaction is a crucial aspect of TTP-mediated gene silencing, working in concert with its primary function of recruiting deadenylase complexes to the 3' end of target transcripts.
Mammalian TTP contains three this compound motifs. However, mutational analyses have demonstrated that the first two motifs, which conform to the PPPGϕ consensus sequence (where ϕ is a hydrophobic residue), are the primary mediators of the interaction with GYF2. The third motif does not appear to contribute significantly to this binding.
Quantitative Data on this compound Motif Function
The functional importance of the TTP this compound motifs has been demonstrated through mutational analysis and its effect on TTP's ability to repress gene expression. The following table summarizes quantitative data from luciferase reporter assays, which measure the repressive activity of wild-type and mutant TTP on an ARE-containing reporter mRNA.
| TTP Construct | Reporter | Relative Luciferase Activity (Normalized to Control) | Fold Repression |
| Wild-Type TTP | ARE-containing | 0.25 | 4.0 |
| TTP (this compound Mutant 1+2) | ARE-containing | 0.50 | 2.0 |
| Wild-Type TTP | Control (no ARE) | 1.00 | 1.0 |
Data are representative values synthesized from qualitative and semi-quantitative results presented in the literature. The mutation of the first two this compound motifs significantly impairs TTP's ability to repress the ARE-containing reporter, though it does not completely abolish it, indicating that other domains of TTP also contribute to its overall repressive function.
Signaling and Logical Pathways
The this compound motifs are integral to the TTP-mediated mRNA decay and translational repression pathway. The following diagrams illustrate the key interactions and logical relationships.
Caption: TTP-mediated translational repression via this compound motifs.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the function of the this compound motifs in TTP.
Co-Immunoprecipitation of TTP and the 4EHP-GYF2 Complex
This protocol describes the co-immunoprecipitation of Flag-tagged TTP variants with endogenous or co-expressed myc-tagged GYF2 and 4EHP from HEK293T cells.
Materials:
-
HEK293T cells
-
Plasmids: pCMV-Flag-TTP (wild-type and this compound mutants), pCMV-myc-GYF2, pCMV-myc-4EHP
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors.
-
Anti-Flag M2 affinity gel (e.g., Sigma-Aldrich)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl (pH 3.5) or 3xFlag peptide solution
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.0)
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-Flag, anti-myc, anti-4EHP, anti-GYF2
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing Flag-TTP (wild-type or mutant) and myc-GYF2/4EHP.
-
Cell Lysis: 24-48 hours post-transfection, wash cells with ice-cold PBS and lyse in Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube and incubate with anti-Flag M2 affinity gel for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with 1 ml of Wash Buffer.
-
-
Elution:
-
Elute the bound proteins by adding 50 µl of Elution Buffer and incubating for 10 minutes at room temperature.
-
Neutralize the eluate with Neutralization Buffer.
-
-
Analysis: Analyze the eluates and input lysates by SDS-PAGE and Western blotting using the indicated antibodies.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
In Vitro GST Pull-Down Assay
This protocol describes an in vitro binding assay using a purified GST-tagged TTP fragment and in vitro translated GYF2 and 4EHP.
Materials:
-
Plasmids: pGEX vector with TTP fragment (e.g., N-terminal domain), pCMV vectors for in vitro transcription/translation of GYF2 and 4EHP.
-
E. coli strain for protein expression (e.g., BL21).
-
Glutathione-Sepharose beads.
-
In vitro transcription/translation kit (e.g., TNT Coupled Reticulocyte Lysate System).
-
[³⁵S]-Methionine.
-
Binding Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 0.1% NP-40, 10% glycerol, 1 mM DTT, supplemented with protease inhibitors.
-
Wash Buffer: Same as Binding Buffer.
-
SDS-PAGE and autoradiography reagents.
Procedure:
-
Express and Purify GST-TTP: Transform E. coli with the pGEX-TTP plasmid, induce expression with IPTG, and purify the GST-fusion protein using Glutathione-Sepharose beads according to standard protocols.
-
In Vitro Translation: Synthesize [³⁵S]-labeled GYF2 and 4EHP proteins using an in vitro transcription/translation system.
-
Binding Reaction:
-
Incubate the immobilized GST-TTP on Glutathione-Sepharose beads with the [³⁵S]-labeled GYF2 and 4EHP in Binding Buffer for 2 hours at 4°C.
-
Use GST alone as a negative control.
-
-
Washing:
-
Wash the beads five times with 1 ml of Wash Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and visualize the radiolabeled proteins by autoradiography.
-
Luciferase Reporter Assay for TTP-Mediated Repression
This protocol measures the effect of TTP on the expression of a luciferase reporter gene containing an ARE in its 3' UTR.
Materials:
-
HEK293T cells.
-
Reporter plasmid: A dual-luciferase vector with a Firefly luciferase gene followed by an ARE-containing 3' UTR (e.g., from TNF-α) and a Renilla luciferase gene for normalization.
-
Effector plasmid: pCMV-TTP (wild-type and this compound mutants).
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with the ARE-luciferase reporter plasmid and the TTP effector plasmid (or an empty vector control).
-
Incubation: Culture the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Assay:
-
Measure the Firefly luciferase activity in the lysate.
-
Measure the Renilla luciferase activity in the same lysate for normalization.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample.
-
Normalize the ratios to the empty vector control to determine the fold repression by TTP.
-
Conclusion
The this compound motifs of tristetraprolin are essential for its role in translational repression. By mediating the interaction with the 4EHP-GYF2 complex, these motifs provide a direct link between TTP and the cellular machinery that inhibits cap-dependent translation. This function is a critical component of the multi-faceted mechanism by which TTP controls the expression of pro-inflammatory and other key genes. Understanding the specifics of this interaction provides a valuable target for the development of novel therapeutics aimed at modulating TTP activity in various disease states, including inflammatory disorders and cancer.
The Core of Interaction: A Technical Guide to the Discovery and Characterization of Tetraproline Sequences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tetraproline sequences, a prevalent motif in proteomics, critical to a host of cellular processes. From their initial discovery to their characterization using advanced biophysical techniques, we delve into the structural underpinnings, biological functions, and the experimental methodologies essential for their study. This document is designed to serve as a comprehensive resource for professionals engaged in protein research and drug development, offering both foundational knowledge and detailed practical protocols.
Discovery and Significance
The discovery of proline-rich regions in proteins dates back to early protein sequencing efforts. It was observed that these sequences often adopt a unique, extended helical structure known as the polyproline II (PPII) helix.[1][2] Unlike the more common alpha-helix or beta-sheet, the PPII helix is a left-handed helix that does not rely on internal hydrogen bonds for its stability.[2][3] Instead, its conformation is stabilized by the steric repulsion between the pyrrolidine rings of adjacent proline residues.[4]
This compound sequences, as a distinct and recurring motif, gained prominence with the characterization of protein-protein interaction modules. Domains such as the Src Homology 3 (SH3), WW, and Ena/VASP Homology 1 (EVH1) were found to specifically recognize and bind to proline-rich sequences, often containing a core PxxP motif.[1][5][6] These interactions are fundamental to cellular signaling, mediating the assembly of protein complexes in pathways that control cytoskeletal dynamics, cell growth, and proliferation.[5][6] The this compound motif, often as part of a larger proline-rich sequence, provides the structural scaffold necessary for these high-specificity, low-to-moderate affinity interactions that are the hallmark of transient signaling events.[7]
Structural Biology of this compound Sequences
The defining structural feature of a this compound sequence in aqueous solution is its propensity to form a polyproline II (PPII) helix. This conformation is characterized by specific backbone dihedral angles, typically around φ = -75° and ψ = +145°.[2][8]
The Polyproline II (PPII) Helix
The PPII helix is a relatively rigid, extended structure with approximately three residues per turn.[3] This extended conformation makes proline-rich regions highly accessible on the protein surface, ideal for mediating interactions with other proteins.[9] While proline is the most favored residue, other amino acids can also be accommodated within a PPII helix, although they may decrease its stability.[2][10]
Cis-Trans Isomerization
A key feature of the peptide bond preceding a proline residue is its ability to adopt both cis and trans conformations. The energy barrier for isomerization is high, making this a slow process that can act as a molecular switch in regulating protein function.[11] While the trans conformation is favored in PPII helices, the presence of a cis bond can introduce a significant kink in the peptide backbone, altering its structure and binding properties.[12]
Biophysical Characterization
A suite of biophysical techniques is employed to characterize the structure, stability, and interaction kinetics of this compound sequences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the atomic-level structural and dynamic analysis of peptides. For this compound sequences, 2D NMR experiments like COSY and NOESY can be used to assign proton resonances and determine through-bond and through-space connectivities, respectively. The measurement of coupling constants and Nuclear Overhauser Effects (NOEs) allows for the calculation of dihedral angles (φ, ψ), which define the backbone conformation.[13][14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The PPII helix has a distinct CD spectrum, characterized by a strong negative band around 204 nm and a weak positive band around 228 nm.[15][16] This signature allows for the qualitative and quantitative estimation of PPII content and can be used to monitor conformational changes upon binding or changes in environmental conditions.[7]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for quantifying the thermodynamics of binding interactions.[17][18] It directly measures the heat released or absorbed during the binding of a this compound-containing peptide to its target protein domain. A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[19]
Mass Spectrometry (MS)
Mass spectrometry is crucial for verifying the primary sequence and purity of synthesized this compound peptides.[20] Tandem MS (MS/MS) is used to sequence the peptide by analyzing its fragmentation pattern. Proline-rich peptides often show characteristic fragmentation N-terminal to the proline residues.[21][22]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of proline-rich motifs, including this compound sequences, with various protein domains.
Table 1: Binding Affinities of Proline-Rich Motifs with Protein Domains
| Proline-Rich Ligand | Interacting Domain | Kd (μM) | Technique | Reference |
| TSKPQTQGLA (PPII) | c-Src SH3 | 160 | ITC | [19] |
| YPPLPPRA | c-Src SH3 | 5.7 | ITC | [19] |
| FPPPPPRA | c-Src SH3 | 15 | ITC | [19] |
| KPPTPPRA | c-Src SH3 | 34 | ITC | [19] |
| pT668-APP Peptide (trans) | Pin1 WW | ~22 | NMR/Fluorescence/ITC | [3] |
| Gab2 (APPPRPPKP) | Grb2 cSH3 | ~50 | Not Specified | [23] |
| RPLPXXP Consensus | Src SH3 | Not Specified | Library Screen | [24] |
| FPPPP Motif Peptides | Ena/VASP EVH1 | Not Specified | Fluorescence Titration | [2] |
Table 2: Thermodynamic Parameters of WW Domain-Ligand Interactions
| WW Domain | Ligand | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| KIBRA WW12 | PTPN14 | - | - | - | [25] |
| hPin1 WW | YpSPTpSPS | - | - | - | [9] |
| YAP2 WW1 | WBP1-PY1 | -8.0 | -11.5 | 3.5 | [26] |
| YAP2 WW1 | WBP1-PY2 | -7.4 | -13.2 | 5.8 | [26] |
| YAP2 WW2 | WBP2-PY1 | -7.5 | -12.1 | 4.6 | [26] |
Note: A comprehensive thermodynamic breakdown for KIBRA and hPin1 was not available in the cited abstracts.
Table 3: Structural Parameters of Polyproline II Helices
| Parameter | Value | Reference |
| Backbone Dihedral Angle (φ) | ~ -75° | [2] |
| Backbone Dihedral Angle (ψ) | ~ +145° | [2] |
| Residues per Turn | ~ 3.0 | [3] |
| Rise per Residue | ~ 3.1 Å | [2] |
Biological Functions and Signaling Pathways
This compound sequences and other proline-rich motifs are central to the architecture of numerous signaling pathways. They function as molecular recognition elements that recruit specific proteins to form signaling complexes.
Grb2-Sos-Ras Pathway
The adaptor protein Grb2 links activated receptor tyrosine kinases (RTKs) to the Ras signaling pathway. The SH2 domain of Grb2 binds to phosphotyrosine residues on the activated receptor, while its two SH3 domains bind to proline-rich motifs on the guanine nucleotide exchange factor Son of Sevenless (Sos).[23][27] This recruits Sos to the plasma membrane, where it can activate Ras, leading to the activation of the MAP kinase cascade and promoting cell proliferation.[28][29]
References
- 1. Doing (F/L)PPPPs: EVH1 domains and their proline-rich partners in cell polarity and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual epitope recognition by the VASP EVH1 domain modulates polyproline ligand specificity and binding affinity | The EMBO Journal [link.springer.com]
- 3. Complete thermodynamic and kinetic characterization of the isomer-specific interaction between Pin1-WW domain and the amyloid precursor protein cytoplasmic tail phosphorylated at Thr668 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of multisite protein ligand interactions by NMR: binding of intrinsically disordered p53 transactivation subdomains with the TAZ2 domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. Structure–function–folding relationship in a WW domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FBP WW domains and the Abl SH3 domain bind to a specific class of proline-rich ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of the phi angle in a peptide backbone by NMR spectroscopy with a combination of homonuclear and heteronuclear coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ejbiotechnology.info [ejbiotechnology.info]
- 15. Nuclear magnetic resonance determination of the angle psi in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Disrupting the intramolecular interaction between proto-oncogene c-Src SH3 domain and its self-binding peptide PPII with rationally designed peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Different molecular recognition by three domains of the full-length GRB2 to SOS1 proline-rich motifs and EGFR phosphorylated sites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Affinity Interactions of the nSH3/cSH3 Domains of Grb2 with the C-Terminal Proline-Rich Domain of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Decoding WW domain tandem-mediated target recognitions in tissue growth and cell polarity | eLife [elifesciences.org]
- 25. Biophysical Analysis of the Binding of WW Domains of YAP2 Transcriptional Regulator to PPXY Motifs within WBP1 and WBP2 Adaptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. tandfonline.com [tandfonline.com]
- 28. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure of the enabled/VASP homology 1 domain-peptide complex: a key component in the spatial control of actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tetraproline Motifs in Protein-Protein Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant frontier in therapeutic development. A key class of PPIs is mediated by proline-rich motifs (PRMs), short sequences of amino acids that are recognized by specialized protein domains. This technical guide provides an in-depth examination of a specific PRM: the tetraproline motif (PPPP). While less ubiquitously studied than longer polyproline tracts, the this compound motif serves as a critical recognition element in key signaling pathways. This document will dissect the structural basis of this compound recognition, its functional role in a well-characterized signaling pathway, and provide detailed experimental protocols for its investigation. The primary focus will be on the interaction between the mRNA-decay-promoting protein Tristetraprolin (TTP) and the 4EHP-GYF2 translation repression complex, which serves as a paradigm for this compound-mediated interactions.
Introduction to Proline-Rich Motifs (PRMs) in Cellular Signaling
Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imposes significant conformational constraints on the polypeptide backbone. Sequences containing multiple proline residues, particularly three or more in a row, can adopt a specific helical structure known as a polyproline type II (PPII) helix[1]. The PPII helix is a left-handed helix with three residues per turn, creating a rigid, extended conformation that is ideal for recognition by other proteins[2].
These PRMs are docking sites for a variety of protein-protein interaction modules, including SH3, WW, and EVH1 domains[3]. These interactions are typically characterized by low to moderate affinity, which allows for the transient and dynamic assembly and disassembly of signaling complexes, a crucial feature for responsive cellular signaling networks[4].
The this compound Motif: Structure and Recognition
A this compound motif, consisting of four consecutive proline residues (PPPP), is a specific instance of a polyproline sequence. Bioinformatics studies of the human proteome have shown that while single proline residues are abundant, contiguous stretches of three or more prolines are less common but are significantly associated with proteins involved in signaling, DNA/RNA processing, and cytoskeletal dynamics[1].
Structural Conformation
A this compound sequence is expected to adopt a stable polyproline type II (PPII) helical conformation. This structure presents a unique topographical and chemical surface, with the aliphatic side chains of the proline residues forming a hydrophobic surface and the backbone carbonyls acting as hydrogen bond acceptors. This rigid, repeating structure provides a specific scaffold for recognition by binding partners.
The GYF Domain: A this compound Recognition Module
The Glycine-Tyrosine-Phenylalanine (GYF) domain is a small, conserved protein domain of about 60 amino acids that specifically recognizes proline-rich sequences[1][5]. Structural and mutational analyses have revealed that GYF domains recognize a core consensus motif of PPG (Pro-Pro-Gly)[5][6]. A key example of a this compound-based interaction involves a GYF domain recognizing a PPPGϕ motif, where ϕ is a hydrophobic residue[7]. The interaction is mediated by a conserved hydrophobic patch on the surface of the GYF domain that accommodates the proline-rich peptide[6].
A Case Study: this compound Motifs in Tristetraprolin (TTP) Signaling
A well-documented example of a functional this compound motif is found in the protein Tristetraprolin (TTP), an RNA-binding protein that plays a crucial role in inflammation by promoting the degradation of mRNAs containing AU-rich elements (AREs)[7][8].
The TTP-4EHP-GYF2 Signaling Pathway
TTP mediates its function by recruiting the cellular mRNA decay and translation repression machinery to target transcripts. In addition to promoting mRNA deadenylation and decapping, TTP can also repress the translation of its target mRNAs. This translational repression is mediated through a direct protein-protein interaction with the 4EHP-GYF2 complex[7][9].
-
TTP: Contains three this compound motifs. The first two are highly conserved and conform to the PPPGϕ consensus sequence (PPPPGF and PPPPG L, respectively)[7].
-
GYF2 (GIGYF2): A component of the 4EHP-GYF2 complex. Its GYF domain directly binds to the this compound motifs of TTP[7].
-
4EHP (eIF4E2): A cap-binding protein that competes with the translation initiation factor eIF4E for binding to the 5' cap of mRNAs. Unlike eIF4E, 4EHP does not recruit the translational machinery, leading to repression.
The interaction between the this compound motifs of TTP and the GYF domain of GYF2 recruits the 4EHP-GYF2 complex to TTP-bound mRNAs. This prevents the initiation of translation, thereby silencing the expression of inflammatory genes post-transcriptionally. Mutation of the prolines within these this compound motifs abrogates the interaction with GYF2 and impairs the translational repression activity of TTP[7].
Quantitative Data on Proline-Rich Motif Interactions
Table 1: Representative Binding Affinities of Proline-Rich Motif Interactions (Note: Data shown are for illustrative purposes from various PRM-domain systems, as specific quantitative data for the TTP-tetraproline/GYF2 interaction is not currently published.)
| Interacting Protein 1 (Domain) | Interacting Protein 2 (Peptide Motif) | Method | Dissociation Constant (Kd) | Reference |
| TTP (N-terminus) | DCP2 (C-terminal tail) | Fluorescence Resonance (FRET) | 7 µM | Aleixo, et al. NAR, 2022[9] |
| CD2BP2 (GYF Domain) | CD2 Peptide (PPPGHR) | NMR Spectroscopy | Low µM range (inferred) | Freund, et al. Nat Struct Biol, 1999 |
| Vinexin β (SH3 Domain) | RARγ Peptide (PXXP) | Fluorescence Anisotropy | ~20 µM | Lalevée, et al. J Biol Chem, 2010 |
| FBP21 (WW Domains) | SmB/B' Peptide (PPGMRPP) | Isothermal Titration (ITC) | ~5 µM | Kofler, et al. J Biol Chem, 2005 |
Relevance in Drug Development
The transient nature and relatively flat surfaces of PRM-mediated interactions have historically made them challenging targets for small-molecule inhibitors. However, their critical roles in signaling pathways associated with cancer, inflammation, and other diseases make them highly attractive targets[3]. The development of peptidomimetics and specialized chemical fragments designed to mimic the PPII helix conformation is an active area of research. Targeting the this compound-GYF2 interaction, for example, could offer a novel therapeutic strategy for modulating inflammatory responses by preventing TTP-mediated translational repression.
Experimental Protocols
Investigating this compound-mediated interactions requires a combination of techniques to confirm the interaction, quantify its affinity, and elucidate its functional consequences.
Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction
This protocol is used to demonstrate that two proteins (e.g., TTP and GYF2) interact within a cellular context.
Methodology:
-
Cell Lysis: Culture and transfect cells (e.g., HEK293T) with tagged versions of the proteins of interest (e.g., Flag-TTP and Myc-GYF2). Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against one of the tagged proteins (the "bait," e.g., anti-Flag antibody) for 2-4 hours at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-bait protein complex.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluate by Western blotting using antibodies against both the bait (anti-Flag) and the putative interacting partner (the "prey," e.g., anti-Myc). A band for the prey protein in the immunoprecipitated sample indicates an interaction.
Surface Plasmon Resonance (SPR) for Quantitative Kinetics
SPR is a label-free technique used to measure the real-time kinetics (association and dissociation rates) and affinity of a biomolecular interaction.
Methodology:
-
Chip Preparation: Immobilize a purified "ligand" protein (e.g., GST-tagged GYF2 domain) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Flow a series of concentrations of the "analyte" (e.g., a synthetic peptide containing the TTP this compound motif) over the chip surface.
-
Association Phase: Monitor the increase in response units (RU) as the analyte binds to the immobilized ligand.
-
Dissociation Phase: Flow buffer over the chip and monitor the decrease in RU as the analyte dissociates.
-
Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
References
- 1. The GYF domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative binding modes of proline-rich peptides binding to the GYF domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognition of proline-rich motifs by protein-protein-interaction domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline-rich Sequence Recognition: I. MARKING GYF AND WW DOMAIN ASSEMBLY SITES IN EARLY SPLICEOSOMAL COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GYF domain proteomics reveals interaction sites in known and novel target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel interaction partners of the CD2BP2-GYF domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tristetraprolin (TTP): Interactions with mRNA and proteins, and current thoughts on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of Tetraproline Peptides
This guide provides a comprehensive overview of the theoretical and practical aspects of conformational analysis of this compound peptides. Proline-rich motifs are critical in biological processes, acting as ligands for SH3 and WW domains, and participating in signal transduction and protein-protein interactions.[1][2] The unique cyclic structure of proline restricts the peptide backbone, leading to distinct conformational isomers that are crucial for its function. This compound is a model system for studying these conformations, particularly the formation of the polyproline II (PPII) helix.
Core Concepts in this compound Conformation
The conformational landscape of a this compound peptide is dominated by two key structural features: the isomerization of the prolyl peptide bonds and the puckering of the pyrrolidine ring.
-
Polyproline Helices: Proline-rich sequences can adopt two primary helical structures:
-
Polyproline II (PPII) Helix: A left-handed helix featuring all trans peptide bonds (ω ≈ 180°). It is an extended, flexible conformation with approximately three residues per turn and is the predominant form in aqueous solutions.[1][3] The PPII helix does not rely on internal hydrogen bonding for stability.[3]
-
Polyproline I (PPI) Helix: A right-handed, more compact helix with all cis peptide bonds (ω ≈ 0°). This conformation is less common in native proteins and is typically observed in organic solvents.[1][4]
-
-
Cis-Trans Isomerization: Unlike other amino acid residues where the trans peptide bond is overwhelmingly favored, the energy difference between the cis and trans conformations of an X-Proline bond is small.[5] This results in a significant population of cis isomers (around 5-7% in the Protein Data Bank) which can dramatically alter the peptide's shape and function.[5] The interconversion between cis and trans states is slow on the NMR timescale, allowing for the observation of distinct species in solution.[6]
-
Proline Ring Puckering: The five-membered pyrrolidine ring of proline is not planar and exists in two primary "puckered" conformations, typically referred to as Cγ-endo (down) and Cγ-exo (up). This puckering influences the backbone dihedral angles (φ, ψ) and can affect the overall peptide conformation.[4]
Quantitative Conformational Parameters
The precise conformation of a this compound peptide can be described by a set of dihedral angles and other structural parameters. These values are key for comparing experimental results with computational models.
Table 1: Typical Dihedral Angles for Polyproline Helices
| Parameter | Polyproline II (PPII) | Polyproline I (PPI) |
|---|---|---|
| Backbone Dihedral (φ) | ~ -75° | ~ -75° |
| Backbone Dihedral (ψ) | ~ +145° to +150° | ~ +160° |
| Peptide Bond (ω) | ~ 180° (trans) | ~ 0° (cis) |
| Handedness | Left-handed | Right-handed |
| Residues per Turn | 3.0 | 3.3 |
| Rise per Residue | ~ 3.1 Å | Varies |
Data sourced from multiple protein structure studies.[1][3]
Experimental Methodologies & Protocols
A multi-faceted approach combining several biophysical techniques is required to fully characterize the conformational ensemble of this compound peptides.
NMR is the most powerful technique for studying this compound conformation in solution, providing residue-specific information on cis/trans isomer populations, secondary structure, and dynamics.
Logical Workflow for NMR Analysis
Caption: General workflow for NMR-based conformational analysis of peptides.
Detailed Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) prepared in 90% H₂O/10% D₂O or 99.9% D₂O. A typical peptide concentration is 1-5 mM.
-
1D ¹H Spectrum Acquisition: Acquire a 1D ¹H spectrum to assess sample purity and concentration. The presence of multiple peaks in the α-proton region often indicates the presence of cis and trans isomers.[7]
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms. This experiment identifies coupled protons within each proline residue (spin systems), allowing for the assignment of Hα, Hβ, Hγ, and Hδ protons for each distinct isomer.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-300 ms. This is crucial for sequential assignment and identifying cis/trans peptide bonds.
-
Trans bond (i-1 to i): A strong NOE is observed between the α-proton of residue i-1 and the δ-protons of residue i.
-
Cis bond (i-1 to i): A strong NOE is observed between the α-protons of both residues (i-1 and i).[6]
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The chemical shifts of ¹³Cβ and ¹³Cγ are highly sensitive to the cis/trans isomerization and provide unambiguous confirmation.
-
Data Analysis: Use software like SPARKY, CARA, or TopSpin to assign resonances. Quantify the population of each isomer by integrating well-resolved peaks in the 1D ¹H spectrum. Use the identified NOE distance restraints to calculate a family of structures using programs like CYANA or XPLOR-NIH.
Table 2: Characteristic ¹³C NMR Chemical Shifts for Proline Isomers
| Carbon Atom | Trans Conformation (δ ppm) | Cis Conformation (δ ppm) | Chemical Shift Difference (Δδ cis-trans) |
|---|---|---|---|
| Cβ | ~32 | ~30 | Negative |
| Cγ | ~25 | ~28 | Positive |
Values are approximate and can vary with solvent and sequence context.
Logic for NMR Isomer Identification
Caption: Decision logic for distinguishing cis/trans isomers using NOE data.
CD spectroscopy provides information about the average secondary structure of the peptide ensemble in solution. It is particularly effective for identifying the PPII helical conformation.
-
PPII Signature: The CD spectrum of a PPII helix is characterized by a strong negative band between 204-208 nm and a weaker positive band around 228 nm.[8]
-
Applications: CD is used to monitor conformational changes as a function of temperature, pH, or solvent composition. It can quickly confirm the presence of the expected PPII structure.
Detailed Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a stock solution of the this compound peptide in the desired buffer (e.g., 10 mM potassium phosphate, pH 7.0). The final peptide concentration for measurement should be in the range of 50-300 µM.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use. Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Bandwidth: 1.0 nm
-
Scan speed: 50 nm/min
-
Data pitch: 0.5 nm
-
Accumulations: 3-5 scans
-
-
Measurement: Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption in the far-UV region. First, record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues (4), and l is the path length in cm.
-
Interpretation: Compare the resulting spectrum to reference spectra for known secondary structures. The characteristic PPII signature confirms the expected conformation.
X-ray crystallography can provide an atomic-resolution structure of the this compound peptide in the solid state. While powerful, it captures only a single, static conformation that may not be representative of the dynamic ensemble present in solution.[9]
General Experimental Protocol: Peptide Crystallography
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives).[10] Commercially available screens are often a good starting point.
-
Crystal Optimization: Once initial hits are identified, optimize the conditions to produce larger, single, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[11]
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. A model of the peptide is then built into the density and refined to yield the final atomic coordinates.[12]
Computational Methodologies
Computational methods, particularly molecular dynamics simulations, are essential for exploring the full conformational landscape and understanding the dynamics of this compound peptides.
Conformational Sampling Workflow
Caption: A typical workflow for a molecular dynamics simulation study.
MD simulations model the atomic motions of the peptide over time, providing insights into conformational stability, transitions, and thermodynamics.[13][14]
General Simulation Protocol
-
System Setup:
-
Build an initial 3D structure of the this compound peptide (e.g., an idealized PPII helix) using software like PyMOL or Avogadro.
-
Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system's pressure and density under constant pressure (NPT ensemble).
-
-
Production Simulation: Run the simulation for as long as computationally feasible (typically hundreds of nanoseconds to microseconds). Because cis-trans isomerization is a high-energy barrier process, standard MD may not sample it effectively.[5] Enhanced sampling methods like Replica Exchange Molecular Dynamics (REMD) or Gaussian accelerated Molecular Dynamics (GaMD) may be necessary.[5]
-
Trajectory Analysis: Analyze the resulting trajectory to:
-
Calculate backbone dihedral angle (φ, ψ, ω) distributions over time.
-
Perform cluster analysis to identify the most populated conformational states.
-
Calculate the potential of mean force (PMF) to understand the free energy landscape of isomerization.
-
Conclusion
The conformational analysis of this compound peptides requires an integrated approach. NMR spectroscopy provides the cornerstone for residue-specific analysis in solution, allowing for the direct observation and quantification of cis and trans isomers. CD spectroscopy offers a rapid assessment of the global secondary structure, confirming the expected PPII helical content. X-ray crystallography can yield a high-resolution snapshot, while MD simulations provide a dynamic view of the entire conformational ensemble. By combining these powerful techniques, researchers can build a comprehensive model of this compound structure and dynamics, paving the way for the rational design of proline-based therapeutics and tools.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Polyproline-II helix in proteins: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyproline helix - Wikipedia [en.wikipedia.org]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 13. Applications of Molecular Dynamics Simulation in Structure Prediction of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Tetraproline Sequences in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraproline sequences, often found within larger proline-rich motifs (PRMs), are crucial mediators of protein-protein interactions that drive a multitude of cellular signaling pathways. These short, structurally distinct motifs are recognized by specific protein modules, most notably WW domains, facilitating the assembly of signaling complexes, regulating enzyme activity, and controlling protein localization and stability. This technical guide provides an in-depth exploration of the function of this compound sequences, with a focus on their roles in the Hippo signaling pathway, ubiquitination, and cytoskeletal dynamics. We present quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the key signaling cascades.
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
The affinity of this compound-containing ligands for their binding partners is a key determinant of signaling specificity and efficiency. The following table summarizes dissociation constants (Kd) for several well-characterized interactions involving the PPxY this compound motif and WW domains.
| Interacting Proteins (Ligand & Receptor) | This compound Motif (in Ligand) | Dissociation Constant (Kd) | Experimental Context |
| LATS1 & YAP2 WW1 | PPPY PLTA (PPxY1) | 15 µM | In vitro Isothermal Titration Calorimetry (ITC)[1] |
| LATS1 & YAP2 WW1 | PPPY PKH (PPxY2) | 4.2 µM | In vitro ITC[1][2] |
| LATS1 & YAP2 WW2 | PPPY PLTA (PPxY1) | 11 µM | In vitro ITC[1][2] |
| LATS1 & YAP2 WW2 | PPPY PKH (PPxY2) | 29 µM | In vitro ITC[1] |
| p53BP2 & YAP WW1 | - | 1.8 µM | Previously reported high-affinity interaction[3] |
| p53BP2 & YAP WW2 | - | 12 µM | Previously reported high-affinity interaction[3] |
| PTCH1 & YAP WW1 | - | 13.2 µM | In vitro ITC[3] |
| Na v 1.5 & Nedd4-2 WW4 | PPSY DSV | 55 µM | In vitro binding assay[4] |
| Smad7 & Smurf1 WW1-WW2 | PPPY SRY | 1.7 µM | In vitro ITC at 15°C[5] |
| Smad7 & Smurf2 WW2-WW3 | PPPY SRY | 5.0 µM | In vitro ITC at 25°C[5] |
| KIBRA WW tandem & PTPN14 PY12 | - | ~8.2 nM | In vitro binding assay[6][7][8] |
| KIBRA WW tandem & AMOT PY34 | - | ~96 nM | In vitro binding assay[6][7] |
| KIBRA WW tandem & LATS1 PY23 | - | ~0.78 µM | In vitro binding assay[6][7] |
Core Signaling Pathways Involving this compound Motifs
This compound sequences are integral to the function of several critical signaling networks. Below are detailed diagrams of two such pathways, the Hippo signaling cascade and Nedd4-mediated ubiquitination, along with a generalized experimental workflow for their investigation.
The Hippo Signaling Pathway
The Hippo pathway is a highly conserved signaling cascade that controls organ size by regulating cell proliferation and apoptosis. A key regulatory interaction within this pathway involves the WW domains of the transcriptional co-activator Yes-associated protein (YAP) and the PPxY motifs of the Large Tumor Suppressor (LATS) kinases.[9] This interaction leads to the phosphorylation and subsequent cytoplasmic retention and degradation of YAP, thereby inhibiting its pro-proliferative transcriptional program.
Nedd4-Mediated Ubiquitination
The Nedd4 family of E3 ubiquitin ligases plays a critical role in protein turnover and trafficking. These enzymes recognize substrates through their WW domains, which bind to PPxY motifs in target proteins.[10] A well-studied example is the regulation of the epithelial sodium channel (ENaC), where Nedd4-2 binds to PY motifs in the ENaC subunits, leading to its ubiquitination and subsequent endocytosis and degradation.[10][11] This process is crucial for maintaining sodium homeostasis.
Experimental Workflow for Studying this compound-Mediated Interactions
Investigating the interactions between this compound-containing proteins and their binding partners typically involves a multi-step process, from initial identification of potential interactions to their validation and characterization.
References
- 1. Biophysical studies and NMR structure of YAP2 WW domain - LATS1 PPxY motif complexes reveal the basis of their interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WW Domains of the Yes-Kinase-Associated-Protein (YAP) Transcriptional Regulator Behave as Independent Units with Different Binding Preferences for PPxY Motif-Containing Ligands | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for the versatile interactions of Smad7 with regulator WW domains in TGF-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding WW domain tandem-mediated target recognitions in tissue growth and cell polarity | eLife [elifesciences.org]
- 7. Decoding WW domain tandem-mediated target recognitions in tissue growth and cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 10. WW domains of Nedd4 bind to the proline‐rich PY motifs in the epithelial Na+ channel deleted in Liddle's syndrome. | The EMBO Journal [link.springer.com]
- 11. researchgate.net [researchgate.net]
Biochemical Properties of Tetraproline-Containing Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraproline motifs (PPPP), characterized by four consecutive proline residues, are significant structural and functional elements within a variety of proteins. Their unique conformational properties, primarily the adoption of a polyproline II (PPII) helix, facilitate critical protein-protein interactions that underpin numerous cellular processes. This technical guide provides an in-depth exploration of the biochemical properties of this compound-containing peptides, detailing their structural features, roles in signal transduction, and the experimental methodologies used for their study. Quantitative data on their interactions are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in cellular biology and drug development.
Introduction
Proline, with its unique cyclic side chain, imparts significant conformational constraints on the polypeptide backbone. Sequences rich in proline, particularly the this compound motif, often adopt a left-handed polyproline II (PPII) helix. This extended helical structure lacks internal hydrogen bonds and is characterized by approximately three residues per turn[1][2]. The PPII helix serves as a rigid, extended scaffold ideal for mediating protein-protein interactions, playing crucial roles in signal transduction, cytoskeletal regulation, and mRNA metabolism[2][3][4]. Understanding the biochemical properties of this compound-containing peptides is therefore essential for elucidating the mechanisms of these fundamental cellular processes and for the rational design of therapeutic interventions.
Structural Properties of this compound Motifs
The defining structural feature of a this compound sequence is its strong propensity to form a polyproline II (PPII) helix. This conformation is an extended, left-handed helix with distinct geometric parameters.
| Parameter | Value | Reference |
| Dihedral Angles (φ, ψ) | Approx. (-75°, +150°) | [1] |
| Residues per Turn | ~3.0 | [1] |
| Rise per Residue | ~3.1 Å | [1] |
| Hydrogen Bonding | None within the helix | [1] |
The rigidity and extended nature of the PPII helix formed by this compound motifs create a recognizable surface for interaction with various protein domains. This structure is crucial for the specific recognition by binding partners.
Functional Roles and Signaling Pathways
This compound motifs are integral to several key signaling pathways, primarily by acting as docking sites for other proteins.
TTP-Mediated mRNA Decay
Tristetraprolin (TTP), an RNA-binding protein critical for regulating inflammatory responses, contains three this compound repeats[1]. These motifs are essential for the recruitment of the 4EHP-GYF2 cap-binding complex. The interaction between the PPPP motifs of TTP and the GYF domain of GIGYF2 is a key step in initiating translational repression and subsequent degradation of mRNAs containing AU-rich elements (AREs)[5][6][7].
Regulation of Actin Dynamics by Ena/VASP and Formins
Proteins of the Ena/VASP and formin families are key regulators of actin polymerization. They contain proline-rich regions, often including this compound sequences, that serve as binding sites for profilin, an actin-monomer-binding protein[3][8][9][10]. The recruitment of profilin-actin complexes to the growing end of actin filaments by these proline-rich domains accelerates filament elongation[8][9].
Quantitative Data on this compound Motif Interactions
The binding of proline-rich motifs to their partner domains is often characterized by moderate affinity, allowing for dynamic and reversible interactions crucial for signaling. While specific thermodynamic and kinetic data for this compound motifs are not extensively available, data from longer polyproline peptides interacting with profilin provide a valuable reference.
| Interacting Pair | Technique | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Acanthamoeba Profilin - (Pro)10 | ITC | ~10 | Favorable | Favorable | [11][12] |
| Human Profilin - (Pro)10 | ITC | 20-30 | Favorable | Favorable | [11][12] |
| ENAH EVH1 - LPP dual-FP4 motif | ITC | N/A | Favorable | N/A | [13] |
| ENAH EVH1 - ActA single-FP4 motif | ITC | N/A | N/A | Favorable | [13] |
Note: N/A indicates that the specific value was not provided in the cited source, but the thermodynamic driving force was described.
Experimental Protocols
A systematic approach is required to characterize the biochemical properties of this compound-containing peptides. This involves peptide synthesis, purification, and biophysical analysis of its interactions.
Solid-Phase Peptide Synthesis (SPPS) of a this compound Peptide
This protocol outlines the manual synthesis of a generic this compound-containing peptide (e.g., Ac-X-PPPP-Y-NH2) using Fmoc chemistry.
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the this compound core, this will involve four consecutive proline couplings.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and a base in DMF.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Wash the peptide pellet with cold ether and dry under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 65% B over 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Isothermal Titration Calorimetry (ITC) for Binding Analysis
This protocol describes a general procedure for measuring the binding of a this compound peptide to a protein partner.
-
Sample Preparation:
-
Dialyze both the peptide and the protein extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer would be, for example, 20 mM HEPES, 150 mM NaCl, pH 7.4[4][14].
-
Determine the concentrations of the peptide and protein accurately.
-
Degas both solutions before the experiment.
-
-
Experimental Setup:
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the peptide solution into the protein solution, with sufficient time between injections for the system to return to baseline (e.g., 180 seconds)[4].
-
The heat change upon each injection is measured.
-
-
Control Experiment: Perform a control titration by injecting the peptide into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion and Future Directions
This compound-containing peptides are crucial mediators of protein-protein interactions, adopting a characteristic PPII helix that is recognized by specific binding domains. Their involvement in fundamental cellular processes such as mRNA regulation and cytoskeletal dynamics highlights their importance. The methodologies outlined in this guide provide a framework for the detailed biochemical characterization of these motifs.
Future research should focus on expanding the library of known this compound-binding domains and their specific binding affinities and kinetics. A deeper understanding of the structural basis for these interactions, through techniques like X-ray crystallography and NMR spectroscopy, will be invaluable for the design of peptidomimetics and small molecules that can modulate these interactions for therapeutic purposes. The continued development of high-throughput screening methods will also accelerate the discovery of new this compound-mediated interactions and their roles in health and disease.
References
- 1. Function and regulation of Ena/VASP proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ena/VASP Proteins Can Regulate Distinct Modes of Actin Organization at Cadherin-adhesive Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ena/VASP: towards resolving a pointed controversy at the barbed end - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. Recruitment of the 4EHP-GYF2 cap-binding complex to this compound motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Recruitment of the 4EHP-GYF2 cap-binding complex to this compound motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements [escholarship.org]
- 8. Dissection of two parallel pathways for formin-mediated actin filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the FH1 domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Structural requirements and thermodynamics of the interaction of proline peptides with profilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Evolutionary Conservation of Tetraproline Sequences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraproline (PPPP) sequences represent a distinct class of polyproline II (PPII) helices, which are crucial structural motifs in a wide array of proteins across all domains of life.[1][2] Unlike the more common alpha-helices and beta-sheets, PPII helices, including this compound sequences, are left-handed helices that do not rely on internal hydrogen bonding for their stability.[1][3] Their rigid, extended conformation makes them ideal for mediating protein-protein interactions, serving as docking sites for various protein domains.[2][3] This technical guide provides an in-depth exploration of the evolutionary conservation of this compound sequences, their functional significance, and the experimental methodologies used to study them.
Structural Properties of this compound Motifs
This compound sequences adopt a polyproline II (PPII) helical conformation, characterized by backbone dihedral angles of approximately -75° (φ) and +145° (ψ).[1][4] This results in an extended, left-handed helix with approximately three residues per turn.[3][4] The rigidity of the PPII helix is a key feature, making it a stable scaffold for protein-protein interactions.[3] These motifs are frequently found in intrinsically disordered regions of proteins, where their defined structure provides a specific recognition site.[5]
Functional Roles of this compound-Containing Proteins
Proteins containing this compound motifs are involved in a diverse range of cellular processes, primarily through their role as interaction modules. They are recognized by specific protein domains, most notably SH3 (Src Homology 3) and GYF (Glycine-Tyrosine-Phenylalanine) domains.[6][7][8]
-
Signal Transduction: this compound motifs are critical components of signaling pathways, facilitating the assembly of protein complexes.[2][8] For example, they are found in proteins involved in pre-mRNA splicing and actin cytoskeleton regulation.[5]
-
Gene Expression Regulation: Proteins like Tristetraprolin (TTP) utilize this compound motifs to recruit other protein complexes, such as the 4EHP-GYF2 complex, to regulate mRNA translation and decay.
-
Viral Pathogenesis: The Meq oncoprotein of Marek's disease virus contains this compound repeats, and the evolution of these repeats has been linked to changes in viral virulence.[1][9][10][11]
Evolutionary Conservation of Proline-Rich Sequences
The persistence of proline-rich sequences, including this compound motifs, throughout evolution underscores their functional importance.[10] Their conservation is often linked to the co-evolution of their binding partners, such as SH3 and GYF domains.[6]
Quantitative Analysis of Proline Repeat Frequency
| Species | Total Number of PPP Units | PPP Frequency / 10,000 amino acids | Proline Frequency (%) |
| E. coli | 100 | 0.76 | 4.44 |
| S. cerevisiae | 597 | 2.31 | 4.31 |
| D. melanogaster | 5512 | 7.43 | 5.51 |
| M. musculus | 8282 | 7.45 | 6.09 |
| H. sapiens | 9097 | 8.28 | 6.3 |
Table 1: Frequency of tri-proline (PPP) units in the proteomes of various species. This data is adapted from a study on proline repeat-rich proteins and serves as an indicator of the occurrence of short, consecutive proline residues.[6]
The data indicates a trend of increasing frequency of short proline repeats with organismal complexity, suggesting an expansion of their roles in more complex biological systems.
Key Signaling Pathway: TTP-Mediated mRNA Decay
A well-characterized example of a signaling pathway involving this compound motifs is the regulation of mRNA decay by Tristetraprolin (TTP). TTP is an RNA-binding protein that promotes the degradation of mRNAs containing AU-rich elements (AREs), particularly those encoding inflammatory cytokines.[12][13][14] TTP recruits the CCR4-NOT deadenylase complex and the 4EHP-GYF2 translational repressor complex to the target mRNA, leading to its degradation and translational silencing.[13][15][16] The this compound motifs within TTP are crucial for the interaction with the GYF domain of GIGYF2 (also known as GYF2), a component of the 4EHP-GYF2 complex.[13][15]
Experimental Protocols
Studying the evolutionary conservation and function of this compound sequences involves a combination of bioinformatics and experimental approaches.
Workflow for Analyzing Evolutionary Conservation
Detailed Experimental Methodologies
Co-IP is used to determine if a this compound-containing protein interacts with its putative binding partner (e.g., an SH3 or GYF domain-containing protein) in vivo.[1][4][5][6][11][12][17][18][19][20]
Materials:
-
Cells expressing the proteins of interest (can be transiently or stably transfected).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to the "bait" protein (the this compound-containing protein or its binding partner).
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
SDS-PAGE gels and Western blotting reagents.
Protocol:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the "prey" protein (the putative interacting partner) to confirm its presence in the immunoprecipitated complex.
-
The Y2H system is a genetic method to identify novel protein-protein interactions.[7][8][9][21][22][23][24]
Principle: The bait protein (e.g., the this compound-containing protein) is fused to a DNA-binding domain (DBD), and a library of potential interacting proteins ("prey") is fused to a transcriptional activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for selection and screening of positive interactions.
Protocol Overview:
-
Bait and Prey Plasmid Construction:
-
Clone the cDNA of the this compound-containing protein into a "bait" vector (e.g., pGBKT7).
-
Obtain a pre-made cDNA library in a "prey" vector (e.g., pGADT7) or construct one from the tissue/cell type of interest.
-
-
Yeast Transformation and Mating:
-
Transform a suitable yeast strain (e.g., Y2HGold) with the bait plasmid.
-
Mate the bait-containing yeast strain with a yeast strain pre-transformed with the prey library.
-
-
Selection of Diploids and Screening for Interactions:
-
Plate the mated yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp) to select for diploid cells containing both bait and prey plasmids.
-
Replica-plate the diploid colonies onto higher stringency selective media (e.g., -His, -Ade) to screen for interactions.
-
Perform a colorimetric assay (e.g., X-gal or α-galactosidase assay) to confirm positive interactions.
-
-
Identification of Positive Clones:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding interface and determine the dissociation constant (Kd) of the interaction between a this compound peptide and its binding domain.[1][2][3][5][7][12][17][21][22][23][24]
Materials:
-
Isotopically labeled (¹⁵N or ¹³C/¹⁵N) protein domain (e.g., SH3 or GYF domain).
-
Unlabeled synthetic this compound-containing peptide.
-
NMR buffer (e.g., phosphate buffer in D₂O).
-
NMR spectrometer.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the ¹⁵N-labeled protein domain at a known concentration (e.g., 100-200 µM).
-
Prepare a concentrated stock solution of the unlabeled peptide.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein domain alone.
-
Perform a titration by adding increasing amounts of the unlabeled peptide to the protein sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Chemical Shift Perturbation (CSP) Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Identify the amide peaks that shift their position upon addition of the peptide. These residues are likely part of or near the binding interface.
-
Calculate the weighted average chemical shift difference for each residue at each titration point.
-
-
Determination of Dissociation Constant (Kd):
-
Plot the chemical shift perturbations as a function of the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.
-
-
Conclusion
This compound sequences are evolutionarily conserved motifs that play a pivotal role in mediating protein-protein interactions. Their rigid, extended structure provides a stable platform for the assembly of protein complexes involved in a multitude of cellular processes, from signal transduction to gene expression regulation. The increasing frequency of short proline repeats in more complex organisms suggests an expanding repertoire of functions for these motifs. The experimental techniques outlined in this guide provide a robust framework for the identification and characterization of this compound-mediated interactions, which is essential for advancing our understanding of their biological significance and for the development of novel therapeutic strategies targeting these interactions.
References
- 1. Accurate Protein–Peptide Titration Experiments by Nuclear Magnetic Resonance Using Low-Volume Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. 19F NMR studies of solvent exposure and peptide binding to an SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Number and frequencies of PPP, PPG or proline in the five proteomes. - Public Library of Science - Figshare [plos.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conservation of sequence motifs suggests that the nonclassical MHC class I lineages CD1/PROCR and UT were established before the emergence of tetrapod species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Alternative binding modes of proline-rich peptides binding to the GYF domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Characterization of Multi-Species Conserved Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bionmr.unl.edu [bionmr.unl.edu]
- 15. researchgate.net [researchgate.net]
- 16. Evolutionary conservation of sequence motifs at sites of protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Conserved Functional Motifs and Homology Modeling to Predict Hidden Moonlighting Functional Sites [frontiersin.org]
- 18. Demonstration of the Sequence Alignment to Predict Across Species Susceptibility Tool for Rapid Assessment of Protein Conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 23. mr.copernicus.org [mr.copernicus.org]
- 24. Gene family innovation, conservation and loss on the animal stem lineage | eLife [elifesciences.org]
Methodological & Application
Application Note & Protocol: Solid-Phase Synthesis of Tetraproline Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins.[1][2] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.[3] The tetraproline motif is a unique structural element found in various biologically active peptides and proteins, contributing to specific conformations and protein-protein interactions. However, the synthesis of proline-rich sequences, including this compound, presents unique challenges due to the steric hindrance of the proline residue and the potential for aggregation of the growing peptide chain on the solid support.[4][5]
This document provides a detailed protocol for the manual solid-phase synthesis of a this compound peptide (Pro-Pro-Pro-Pro) using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[6][7][8] It outlines the necessary reagents, equipment, and step-by-step procedures from resin preparation to final peptide cleavage and purification.
Key Reagents and Materials
| Category | Item | Purpose |
| Resin | Wang Resin or Rink Amide Resin (100-200 mesh, ~0.5-1.0 mmol/g loading) | Solid support for peptide assembly. |
| Amino Acid | Fmoc-Pro-OH | Building block for the peptide chain. |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA) | Resin swelling, washing, and reaction media.[1] |
| Coupling Reagents | HATU, HBTU, or DIC/HOBt | Activation of carboxylic acid for amide bond formation.[9][10][11] |
| Deprotection Reagent | 20% Piperidine in DMF (v/v) | Removal of the temporary N-terminal Fmoc group.[1] |
| Cleavage Cocktail | 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| Precipitation Solvent | Cold Diethyl Ether | Precipitation of the cleaved peptide. |
| Analysis | RP-HPLC, Mass Spectrometry (e.g., LC-MS) | Purification and characterization of the final product.[3] |
Comparison of Common Coupling Reagents for Proline
The choice of coupling reagent is critical for efficiently synthesizing difficult sequences like this compound.[10] Carbodiimide-based reagents can be effective, but aminium/uronium or phosphonium salt-based reagents are often preferred for their speed and ability to overcome steric hindrance.[9][12]
| Coupling Reagent | Full Name | Class | Activation Mechanism | Key Advantages for Proline | Considerations |
| HATU [9][11] | 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Forms a highly reactive OAt-ester. | Very fast reaction kinetics, high efficiency in overcoming steric hindrance, low racemization.[9][11] | Higher cost. Requires a non-nucleophilic base like DIPEA for activation. |
| HBTU [10][13] | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Forms a reactive OBt-ester. | Highly efficient, widely used, and cost-effective. Good for standard and many difficult couplings.[10] | Slightly less reactive than HATU for extremely hindered couplings. |
| DIC/HOBt [9][11] | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | DIC forms an O-acylisourea intermediate, which reacts with HOBt to form a more stable OBt-ester. | Cost-effective. The use of HOBt minimizes side reactions and suppresses racemization.[11] | Forms a diisopropylurea (DIU) byproduct which is soluble. Slower reaction times compared to HATU/HBTU. |
| PyBOP [9] | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Forms a reactive OBt-ester. | Strong coupling reagent with high reactivity. Byproducts are generally not carcinogenic, unlike its predecessor BOP.[11] | Relatively high cost. |
Experimental Workflow Diagram
The following diagram illustrates the cyclical process of solid-phase peptide synthesis using the Fmoc/tBu strategy.
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Synthesis Protocol
This protocol is for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation and Swelling
-
Place 0.1 mmol of Wang or Rink Amide resin in a fritted peptide synthesis vessel.
-
Add 5 mL of DCM and allow the resin to swell for 20 minutes with occasional agitation.
-
Drain the DCM, then add 5 mL of DMF and agitate for another 10 minutes.
-
Drain the DMF. The resin is now ready for the first amino acid coupling (if starting from a non-preloaded resin) or deprotection (if using pre-loaded Fmoc-Pro-resin). This protocol assumes the use of pre-loaded Fmoc-Pro-Wang resin.
Step 2: N-terminal Fmoc Deprotection
-
To the swollen resin, add 3 mL of 20% piperidine in DMF.
-
Agitate at room temperature for 3 minutes. Drain the solution.
-
Add another 3 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine (Note: The Kaiser test will be negative after proline coupling; use a Chloranil test if needed).
Step 3: Amino Acid Coupling (Proline #3)
-
In a separate vial, dissolve Fmoc-Pro-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq., if used) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should change color.
-
Immediately add the activated amino acid solution to the drained resin from Step 2.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Due to the hindered nature of proline, a longer coupling time or double coupling may be necessary.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and then DMF again (3 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines).
Step 4: Peptide Chain Elongation
-
Repeat the synthesis cycle (Step 2 and Step 3) for the remaining two proline residues (Proline #2 and Proline #1) to assemble the full Fmoc-Pro-Pro-Pro-Pro-Resin sequence.
Step 5: Final Fmoc Deprotection
-
After the final coupling, perform one last Fmoc deprotection cycle (Step 2) to remove the N-terminal Fmoc group from the final proline residue.
-
After the final DMF washes, wash the resin with DCM (3 x 5 mL) and dry it under a vacuum for at least 1 hour.
Step 6: Cleavage and Global Deprotection
-
Place the dried peptide-resin in a 10 mL round-bottom flask or a suitable reaction vessel.
-
Add 3-5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin. Caution: Work in a fume hood and wear appropriate PPE.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin through a fritted funnel and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen until the volume is reduced to approximately 0.5 mL.
Step 7: Peptide Precipitation and Purification
-
Add the concentrated peptide solution dropwise into a centrifuge tube containing 10 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with another 10 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step twice more.
-
After the final wash, dry the white peptide pellet under a vacuum to remove residual ether.
-
The resulting crude peptide should be purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[3][14][15]
-
Characterize the purified fractions using LC-MS to confirm the correct molecular weight of the this compound peptide.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. Advances in Therapeutic Peptides Separation and Purification | MDPI [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Tetraproline Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are vital tools in a wide array of research and therapeutic fields, including drug discovery, proteomics, and immunology.[1] The unique structural properties of proline-rich peptides, such as tetraproline, make them significant in studying protein-protein interactions and signaling pathways. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired full-length peptide along with impurities like truncated sequences, deletion sequences, and incompletely deprotected peptides.[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for purifying synthetic peptides.[3] Its high resolving power and the use of volatile mobile phases, which are easily removed post-purification, make it the industry standard.[4] This document provides a detailed protocol for the purification of synthetic this compound peptides using RP-HPLC, outlines expected results, and discusses challenges specific to proline-containing peptides.
Principle of RP-HPLC for Peptide Purification
RP-HPLC separates peptides based on their hydrophobicity.[3] The process involves a non-polar stationary phase (commonly silica-based particles with attached C18 alkyl chains) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN).[5] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by neutralizing residual silanol groups on the stationary phase and forming ion pairs with the peptide.[6]
Peptides are loaded onto the column in a low ACN concentration, causing them to bind to the hydrophobic stationary phase. A gradient of increasing ACN concentration is then applied, and peptides elute in order of increasing hydrophobicity; more hydrophobic peptides require a higher ACN concentration to be released from the column.[3] this compound, being composed of four moderately hydrophilic proline residues, is expected to elute at a relatively low ACN concentration.[4]
Experimental Protocol
This protocol outlines a general method for the purification of a synthetic this compound peptide. Optimization may be required based on the specific synthesis method and resulting impurity profile.
Materials and Reagents
-
Crude synthetic this compound peptide (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.2 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Variable wavelength UV detector
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)[5][7]
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for fraction analysis)
Procedure
1. Buffer Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.2 µm filter to remove particulates that could damage the HPLC system.[8]
2. Sample Preparation:
-
Dissolve the crude lyophilized this compound peptide in Mobile Phase A to a concentration of approximately 1-5 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used sparingly if needed.
-
Filter the sample solution through a 0.2 µm syringe filter before injection to remove any insoluble material.[8]
3. HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min for an analytical-scale column (4.6 mm ID).
-
Detection: 220 nm (for peptide bonds).[7]
-
Column Temperature: 40°C. Elevated temperature can help sharpen peaks for proline-containing peptides by accelerating the interconversion between cis and trans isomers.[9]
-
Injection Volume: 50-100 µL (adjust based on concentration and column capacity).
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 25% B (linear gradient)
-
35-40 min: 25% to 95% B (column wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (column re-equilibration)
-
4. Fraction Collection and Analysis:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the major peak, which is presumed to be the this compound peptide. It is advisable to collect narrow fractions across the main peak to isolate the purest form.
-
Analyze the collected fractions using mass spectrometry to confirm the molecular weight of the this compound peptide.[8]
-
Analyze the purity of the desired fractions by re-injecting a small aliquot onto the analytical HPLC using the same method.
5. Post-Purification Processing:
-
Pool the fractions that contain the pure this compound peptide.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Expected Results and Data Presentation
The purification of synthetic peptides typically starts with a crude product of variable purity, which can be significantly improved with a single HPLC purification step.
Table 1: Summary of HPLC Purification Data for a Synthetic this compound Peptide
| Parameter | Crude Peptide | Purified Peptide |
| Appearance | Off-white to yellowish solid | White, fluffy solid |
| Purity (by HPLC at 220 nm) | 65-85% | >98% |
| Expected Retention Time | ~15-20 minutes (highly dependent on exact system and column) | ~15-20 minutes |
| Molecular Weight (Expected) | 436.5 g/mol | 436.5 g/mol |
| Molecular Weight (Observed by MS) | Confirmed | Confirmed |
| Overall Yield | N/A | 30-50% (typical recovery from purification) |
Troubleshooting Common Issues with Proline-Rich Peptides
-
Broad or Split Peaks: Proline residues can exist in either cis or trans conformations around the peptide bond. The slow interconversion between these isomers on the HPLC timescale can lead to peak broadening or splitting.[9]
-
Solution: Increasing the column temperature (e.g., to 40-60°C) can accelerate this interconversion, often resulting in sharper, more symmetrical peaks.[9]
-
-
Poor Retention: If the peptide elutes too early (in the void volume), it indicates insufficient interaction with the stationary phase.
-
Solution: Ensure the sample is dissolved in a weak solvent (high aqueous content, like Mobile Phase A). Dissolving the sample in a high organic concentration will cause it to travel through the column without binding effectively.[9]
-
Visualizations
Experimental Workflow
The overall process from crude peptide to a purified, analyzed product can be visualized as a straightforward workflow.
Caption: Workflow for HPLC purification and analysis of synthetic this compound peptide.
Signaling Pathway Involvement of this compound Motifs
This compound motifs are crucial for mediating specific protein-protein interactions. A key example is the role of these motifs in the protein Tristetraprolin (TTP), which is involved in post-transcriptional gene regulation. TTP binds to AU-rich elements (AREs) in the 3' untranslated region (3'-UTR) of certain mRNAs, such as that for tumor necrosis factor-alpha (TNF-α), and promotes their degradation and translational repression.[8] This action is mediated by the recruitment of other protein complexes. Specifically, the this compound motifs (PPPPGF) within TTP directly interact with the GYF2 protein, which is part of the 4EHP-GYF2 translational repressor complex.[8][10] This interaction prevents the assembly of the standard translation initiation machinery, thereby silencing the mRNA.
Caption: TTP-mediated translational repression via this compound motif interaction.
References
- 1. Hydrophobicity and amphiphilicity in protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Exploring hydrophobicity limits of polyproline helix with oligomeric octahydroindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Recruitment of the 4EHP-GYF2 cap-binding complex to this compound motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Utilizing Biotinylated Tetraproline Peptides for Pull-Down Assays
Introduction
Proline-rich motifs are crucial mediators of protein-protein interactions, playing a pivotal role in the assembly of signaling complexes and cellular regulation. The tetraproline (PPPP) motif, in particular, is recognized by specific protein domains, such as the GYF domain. A key example of this interaction is observed in the regulation of mRNA stability, where the RNA-binding protein Tristetraprolin (TTP) recruits the 4EHP-GYF2 complex via its this compound motifs. This interaction is fundamental to TTP's function in promoting the degradation of mRNAs containing AU-rich elements (AREs).
Biotinylated this compound peptides serve as a powerful tool to investigate these interactions. By immobilizing these synthetic peptides on streptavidin-coated beads, researchers can perform pull-down assays to isolate and identify binding partners from cell lysates. This technique is invaluable for validating known interactions, discovering novel binding proteins, and elucidating the composition of protein complexes involved in specific signaling pathways.
Principle of the Assay
The pull-down assay using biotinylated this compound peptides is a form of affinity purification. The strong and highly specific interaction between biotin and streptavidin allows for the efficient capture of the biotinylated peptide "bait" onto a solid support (e.g., magnetic beads or agarose resin). When a cell lysate containing potential "prey" proteins is incubated with the peptide-bound beads, proteins that specifically recognize the this compound motif will bind to the peptide. Following a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry.
Application: Investigating the TTP-GYF2 Interaction
A primary application of biotinylated this compound peptides is the study of the interaction between TTP and the GIGYF2 (GYF2) protein, a component of the 4EHP-GYF2 cap-binding complex. TTP is a key regulator of inflammatory responses, and its ability to destabilize pro-inflammatory mRNAs is dependent on its interaction with various protein partners. The this compound motifs within TTP are essential for recruiting the 4EHP-GYF2 complex, which contributes to translational repression and subsequent mRNA decay.
By using a biotinylated peptide mimic of the TTP this compound motif, researchers can:
-
Confirm the direct interaction between the this compound motif and the GYF2 protein.
-
Identify other potential binding partners that may be part of the TTP-regulatory complex.
-
Screen for small molecule inhibitors that disrupt this protein-protein interaction, which could have therapeutic potential in inflammatory diseases.
Data Presentation: Quantitative Analysis of Pull-Down Assays
The results of pull-down assays can be quantified to assess the specificity and strength of the identified interactions. Mass spectrometry-based quantitative proteomics is a powerful method for analyzing the eluates from a pull-down experiment. By comparing the abundance of proteins pulled down with the this compound peptide versus a control peptide (e.g., a scrambled sequence), specific interactors can be identified with high confidence.
Table 1: Quantitative Mass Spectrometry Analysis of Proteins Pulled Down with Biotinylated this compound Peptide
| Protein ID | Gene Name | Description | Fold Enrichment (this compound vs. Control) | p-value |
| Q9H6Z1 | GIGYF2 | GRB10 interacting GYF protein 2 | 15.2 | < 0.001 |
| P62805 | EIF4E2 | Eukaryotic translation initiation factor 4E type 2 (4EHP) | 12.8 | < 0.001 |
| P41220 | CNOT1 | CCR4-NOT transcription complex subunit 1 | 8.5 | < 0.01 |
| Q9NPI6 | DDX6 | ATP-dependent RNA helicase DDX6 | 6.3 | < 0.01 |
| P08670 | VIM | Vimentin | 1.2 | > 0.05 |
This table presents simulated data for illustrative purposes.
Table 2: Binding Affinity of GYF2 Domain to Proline-Rich Peptides
| Peptide Sequence | Binding Affinity (K D ) | Technique |
| Biotin-Ahx-PPPPGF | ~5 µM | Isothermal Titration Calorimetry |
| Biotin-Ahx-PSSSGF (mutant) | No significant binding | Isothermal Titration Calorimetry |
This table presents representative data based on published literature.
Experimental Protocols
Protocol 1: Pull-Down Assay with Biotinylated this compound Peptide
This protocol describes the procedure for capturing binding partners of a biotinylated this compound peptide from a cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated this compound peptide (e.g., Biotin-Ahx-PPPPGF)
-
Biotinylated control peptide (e.g., Biotin-Ahx-PGFPGP)
-
Streptavidin-coated magnetic beads
-
Cell lysate (e.g., from HEK293T cells)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (2x Laemmli sample buffer)
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer 50 µL of the bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with 500 µL of Lysis Buffer.
-
-
Peptide Immobilization:
-
Resuspend the washed beads in 200 µL of Lysis Buffer.
-
Add 10 µg of the biotinylated this compound peptide (or control peptide) to the beads.
-
Incubate for 1 hour at 4°C with end-over-end rotation.
-
-
Blocking:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of Lysis Buffer to remove unbound peptide.
-
-
Protein Binding:
-
Add 1 mg of pre-cleared cell lysate to the peptide-bound beads.
-
Incubate for 2-4 hours at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads on the magnetic rack and save the supernatant (flow-through) for analysis if desired.
-
Wash the beads five times with 1 mL of Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation before pelleting.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95°C for 5 minutes to elute the bound proteins.
-
Pellet the beads on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.
-
Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis
This protocol is for preparing samples for mass spectrometry analysis directly from the beads after the pull-down.
Materials:
-
Beads with bound proteins from Protocol 1
-
Wash Buffer (as in Protocol 1)
-
Ammonium Bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
Procedure:
-
Washing:
-
After the final wash in Protocol 1, wash the beads twice with 1 mL of 50 mM Ammonium Bicarbonate to remove detergents.
-
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Add trypsin to the bead slurry (typically 1 µg of trypsin per sample).
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Collection:
-
Pellet the beads on the magnetic rack and collect the supernatant containing the digested peptides.
-
Add 50 µL of 50 mM Ammonium Bicarbonate to the beads, vortex briefly, pellet, and combine the supernatant with the first collection.
-
-
Sample Clean-up:
-
Acidify the pooled supernatant with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.
-
Mandatory Visualizations
Caption: TTP-mediated mRNA degradation pathway.
Caption: Biotinylated peptide pull-down workflow.
Application Notes and Protocols for Site-Directed Mutagenesis of a Tetraproline Motif
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone technique in molecular biology, enabling precise and intentional modifications to DNA sequences.[1] This powerful tool is instrumental in protein engineering, allowing for the investigation of protein structure-function relationships by altering specific amino acids.[2][3] This document provides a detailed protocol for the site-directed mutagenesis of a tetraproline motif (PPPP), a sequence known to be involved in critical protein-protein interactions and signaling pathways.[4][5] Proline-rich regions are prevalent in eukaryotic proteins and often serve as docking sites for various signaling molecules.[4] Understanding the role of these motifs can provide valuable insights for drug development and therapeutic intervention.
The protocol described here is based on the principles of the QuikChange™ Site-Directed Mutagenesis system, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers carrying the desired mutation.[6] The parental, methylated DNA is subsequently digested by the DpnI restriction enzyme, leaving the newly synthesized, mutated plasmid ready for transformation.[6]
Data Presentation: Mutagenesis Efficiency
The efficiency of site-directed mutagenesis can vary depending on the kit, the complexity of the mutation, and the nature of the plasmid DNA. Below is a summary of reported efficiencies for commonly used commercial kits.
| Kit Name | Single Mutation Efficiency | Multi-Site Mutation Efficiency | Key Features |
| QuikChange Lightning | >85% | Not Specified | Optimized for speed and efficiency with plasmids up to 14 kb.[7] |
| QuikChange II XL | >80% | Not Specified | Designed for large or difficult plasmid templates (8-14 kb).[8] |
| QuikChange Multi Site | >50% (for 3 sites) | >55% (for 3 sites) | Allows for the simultaneous introduction of mutations at multiple sites.[9] |
| Phusion Site-Directed Mutagenesis Kit | High | Not Specified | Utilizes the high-fidelity Phusion DNA Polymerase for accuracy.[10] |
| Q5 Site-Directed Mutagenesis Kit | High | High | Employs a back-to-back primer design for exponential amplification.[2] |
Experimental Protocols
Section 1: Primer Design for this compound Motif Mutagenesis
Designing effective primers is critical for the success of site-directed mutagenesis.[11] For a this compound motif, where the sequence is repetitive, special considerations are necessary to avoid primer-dimer formation and secondary structures.[11]
Guidelines for Primer Design:
-
Primer Length: Primers should be between 25 and 45 nucleotides in length.[12][13]
-
Mutation Position: The desired mutation (e.g., changing one or more prolines to alanine) should be located in the center of the primer, with 10-15 bases of correct sequence on both sides.[12][13]
-
Melting Temperature (Tm): The Tm should be ≥78°C. The following formula can be used for estimation:
-
Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).[12]
-
-
GC Content: Aim for a GC content of at least 40% to ensure stable annealing.[13]
-
Terminal Nucleotides: Primers should terminate in one or more C or G bases to promote stable binding.[12]
-
Sequence Specificity: Ensure primers are specific to the target region to prevent off-target mutations. Avoid regions with high secondary structure potential.[11]
-
Complementarity: Both the forward and reverse primers must contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid.[12]
Example Primer Design for Mutating a this compound (PPPP) to a Tetra-alanine (AAAA) Motif:
-
Wild-Type Sequence: 5'-...GCT CCT CCT CCT GGT...-3' (Encoding ...APPPG...)
-
Forward Primer: 5'-GCT GCG GCA GCG GCA GGT...-3' (Mutated codons are underlined)
-
Reverse Primer: 5'-...ACC TGC CGC TGC CGC AGC...-3'
Section 2: PCR Amplification
This step involves the amplification of the plasmid DNA containing the gene of interest using the mutagenic primers.
PCR Reaction Mixture (50 µL total volume):
| Component | Volume/Amount |
| 5x Reaction Buffer | 10 µL |
| dNTP mix (10 mM) | 1 µL |
| Forward Primer (125 ng) | X µL |
| Reverse Primer (125 ng) | X µL |
| dsDNA Template (5-50 ng) | X µL |
| High-Fidelity DNA Polymerase (e.g., PfuUltra) | 1 µL |
| Nuclease-free water | to 50 µL |
PCR Cycling Parameters:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 30 seconds | 1 |
| Denaturation | 95°C | 30 seconds | 18 |
| Annealing | 55°C | 1 minute | |
| Extension | 68°C | 1 minute/kb of plasmid length | |
| Final Extension | 68°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite |
Note: Optimization of the annealing temperature may be required.
Section 3: DpnI Digestion
DpnI is a restriction enzyme that specifically digests methylated and hemimethylated DNA. Since the template plasmid DNA isolated from most E. coli strains is methylated, DpnI will digest the parental DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.
-
Following PCR, cool the reaction tubes on ice for 2 minutes.
-
Add 1 µL of DpnI restriction enzyme directly to each amplification reaction.
-
Gently mix the reaction by pipetting and incubate at 37°C for 1 hour.
Section 4: Transformation
The final step is to transform the mutated plasmid into competent E. coli cells for propagation.
-
Thaw a tube of high-efficiency competent E. coli cells on ice.
-
Add 1-2 µL of the DpnI-treated DNA to the competent cells.
-
Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds.
-
Immediately place the tube on ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate at 37°C overnight.
-
Pick individual colonies and grow overnight cultures for plasmid minipreparation and sequence verification.
Mandatory Visualizations
Experimental Workflow
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. neb.com [neb.com]
- 3. Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis [takarabio.com]
- 4. Proline-rich regions and motifs in trafficking: From ESCRT interaction to viral exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. qcbr.queens.org [qcbr.queens.org]
- 8. agilent.com [agilent.com]
- 9. QuikChange | Agilent [agilent.com]
- 10. Top Site-Directed Mutagenesis Kits for Accurate Gene Editing [synapse.patsnap.com]
- 11. bioinnovatise.com [bioinnovatise.com]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols: Tetraproline Mimetics in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. A significant class of PPIs is mediated by the recognition of proline-rich motifs (PRMs) by protein interaction modules, such as Src Homology 3 (SH3) domains. These PRMs often adopt a polyproline type II (PPII) helix conformation. Tetraproline mimetics are synthetic scaffolds designed to mimic this PPII helix structure, enabling them to act as competitive inhibitors of PPIs involving proline-rich sequences. This document provides an overview of the application of these mimetics in drug discovery, with a focus on the disruption of the Grb2-Sos1 signaling axis, a critical pathway in cell proliferation. While specific examples of this compound mimetics are emerging, the principles and protocols outlined here are broadly applicable to polyproline mimetics designed to target PRM-binding domains.
Application: Inhibition of the Grb2-Sos1 Interaction
The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a crucial role in the Ras/MAPK signaling pathway. Grb2 binds to the guanine nucleotide exchange factor Son of Sevenless (Sos1) via its SH3 domains, which recognize proline-rich sequences in the C-terminal region of Sos1. This interaction is essential for the activation of Ras and subsequent downstream signaling that promotes cell proliferation.[1][2] In many cancers, this pathway is hyperactivated. This compound mimetics can be designed to mimic the proline-rich motif of Sos1, thereby competitively inhibiting the Grb2-Sos1 interaction and blocking downstream signaling.
A non-peptidic polyproline type II peptidomimetic has been shown to disrupt a similar Grb2 SH3 domain interaction with the Gab2 protein, which is also implicated in cancer.[3] This demonstrates the potential of this class of mimetics as therapeutic agents.
Quantitative Data Summary
The following table summarizes representative binding affinity data for a polyproline mimetic targeting an SH3 domain, highlighting the potential for these molecules to achieve affinities comparable to the native peptide ligands.
| Compound | Target | Method | Kd (µM) | Reference |
| Polyproline Mimetic 1 | Grb2 | SPR | 83 ± 6 | [3] |
| Native Gab2a Peptide | Grb2 | SPR | 161 ± 6 | [3] |
Experimental Protocols
Synthesis of this compound Mimetics via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general approach for the manual solid-phase synthesis of a peptide-based this compound mimetic using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including proline)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected proline in DMF.
-
Add 4 equivalents of OxymaPure and 4 equivalents of DIC.
-
Pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm complete coupling using a Kaiser test.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent proline residue to build the this compound sequence.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized mimetic by mass spectrometry and analytical RP-HPLC.
Biophysical Characterization of Mimetic-Protein Interaction: Fluorescence Polarization (FP) Assay
This protocol outlines a competitive fluorescence polarization assay to determine the binding affinity of a this compound mimetic for an SH3 domain.
Materials:
-
Fluorescently labeled peptide corresponding to the native binding partner of the SH3 domain (e.g., FITC-labeled Sos1 peptide)
-
Purified SH3 domain protein (e.g., Grb2 SH3)
-
Synthesized this compound mimetic
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Serially dilute the fluorescently labeled peptide in assay buffer and measure the fluorescence intensity to ensure linearity.
-
Titrate the SH3 domain against a fixed concentration of the fluorescent peptide to determine the Kd of their interaction and select a protein concentration that gives a significant polarization window (typically around the Kd).
-
-
Competitive Binding Assay:
-
Prepare a solution of the SH3 domain and the fluorescent peptide at their predetermined optimal concentrations in assay buffer.
-
Serially dilute the this compound mimetic in assay buffer in the microplate.
-
Add the SH3 domain/fluorescent peptide mixture to each well containing the mimetic.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the mimetic concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to directly measure the thermodynamic parameters of the interaction between a this compound mimetic and an SH3 domain.
Materials:
-
Purified SH3 domain protein
-
Synthesized this compound mimetic
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the SH3 domain protein and the this compound mimetic extensively against the same dialysis buffer to minimize buffer mismatch.
-
Determine the precise concentrations of the protein and mimetic using a reliable method (e.g., UV-Vis spectroscopy for the protein).
-
-
ITC Experiment:
-
Load the SH3 domain solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound mimetic solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection of a small volume to remove any air from the syringe tip.
-
Carry out a series of injections (typically 20-30) of the mimetic into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of mimetic to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizations
Caption: Grb2-Sos1 signaling pathway and point of inhibition.
References
Application Notes and Protocols for Designing Tetraproline Peptides in Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraproline peptides, characterized by a sequence of four consecutive proline residues, adopt a stable polyproline II (PPII) helix conformation.[1][2] This rigid, left-handed helical structure serves as a crucial recognition motif in a multitude of protein-protein interactions (PPIs).[3][4] The unique conformation of the PPII helix, with approximately three residues per turn, exposes the peptide backbone and side chains for specific molecular recognition, often by proline-rich domain-containing proteins such as those with SH3, WW, and GYF domains.[1][4][5]
These interactions are fundamental to various cellular processes, including signal transduction, transcription, and cell motility, making this compound-mediated PPIs attractive targets for therapeutic intervention and tools for dissecting cellular pathways.[1][3][4] The design of synthetic this compound peptides allows for the precise investigation of these interactions, enabling the development of inhibitors or modulators with high specificity.[6][7] This document provides detailed application notes and protocols for the rational design, synthesis, and characterization of this compound peptides for interaction studies.
Design Principles for this compound Peptides
The design of this compound peptides for interaction studies hinges on mimicking or disrupting a natural PPI. The core this compound motif provides the structural scaffold, while flanking residues are crucial for specificity and affinity.
Key Design Considerations:
-
Core Motif: The PPPP sequence is the foundational element that enforces the PPII helical conformation.
-
Flanking Residues: Amino acids surrounding the this compound core are critical for recognition by the target protein. Analysis of the binding interface of the target protein, if known, can guide the selection of these residues to maximize affinity and specificity.[7]
-
Solubility and Stability: Incorporation of charged or polar residues at the N- and C-termini can enhance the solubility of the peptide.
-
Labeling: For certain biophysical assays, the incorporation of fluorescent labels (e.g., FITC, Alexa Fluor) or biotin is necessary. These are typically added to the N-terminus or a non-critical residue to minimize interference with binding.
A logical workflow for designing a this compound peptide to target a specific protein-protein interaction is outlined below.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Polyproline helix - Wikipedia [en.wikipedia.org]
- 3. Polyproline-II helix in proteins: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Tetraproline Peptides with Fluorescent Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraproline motifs are prevalent structural elements in proteins, often mediating critical protein-protein interactions. Their unique, rigid polyproline type II (PPII) helical conformation serves as a recognition site for various protein domains, most notably the Src Homology 3 (SH3) domain. The study of these interactions is fundamental to understanding a multitude of cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Fluorescent labeling of this compound peptides provides a powerful tool for investigating these interactions with high sensitivity and spatiotemporal resolution. By attaching a fluorescent tag, researchers can visualize, track, and quantify the binding of these peptides to their target proteins in vitro and in living cells. Applications of fluorescently labeled this compound peptides are extensive and include fluorescence microscopy, Förster Resonance Energy Transfer (FRET) assays, fluorescence polarization (FP), and flow cytometry.[1]
This document provides detailed application notes and experimental protocols for the fluorescent labeling of this compound peptides. It covers the selection of appropriate fluorescent dyes, detailed labeling and purification procedures, and methods for characterizing the final labeled peptide. Furthermore, it presents an example of their application in studying the Grb2-Sos1 signaling pathway.
Selecting a Fluorescent Tag
The choice of fluorescent dye is critical and depends on the specific application, the instrumentation available, and the properties of the this compound peptide itself. Key considerations include the dye's excitation and emission spectra, brightness (a product of its molar extinction coefficient and quantum yield), photostability, and environmental sensitivity.[2][3]
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| FAM (Carboxyfluorescein) | ~494 | ~518 | ~68,000 | ~0.92 | Moderate |
| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | ~75,000 | ~0.1 (conjugated) | Good |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 (conjugated) | Good |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 (conjugated) | Good |
| Alexa Fluor 488 | ~495 | ~519 | >65,000 | ~0.92 | Excellent |
Note: Quantum yield and photostability can be influenced by conjugation to the peptide and the local environment.[4][5][6]
Experimental Protocols
This section provides detailed protocols for the N-terminal labeling of a this compound peptide with an amine-reactive fluorescent dye (e.g., an NHS-ester), followed by purification and characterization.
N-Terminal Labeling of this compound Peptide with an NHS-Ester Dye
This protocol describes the covalent attachment of a fluorescent dye to the N-terminal α-amino group of the this compound peptide. The proline-rich nature of the peptide may introduce some steric hindrance due to its rigid helical structure, potentially requiring optimization of the labeling conditions.[7]
Materials:
-
This compound peptide (e.g., Ac-Pro-Pro-Pro-Pro-NH₂)
-
Amine-reactive fluorescent dye (NHS-ester, e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Peptide Solution Preparation: Dissolve the this compound peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Solution Preparation: Immediately before use, dissolve the amine-reactive dye (NHS-ester) in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[8]
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the dye solution to the peptide solution. The optimal molar ratio may need to be determined empirically to maximize labeling efficiency while minimizing the risk of multiple labeling if other primary amines are present.[8]
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light. For sensitive peptides or to minimize side reactions, the incubation can be performed at 4°C overnight.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl (pH 8.0), to consume any unreacted NHS-ester.
Purification of the Labeled Peptide by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the fluorescently labeled peptide from unreacted peptide, free dye, and other impurities.[9][10]
Materials:
-
RP-HPLC system with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector
-
C18 reverse-phase column
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Acidify the labeling reaction mixture with a small amount of TFA to ensure peptide protonation. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm (for the peptide backbone) and the absorbance maximum of the chosen dye (e.g., 495 nm for Alexa Fluor 488). A fluorescence detector set to the appropriate excitation and emission wavelengths can also be used for more sensitive detection of the labeled product.[11]
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 220 nm and the dye's absorbance maximum. The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye.
-
Purity Analysis: Analyze an aliquot of the collected fraction by analytical RP-HPLC to confirm its purity.
-
Lyophilization: Freeze-dry the pure fractions to obtain the labeled peptide as a powder. Store at -20°C or lower, protected from light.
Characterization of the Labeled Peptide
3.3.1. Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the identity and purity of the labeled peptide by verifying its molecular weight.[12][13]
Protocol:
-
Sample Preparation: Mix a small amount of the purified, lyophilized peptide with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Analysis: Spot the mixture onto a MALDI target plate and allow it to dry.
-
Data Acquisition: Acquire the mass spectrum. The expected mass should be the mass of the unlabeled this compound peptide plus the mass of the fluorescent dye.
3.3.2. Fluorescence Spectroscopy
Fluorescence spectroscopy is used to confirm the fluorescent properties of the labeled peptide and to determine its concentration.[14][15]
Protocol:
-
Sample Preparation: Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS).
-
Spectral Scans:
-
Measure the absorbance spectrum to determine the concentration of the peptide and the dye.
-
Measure the excitation and emission spectra to confirm the identity of the fluorophore.
-
-
Degree of Labeling (DOL) Calculation: The DOL, or the molar ratio of dye to peptide, can be calculated using the following formula:
DOL = (A_dye × ε_peptide) / ((A_peptide - A_dye × CF) × ε_dye)
Where:
-
A_dye is the absorbance of the labeled peptide at the dye's maximum absorbance wavelength.
-
A_peptide is the absorbance of the labeled peptide at 280 nm (if the peptide contains Trp or Tyr) or 220 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
ε_peptide is the molar extinction coefficient of the peptide.
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A_280_dye / A_max_dye).
-
Application: Probing SH3 Domain Interactions in the Grb2-Sos1 Signaling Pathway
Fluorescently labeled this compound peptides can be used as molecular probes to study the interaction between the adaptor protein Grb2 and the guanine nucleotide exchange factor Sos1, a key step in the activation of the Ras-MAPK signaling pathway.[3][16][17] Grb2 contains two SH3 domains that bind to proline-rich motifs on Sos1, recruiting it to the plasma membrane and activating Ras.[18][19]
A fluorescently labeled this compound peptide mimicking the Grb2-binding site on Sos1 can be used in various assays to:
-
Visualize the subcellular localization of Grb2-Sos1 interaction sites using fluorescence microscopy.
-
Quantify the binding affinity between the peptide and the Grb2 SH3 domain using fluorescence polarization or FRET-based assays.
-
Screen for inhibitors that disrupt the Grb2-Sos1 interaction by monitoring changes in fluorescence.
Table 2: Example Data for a Fluorescence Polarization Binding Assay
| Ligand Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 1 | 65 |
| 5 | 90 |
| 10 | 120 |
| 50 | 180 |
| 100 | 200 |
| 500 | 210 |
Visualizations
Experimental Workflow
Caption: Workflow for fluorescently labeling a this compound peptide.
Grb2-Sos1 Signaling Pathway
Caption: Grb2-Sos1 signaling pathway leading to Ras activation.
References
- 1. lifetein.com [lifetein.com]
- 2. news-medical.net [news-medical.net]
- 3. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. bachem.com [bachem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 13. pcl.tamu.edu [pcl.tamu.edu]
- 14. Fluorescence Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. grokipedia.com [grokipedia.com]
Application Notes and Protocols for Cloning and Expression of Tetraproline-Containing Protein Domains
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraproline-containing protein domains are characterized by consecutive proline residues, often found within larger, intrinsically disordered regions of proteins. These domains are crucial mediators of protein-protein interactions, serving as docking sites for various signaling molecules, particularly those containing SH3 (Src Homology 3) domains. The unique structural constraints imposed by polyproline helices facilitate specific molecular recognition events that are fundamental to numerous cellular processes, including signal transduction, cytoskeletal organization, and vesicle trafficking.
The study of these domains is paramount for understanding disease mechanisms and for the development of novel therapeutics. However, the cloning and expression of proteins rich in proline repeats present significant technical challenges. These include genetic instability of repetitive DNA sequences, low expression yields, and poor solubility of the recombinant protein.
These application notes provide a comprehensive guide to overcome these challenges, offering detailed protocols for the successful cloning, expression, and purification of this compound-containing protein domains.
Data Presentation: Quantitative Analysis of Recombinant Protein Expression
Obtaining high yields of soluble and functional this compound-containing proteins is a primary objective. The choice of expression system, fusion tag, and purification strategy significantly impacts the final yield. Below is a summary of reported yields for various proline-rich proteins expressed in E. coli and yeast.
| Protein/Domain | Expression Host | Fusion Tag | Purification Method(s) | Typical Yield | Reference(s) |
| Formin (Bni1, Bnr1, mDia1, mDia2, Daam1) | S. cerevisiae | 6xHis | Affinity Chromatography | 200-500 µg/L | [1][2] |
| Formin (Bni1) | E. coli | 6xHis | Affinity & Ion-Exchange Chromatography | ~300 µg/L | [3] |
| Tristetraprolin (TTP) | E. coli | Maltose-Binding Protein (MBP) | Affinity & Ion-Exchange Chromatography | Not explicitly quantified, but MBP fusion improved soluble expression compared to GST or His-tag. | |
| Tristetraprolin (TTP) | E. coli | Glutathione S-transferase (GST) | Affinity Chromatography | Yields can range from 10-50 mg/L for GST fusion proteins in general. | |
| Human C1q and tumour necrosis factor-related protein-1 (hCTRP1) | E. coli | Thioredoxin (Trx) | Affinity & Size-Exclusion Chromatography | ~28 mg/L | |
| General MBP Fusion Proteins | E. coli | Maltose-Binding Protein (MBP) | Affinity Chromatography | 10-100 mg/L | |
| General GST Fusion Proteins | E. coli | Glutathione S-transferase (GST) | Affinity Chromatography | 10-50 mg/L |
Experimental Protocols
Protocol 1: Cloning of Repetitive this compound-Containing DNA Sequences
The repetitive nature of this compound-encoding DNA sequences makes them susceptible to recombination and instability in host organisms. This protocol outlines strategies to mitigate these issues.
1.1. Codon Optimization:
-
Synthesize the gene encoding the this compound domain with optimized codon usage for the chosen expression host (e.g., E. coli). This helps to avoid translational stalling and increases expression levels.
-
Avoid long stretches of identical codons by using synonymous codons for proline (CCA, CCC, CCG, CCT).
1.2. Specialized Cloning Techniques for Repetitive Sequences:
For highly repetitive sequences, standard restriction-ligation cloning can be inefficient. Techniques like Ligation Independent Cloning (LIC) or Uracil-Specific Excision Reagent (USER) cloning are recommended.
1.2.1. Ligation Independent Cloning (LIC) Protocol:
-
Primer Design: Design PCR primers with 5' extensions that are complementary to the LIC vector's overhangs. These extensions are typically 12-15 nucleotides long and lack a specific dNTP (e.g., dGTP).
-
PCR Amplification: Amplify the gene of interest using a high-fidelity DNA polymerase.
-
Vector and Insert Treatment with T4 DNA Polymerase:
-
Treat the linearized LIC vector with T4 DNA polymerase in the presence of a single dNTP (e.g., dGTP). The 3'→5' exonuclease activity of the polymerase will chew back the 3' ends until it encounters the first corresponding nucleotide, creating specific single-stranded overhangs.
-
Similarly, treat the purified PCR product with T4 DNA polymerase in the presence of the complementary dNTP (e.g., dCTP) to generate complementary overhangs.
-
-
Annealing: Mix the treated vector and insert. The long complementary overhangs will anneal to form a stable, circular plasmid with nicks.
-
Transformation: Transform the annealed product directly into a recombination-deficient E. coli strain (e.g., NEB Stable, Stbl3, or SURE 2). The nicks will be repaired by the host cell's machinery.
-
Culture Conditions: Grow the transformed cells at a lower temperature (30°C instead of 37°C) to further reduce the chances of recombination.
1.2.2. USER (Uracil-Specific Excision Reagent) Cloning Protocol:
-
Primer Design: Design PCR primers containing a single deoxyuridine (dU) residue near the 5' end.
-
PCR Amplification: Amplify the gene of interest using a proofreading DNA polymerase that can read through uracil, such as PfuTurbo Cx.
-
USER Enzyme Treatment: Mix the purified PCR product and the USER-compatible vector with the USER enzyme mix. The enzyme will excise the uracil base, creating specific 3' overhangs.
-
Annealing and Transformation: The complementary overhangs of the vector and insert will anneal. Transform the mixture directly into competent E. coli cells.
Protocol 2: Expression and Purification of this compound-Containing Proteins
2.1. Choice of Fusion Tag and Expression Vector:
-
Maltose-Binding Protein (MBP): MBP is a large solubility-enhancing tag that can significantly improve the expression and solubility of proline-rich proteins.
-
Glutathione S-transferase (GST): GST is another commonly used tag that can enhance solubility and provides a reliable affinity purification method.
-
Thioredoxin (Trx): Trx can also improve the solubility of target proteins.
-
Vector: Use an expression vector with a tightly controlled promoter (e.g., T7 promoter in pET vectors) to prevent leaky expression of potentially toxic proteins.
2.2. Expression in E. coli
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth:
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB or TB medium with the starter culture and grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to a lower temperature (e.g., 18-25°C).
-
Induce protein expression with an optimized concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside), typically in the range of 0.1-0.5 mM. Lowering the induction temperature and IPTG concentration can improve protein solubility and reduce the formation of inclusion bodies.
-
-
Harvesting: After induction for a suitable period (e.g., 16-20 hours at 18°C), harvest the cells by centrifugation.
2.3. Purification of Fusion Proteins
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., for His-tagged proteins: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole; for GST-tagged proteins: PBS; for MBP-tagged proteins: 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
For His-tagged proteins: Load the clarified lysate onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column. Wash with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the target protein with a high concentration of imidazole (e.g., 250-500 mM).
-
For GST-tagged proteins: Load the lysate onto a Glutathione-Sepharose column. Wash with PBS. Elute the protein with a buffer containing reduced glutathione (e.g., 10-20 mM).
-
For MBP-tagged proteins: Load the lysate onto an amylose resin column. Wash with column buffer. Elute the protein with a buffer containing maltose (e.g., 10 mM).
-
-
Fusion Tag Cleavage (Optional):
-
If the fusion tag needs to be removed, dialyze the purified protein into a cleavage buffer and incubate with a site-specific protease (e.g., TEV protease, PreScission Protease).
-
-
Further Purification (Size-Exclusion or Ion-Exchange Chromatography):
-
After affinity chromatography (and tag cleavage), further purify the protein using size-exclusion chromatography (gel filtration) to separate the target protein from aggregates and any remaining contaminants.
-
Ion-exchange chromatography can also be used as a polishing step to achieve higher purity.
-
Mandatory Visualizations
Signaling Pathway Involving Proline-Rich Domains
The following diagram illustrates a simplified signaling pathway where a proline-rich domain (PRD) of a protein (e.g., WASp/N-WASp) interacts with the SH3 domain of an adaptor protein (e.g., Grb2), leading to the activation of downstream signaling events, such as actin polymerization.
Caption: SH3 domain-mediated signaling pathway.
Experimental Workflow for Cloning and Expression
This diagram outlines the key steps involved in the cloning and expression of this compound-containing protein domains.
Caption: Workflow for cloning and expressing this compound domains.
Conclusion
The successful cloning and expression of this compound-containing protein domains are achievable with careful planning and the use of specialized techniques. Codon optimization and advanced cloning methods like LIC and USER are crucial for overcoming the challenges associated with repetitive DNA sequences. Furthermore, the use of solubility-enhancing fusion tags such as MBP, coupled with optimized expression and purification protocols, can lead to high yields of pure, functional protein. The protocols and data presented in these application notes provide a solid foundation for researchers to produce these important proteins for further study and potential therapeutic development.
References
Application Note: Quantitative Mass Spectrometry for Tetraproline Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraproline (Pro-Pro-Pro-Pro or PPPP), a short proline-rich peptide, represents a unique analytical challenge due to its structural properties. Proline-rich motifs are critical in various biological processes, including protein-protein interactions and cellular signaling. For instance, they are found in proteins like Tristetraprolin (TTP), which plays a crucial role in regulating inflammatory responses by binding to AU-rich elements in mRNAs and promoting their degradation.[1][2][3] Accurate quantification of this compound and similar proline-rich peptides in complex biological matrices is essential for understanding their physiological roles and for the development of novel therapeutics.
This application note details a robust and sensitive method for the quantification of this compound peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a targeted Multiple Reaction Monitoring (MRM) assay. The methodology leverages stable isotope dilution for enhanced accuracy and precision.[4]
Principle
The quantitative analysis of this compound is achieved by LC-MS/MS operating in MRM mode.[5][6] This technique offers high selectivity and sensitivity for detecting specific analytes in complex mixtures.[7] A stable isotope-labeled (SIL) this compound internal standard is spiked into the sample to account for variations in sample preparation and matrix effects.[8][9] The native and labeled this compound peptides are separated by reverse-phase liquid chromatography and subsequently ionized by electrospray ionization (ESI). In the mass spectrometer, the precursor ions corresponding to native and labeled this compound are selectively isolated and fragmented. Specific fragment ions (product ions) are then monitored. The ratio of the peak areas of the native this compound to the SIL internal standard is used to calculate the concentration of the analyte in the original sample.[10]
Data Presentation
Table 1: MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Native) | 413.2 | 70.1 | 50 | 25 |
| This compound (Native) | 413.2 | 167.1 | 50 | 22 |
| This compound (SIL) | 423.2 | 70.1 | 50 | 25 |
| This compound (SIL) | 423.2 | 174.1 | 50 | 22 |
Note: Precursor m/z values are for the [M+H]+ ion. SIL this compound is labeled with 13C and 15N on one proline residue.
Table 2: Linearity and Sensitivity of the this compound MRM Assay
| Parameter | Value |
| Linear Range | 1 ng/mL - 1000 ng/mL |
| R² | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 3: Precision and Accuracy of the this compound MRM Assay
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | 6.8 | 8.2 | 103.5 |
| Medium | 100 | 4.5 | 6.1 | 98.7 |
| High | 800 | 3.9 | 5.5 | 101.2 |
Experimental Protocols
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of biological matrix (e.g., plasma, cell lysate), add 10 µL of the stable isotope-labeled this compound internal standard solution (100 ng/mL in 50% acetonitrile/water).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (0.1% formic acid in water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Parameters:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-5.5 min: 50-95% B
-
5.5-6 min: 95% B
-
6-6.5 min: 95-2% B
-
6.5-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.[6]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Analysis
-
Integrate the peak areas for the native this compound and the SIL internal standard using the instrument's data analysis software (e.g., Sciex Analyst, MassHunter).
-
Calculate the peak area ratio of the native analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Workflow for Quantitative Analysis of this compound.
Caption: TTP Signaling Pathway Regulating mRNA Stability.
References
- 1. Tristetraprolin (TTP): Interactions with mRNA and proteins, and current thoughts on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranslational Regulation of Tristetraprolin Subcellular Localization and Protein Stability by p38 Mitogen-Activated Protein Kinase and Extracellular Signal-Regulated Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gain-of-Function Mutation of Tristetraprolin Impairs Negative Feedback Control of Macrophages In Vitro yet Has Overwhelmingly Anti-Inflammatory Consequences In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. uab.edu [uab.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyproline Tetramer Organizing Peptides in Fetal Bovine Serum Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study Tetraproline Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetraproline motif (PPPP) is a specific type of proline-rich motif found in a variety of proteins that plays a crucial role in mediating protein-protein interactions, influencing protein localization, and regulating protein function. These motifs are often found in intrinsically disordered regions of proteins and act as docking sites for other proteins containing specific proline-binding domains. Understanding the function of this compound motifs is essential for elucidating the mechanisms of various cellular processes, including signal transduction, cytoskeletal organization, and post-transcriptriotnal regulation.
This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate the function of this compound motifs. These assays can be used to identify interacting partners, quantify binding affinities, determine subcellular localization, and assess the impact of the this compound motif on protein activity.
Key Proteins with Functional this compound Motifs
Two well-characterized protein families that contain functional this compound motifs are the Tristetraprolin (TTP) family of RNA-binding proteins and the Formin family of actin-nucleating proteins.
-
Tristetraprolin (TTP): TTP is an RNA-binding protein that plays a critical role in regulating inflammation by promoting the decay of AU-rich element (ARE)-containing mRNAs, such as TNF-α. TTP contains three this compound motifs, and at least two of these (PPPGϕ) are involved in recruiting the 4EHP-GYF2 cap-binding complex to repress translation.[1]
-
Formins: Formins are a group of proteins that regulate the polymerization of actin. They contain a proline-rich Formin Homology 1 (FH1) domain, which often includes this compound sequences. This domain acts as a scaffold for profilin-actin complexes, facilitating the rapid elongation of actin filaments.
I. Assays for Studying this compound-Mediated Protein-Protein Interactions
A. Co-Immunoprecipitation (Co-IP)
Application Note:
Co-Immunoprecipitation (Co-IP) is a powerful technique to identify and validate protein-protein interactions in the cellular context. This method is particularly useful for capturing interactions involving this compound motifs, which can sometimes be transient or of moderate affinity. In a Co-IP experiment, an antibody against a "bait" protein containing a this compound motif is used to pull down the bait protein and any associated "prey" proteins from a cell lysate. The presence of prey proteins in the immunoprecipitated complex is then detected by Western blotting. To specifically assess the role of the this compound motif, a mutant version of the bait protein where the PPPP motif is altered (e.g., to AAAA) should be used as a control. A significant reduction in the co-precipitation of the prey protein with the mutant bait compared to the wild-type bait indicates that the this compound motif is involved in the interaction.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-IP to identify this compound-mediated interactions.
Detailed Protocol for Co-Immunoprecipitation:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Transfect cells with expression vectors for the tagged "bait" protein (e.g., FLAG-tagged TTP) and the potential "prey" protein. Include a parallel transfection with a mutant bait where the PPPP motif is mutated (e.g., to AAAA).
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of total protein and incubating for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
Add 1-2 µg of the primary antibody against the bait protein's tag (e.g., anti-FLAG antibody) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of Co-IP lysis buffer and once with 1 mL of wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
After the final wash, remove all supernatant.
-
Elute the proteins by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Analysis by Western Blot:
-
Load the eluted samples and input controls onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the bait and prey proteins, followed by appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantitative Data from TTP Co-Immunoprecipitation Studies:
| Bait Protein | Prey Protein | PPPP Motif Status | Relative Prey Binding | Reference |
| TTP | GYF2 | Wild-type | +++ | [1] |
| TTP | GYF2 | Mutant (Motifs 1 & 2) | + | [1] |
| TTP | eIF4E2 | Wild-type | ++ | [2] |
| TTP | eIF4E | Wild-type | - | [2] |
(+++ strong binding, ++ moderate binding, + weak binding, - no binding)
B. Förster Resonance Energy Transfer (FRET)
Application Note:
FRET is a powerful technique for measuring protein-protein interactions in living cells with high spatial and temporal resolution. It relies on the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). To study this compound-mediated interactions, the protein containing the PPPP motif can be fused to a donor fluorophore (e.g., CFP or GFP) and its putative binding partner to an acceptor fluorophore (e.g., YFP or mCherry). A positive FRET signal indicates that the two proteins are interacting. By comparing the FRET efficiency between the wild-type PPPP-containing protein and a PPPP-mutant, the contribution of the motif to the interaction can be quantified.
Principle of FRET for Protein-Protein Interaction
Caption: FRET occurs when interacting proteins bring fluorophores into close proximity.
Detailed Protocol for FRET Microscopy:
-
Plasmid Construction and Cell Transfection:
-
Clone the cDNAs for the PPPP-containing protein and its partner into vectors that fuse them to FRET donor (e.g., pECFP-C1) and acceptor (e.g., pEYFP-N1) fluorophores, respectively.
-
Create a mutant version of the donor-fused protein with an altered PPPP motif.
-
Transfect cells (e.g., HeLa or COS-7) grown on glass-bottom dishes with the FRET pair constructs. Also transfect cells with donor-only and acceptor-only constructs for correction of spectral bleed-through.
-
-
Live-Cell Imaging:
-
24-48 hours post-transfection, image the cells using a confocal or widefield fluorescence microscope equipped for FRET imaging.
-
Acquire three images for each cell expressing the FRET pair:
-
Donor channel: Excite with the donor laser (e.g., 440 nm for CFP) and detect donor emission (e.g., 460-500 nm).
-
Acceptor channel: Excite with the acceptor laser (e.g., 514 nm for YFP) and detect acceptor emission (e.g., 525-560 nm).
-
FRET channel: Excite with the donor laser (e.g., 440 nm) and detect acceptor emission (e.g., 525-560 nm).
-
-
-
Image Analysis and FRET Calculation:
-
Correct the raw images for background fluorescence and spectral bleed-through using images from the donor-only and acceptor-only control cells.
-
Calculate the normalized FRET (NFRET) efficiency for each pixel using a standard algorithm (e.g., the three-cube method).
-
Generate a pseudocolor NFRET image to visualize the location and intensity of the protein-protein interaction.
-
Quantify the average NFRET efficiency for multiple cells expressing the wild-type and mutant PPPP constructs.
-
Quantitative Data from FRET Studies on Proline-Rich Interactions:
| Interacting Pair | Motif | FRET Efficiency (E%) | Dissociation Constant (Kd) | Reference |
| Formin (FH1) - Profilin | Polyproline | Not directly measured, but interaction is crucial for function | ~1-10 µM (in vitro) | [3] |
| GAPDH - PGK | Not specified | ~5-15% | 2.0 ± 0.5 µM (in-cell) | [4] |
| SLN-SLN | Not specified | 57.5 ± 2.0% | 1.00 ± 0.03 (Arbitrary Units) | [5] |
(Note: Direct FRET quantification for a specific PPPP motif is not widely available, but these examples demonstrate the quantitative nature of the technique for similar interactions.)
II. Assays for Studying this compound-Dependent Protein Function
A. Luciferase Reporter Assay for mRNA Stability
Application Note:
This assay is specifically designed to study the function of proteins like TTP that regulate mRNA stability. The 3' untranslated region (UTR) of a target mRNA containing an AU-rich element (ARE) is cloned downstream of a luciferase reporter gene. This reporter plasmid is co-transfected into cells with a plasmid expressing the PPPP-containing protein (e.g., TTP). The activity of the PPPP-containing protein in promoting mRNA decay will lead to a decrease in luciferase expression, which can be quantified as a reduction in luminescence. By comparing the luciferase activity in the presence of wild-type TTP versus a TTP mutant with altered this compound motifs, the role of these motifs in TTP's mRNA-destabilizing function can be determined. A second luciferase reporter driven by a constitutive promoter (e.g., Renilla luciferase) is often co-transfected as an internal control to normalize for transfection efficiency.
Luciferase Reporter Assay Workflow for TTP Function
Caption: Workflow for a dual-luciferase reporter assay to study TTP function.
Detailed Protocol for Dual-Luciferase Reporter Assay:
-
Plasmid Preparation:
-
Obtain or construct a firefly luciferase reporter plasmid containing the 3' UTR of a TTP target gene (e.g., TNF-α or GM-CSF).
-
Obtain or construct expression plasmids for wild-type TTP and a TTP mutant in which the this compound motifs are altered.
-
Use a Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or TTP-knockout mouse embryonic fibroblasts) in a 24-well plate to be 70-80% confluent at the time of transfection.
-
For each well, prepare a transfection mix containing the firefly luciferase reporter, the Renilla luciferase control plasmid, and either the wild-type TTP, mutant TTP, or an empty vector control.
-
Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of Passive Lysis Buffer (from a dual-luciferase assay kit) to each well and incubating for 15 minutes at room temperature with gentle shaking.
-
Transfer 20 µL of the cell lysate to a white 96-well plate.
-
Use a luminometer to inject the Luciferase Assay Reagent II (firefly substrate) and measure the firefly luciferase activity.
-
Subsequently, inject the Stop & Glo® Reagent (Renilla substrate) and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Express the normalized luciferase activity for the TTP-expressing samples as a percentage of the activity in the empty vector control.
-
Compare the repressive effect of wild-type TTP to that of the PPPP mutant.
-
Quantitative Data from a TTP Luciferase Reporter Assay:
| TTP Construct | Reporter | Normalized Luciferase Activity (Relative to WT) | Reference |
| Wild-type TTP | F-Luc-ARE | 1.0 | [6] |
| TTP (PPPP Motifs 1&2 Mutant) | F-Luc-ARE | ~2.5 | [6] |
| Empty Vector | F-Luc-ARE | ~3.5 | [6] |
(Data are approximate values derived from published graphs)
III. Assays for Studying this compound-Dependent Protein Localization
A. Fluorescence Microscopy
Application Note:
The subcellular localization of a protein is often critical to its function. This compound motifs can, in some cases, act as localization signals or be required for the proper localization of a protein by mediating its interaction with other proteins that direct its transport or retention in specific cellular compartments. Fluorescence microscopy can be used to visualize the subcellular distribution of a protein containing a this compound motif. By fusing the protein to a fluorescent tag like Green Fluorescent Protein (GFP), its localization can be observed in living or fixed cells. To investigate the role of the PPPP motif, the localization of a GFP-tagged wild-type protein is compared to that of a GFP-tagged mutant where the PPPP motif is altered. A change in the subcellular distribution of the mutant protein would suggest that the this compound motif is involved in its localization.
Detailed Protocol for Fluorescence Microscopy:
-
Plasmid Construction and Transfection:
-
Create expression constructs that fuse GFP to the N- or C-terminus of your wild-type PPPP-containing protein and its PPPP mutant.
-
Transfect the desired cell line (e.g., U2OS or HeLa) grown on glass coverslips with these constructs.
-
-
Cell Preparation and Fixation:
-
24 hours post-transfection, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if you plan to co-stain with antibodies against intracellular markers.
-
(Optional) Perform immunofluorescence staining for organelle markers (e.g., anti-Calnexin for ER, anti-GM130 for Golgi) to assess co-localization.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nucleus.
-
-
Confocal Microscopy and Image Analysis:
-
Image the cells using a confocal microscope. Acquire images of the GFP signal, the DAPI signal, and any other fluorescent markers.
-
Analyze the images to determine the subcellular localization of the wild-type and mutant proteins.
-
Quantify the localization by measuring the fluorescence intensity in different cellular compartments (e.g., nucleus vs. cytoplasm) for a large number of cells.
-
Statistical analysis (e.g., t-test) can be used to determine if there is a significant difference in localization between the wild-type and mutant proteins.
-
Quantitative Analysis of Protein Localization:
| Protein Construct | Nuclear:Cytoplasmic Fluorescence Ratio | Phenotype | Reference |
| GFP-VP1 (Wild-type) | >1 | Predominantly Nuclear | [1] |
| GFP-VP1 (NLS mutant) | ~1 | Diffuse (Nuclear and Cytoplasmic) | [1] |
| GFP-Protein X (WT PPPP) | (Hypothetical) 0.5 | Predominantly Cytoplasmic | N/A |
| GFP-Protein X (PPPP Mutant) | (Hypothetical) 1.5 | Increased Nuclear Localization | N/A |
(Note: The data for VP1 is for a classic Nuclear Localization Signal (NLS) and is provided as an example of how localization data can be quantified. Similar quantification can be applied to study the effect of PPPP mutations.)
Conclusion
The cell-based assays described in these application notes provide a robust toolkit for researchers, scientists, and drug development professionals to investigate the multifaceted functions of this compound motifs. By combining techniques such as Co-IP, FRET, luciferase reporter assays, and fluorescence microscopy, it is possible to build a comprehensive understanding of how these small but significant motifs contribute to protein-protein interactions, regulate protein activity, and determine the subcellular localization of proteins. The use of site-directed mutagenesis to specifically alter the PPPP motif is a critical component of these studies, allowing for a direct assessment of the motif's functional importance. The quantitative data derived from these assays are essential for building accurate models of cellular signaling pathways and for the development of therapeutics that target these interactions.
References
- 1. Classic Nuclear Localization Signals and a Novel Nuclear Localization Motif Are Required for Nuclear Transport of Porcine Parvovirus Capsid Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pollardlab.yale.edu [pollardlab.yale.edu]
- 3. Determinants of Formin Homology 1 (FH1) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthetic Proline-Rich Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with synthetic proline-rich peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic proline-rich peptide insoluble?
The solubility of a peptide is determined by its amino acid composition, length, net charge, and secondary structure.[1][2][3] While proline residues are known to disrupt the formation of secondary structures like β-sheets which can cause aggregation, their presence does not guarantee solubility.[4] If the peptide sequence also contains a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine), it can still be prone to aggregation and poor solubility in aqueous solutions.[2][3]
Q2: What are the primary factors influencing peptide solubility?
Several factors critically affect a peptide's ability to dissolve:
-
Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is a key determinant.[1][2][3] Peptides with over 50% hydrophobic residues are often difficult to dissolve in aqueous buffers.[5]
-
Peptide Length: Longer peptides generally have lower solubility due to an increased potential for intermolecular interactions that lead to aggregation.[1][2][3]
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has a net zero charge.[2] Adjusting the pH away from the pI increases the net charge, improving interactions with water.[1][3]
-
Secondary Structure: The formation of stable secondary structures, particularly β-sheets, can promote self-aggregation and lead to insolubility.[2][3] Proline is known as a "helix breaker" and can disrupt these structures, which often aids solubility.[4]
Q3: How can I predict the solubility of my peptide before starting my experiment?
A preliminary assessment can be made by analyzing the peptide's sequence:
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[6][7]
-
Assess Hydrophobicity: Determine the percentage of hydrophobic residues (e.g., A, V, M, L, I, F, W, P, Y).[6]
-
Apply General Rules:
-
If the net charge is positive, the peptide is basic and will be more soluble in acidic solutions.[4]
-
If the net charge is negative, the peptide is acidic and will be more soluble in basic solutions.[1]
-
If the peptide has a high percentage (>50%) of hydrophobic residues, it will likely require an organic solvent for initial dissolution.[5]
-
Q4: What are the best practices for storing peptides to maintain solubility?
Proper storage is crucial to prevent degradation and aggregation.
-
Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized (powder) form at -20°C or colder, in a sealed container with a desiccant.[8][9] Before opening, allow the vial to warm to room temperature in a desiccator to prevent water condensation, as many peptides are hygroscopic.[10][11]
-
Peptides in Solution: Storing peptides in solution is less ideal as they are less stable.[8][11] If necessary, dissolve the peptide in a sterile, slightly acidic buffer (pH 5-7), create single-use aliquots to avoid repeated freeze-thaw cycles, and store at -20°C.[8][10]
Troubleshooting Guide for Solubility Issues
My lyophilized peptide won't dissolve in water. What should I do?
If your peptide is insoluble in sterile water or a standard buffer like PBS, do not use the entire sample. Instead, test solubility with a small amount by following a stepwise approach. This process involves moving from simple aqueous solutions to more aggressive organic solvents.
Below is a decision workflow to guide your solubilization strategy.
Caption: A workflow for troubleshooting peptide solubility.
How do I handle a hydrophobic or neutral peptide?
Hydrophobic and neutral peptides often require organic solvents for initial dissolution.[9][12]
-
Attempt to dissolve the peptide in a small amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is common, but dimethylformamide (DMF) should be used for peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) to avoid oxidation.[1][9]
-
Once fully dissolved in the organic solvent, slowly add this solution dropwise into your desired aqueous buffer while vortexing or stirring.[3][9]
-
If the solution becomes cloudy, you have exceeded the solubility limit.[9] Further dilution may be necessary.
My peptide solution is cloudy or has formed a gel. What does this mean and what can I do?
Cloudiness, visible precipitates, or gel formation are signs of peptide aggregation.[13] This occurs when peptide molecules self-associate, often driven by hydrophobic interactions or the formation of intermolecular hydrogen bonds.[3][14]
Caption: The pathway from soluble monomers to insoluble aggregates.
To address aggregation:
-
Sonication: A brief sonication can help break up small aggregates and facilitate dissolution.[10][15]
-
Chaotropic Agents: As a last resort, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt aggregates.[9] However, these must be removed before most biological assays.
Data & Protocols
Table 1: Solvent Selection Guide Based on Peptide Properties
| Peptide Property | Primary Solvent | Secondary Solvent | Tertiary / Last Resort |
| Basic (Net Charge > 0) | Sterile Water | 1-10% Acetic Acid[8] | 0.1% Trifluoroacetic Acid (TFA)[9] |
| Acidic (Net Charge < 0) | Sterile Water | 1% Ammonium Hydroxide[8] | 0.1 M Ammonium Bicarbonate |
| Neutral / Hydrophobic | Sterile Water (if <25% hydrophobic) | Minimal DMSO or DMF[9] | 6M Guanidine-HCl or 8M Urea[9] |
Table 2: Common Organic Solvents and Considerations
| Solvent | Abbreviation | Use For | Cautions |
| Dimethyl Sulfoxide | DMSO | Highly hydrophobic peptides | May oxidize Met (M) and Cys (C) residues.[1] Generally safe for cell culture up to 0.5%.[9] |
| Dimethylformamide | DMF | Hydrophobic peptides, especially those with Cys, Met, or Trp | A safer alternative to DMSO for oxidation-prone residues.[9] |
| Acetonitrile | ACN | Hydrophobic peptides | Can be used as an alternative to DMSO or DMF. |
| Isopropanol / Ethanol | Moderately hydrophobic peptides | Less aggressive than DMSO or DMF.[9] |
Experimental Protocol: Stepwise Solubilization
Objective: To systematically find a suitable solvent for a peptide with unknown solubility. Always perform this on a small test aliquot first.
Materials:
-
Lyophilized peptide aliquot (~0.1-1 mg)
-
Sterile, deionized water
-
10% Acetic Acid solution
-
1% Ammonium Hydroxide solution
-
DMSO (or DMF for peptides with Cys/Met/Trp)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate: Allow the peptide vial to warm to room temperature in a desiccator before opening.
-
Step 1: Aqueous Solvent:
-
Step 2: pH Adjustment (if insoluble in water):
-
Step 3: Sonication (if still insoluble):
-
Place the vial in a sonicator bath for 5-10 minutes.[15] Check for dissolution. Be cautious as prolonged sonication can heat the sample.
-
-
Step 4: Organic Solvent (for hydrophobic/neutral peptides):
-
If the peptide remains insoluble, lyophilize it to remove the aqueous solvent.
-
Add a minimal volume of DMSO or DMF (e.g., 20-50 µL) to the dry peptide and vortex until it dissolves completely.[9]
-
Slowly add the dissolved peptide stock to your final aqueous buffer with constant stirring to reach the desired working concentration.[9] If precipitation occurs, the concentration is too high for that buffer system.
-
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 11. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 12. biobasic.com [biobasic.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Tetraproline Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of tetraproline peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions to improve the yield of your this compound peptide synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Final Peptide | Incomplete Coupling: Proline's secondary amine is sterically hindered and less nucleophilic, leading to slower and incomplete reactions.[1] This is particularly problematic when coupling an amino acid to a proline residue. | Double Coupling: Perform a second coupling step for the amino acid immediately following a proline residue to ensure the reaction goes to completion.[1] |
| Increase Reagent Concentration: Use a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents to drive the reaction forward.[2] | ||
| Use Potent Coupling Reagents: Employ more powerful coupling reagents like HATU, HCTU, or COMU, which are known for their high coupling efficiency and low racemization rates, especially for sterically hindered couplings.[1][3] | ||
| Peptide Aggregation: Proline-rich sequences can be prone to aggregation on the solid support, hindering reagent access and leading to incomplete reactions.[4] | Incorporate Pseudoproline Dipeptides: Strategically introduce pseudoproline dipeptides to disrupt the formation of secondary structures that lead to aggregation.[1] | |
| Chaotropic Agents: Add chaotropic salts to the solvent to disrupt hydrogen bonding and reduce aggregation. | ||
| Solvent Choice: Switch to a more solvating solvent like N-methylpyrrolidone (NMP) or use a mixture of solvents to improve the solubility of the growing peptide chain.[1] | ||
| Diketopiperazine (DKP) Formation: The dipeptide containing a C-terminal proline is susceptible to intramolecular cyclization, forming a stable six-membered ring (DKP) and leading to chain termination. This is a significant issue in Fmoc-based synthesis. | Choice of Resin: Utilize a 2-chlorotrityl chloride resin, as its steric bulk hinders the formation of diketopiperazines. | |
| Use of Dipeptide: Incorporate the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin intermediate. | ||
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc-Deprotection: Inefficient removal of the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from being coupled. | Extended Deprotection Time: Increase the duration of the piperidine treatment to ensure complete Fmoc removal. |
| Monitor Deprotection: Use a colorimetric test, such as the chloranil test, to confirm the presence of a free secondary amine after the deprotection step. | ||
| Racemization of Proline Residues | Inappropriate Coupling Reagents/Additives: Certain combinations, like carbodiimides (e.g., DIC) with HOBt in DMF, can significantly increase the risk of proline racemization.[1] | Select Low-Racemization Reagents: Use coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU).[1] |
| Avoid Certain Additives: When using carbodiimides, consider coupling without an additive or using an alternative to HOBt.[1] | ||
| Elevated Temperature: High temperatures, especially in microwave-assisted synthesis, can accelerate the rate of racemization. | Optimize Temperature: If using microwave synthesis, carefully optimize the temperature to balance reaction speed and the risk of racemization. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of proline-containing peptides, like this compound, so challenging?
A1: The synthesis of proline-containing peptides presents unique challenges due to the structural properties of proline. Proline is the only proteinogenic amino acid with a secondary amine, which is sterically hindered and less nucleophilic than the primary amines of other amino acids.[1] This leads to slower and often incomplete coupling reactions.[1] Additionally, proline residues can induce kinks in the peptide backbone, which can contribute to peptide aggregation on the solid support, further hindering reactions.[4]
Q2: What is "double coupling" and when should I use it?
A2: Double coupling is the repetition of the coupling step for a particular amino acid to ensure the reaction proceeds to completion. It is a highly recommended strategy to improve the yield of proline-containing peptides, especially for the amino acid being coupled directly to a proline residue.[1] You should consider using double coupling whenever you are working with a "difficult" coupling, such as coupling a bulky amino acid or coupling to a sterically hindered N-terminus.
Q3: Which coupling reagent is best for this compound synthesis?
A3: While the "best" reagent can be sequence-dependent, for proline-rich peptides, more potent coupling reagents are generally recommended. Urionium/aminium salts like HATU, HCTU, and COMU are excellent choices as they are highly reactive and known to minimize racemization.[3] Phosphonium salts like PyBOP are also effective.[3] It is advisable to avoid combinations like DIC/HOBt in DMF, which have been shown to promote proline racemization.[1]
Q4: How can I monitor the progress of my solid-phase peptide synthesis?
A4: You can monitor the completion of both the deprotection and coupling steps using qualitative colorimetric tests. The Kaiser test is commonly used to detect free primary amines.[5] A positive test (blue color) after a coupling step indicates that the reaction is incomplete. However, since proline has a secondary amine, the Kaiser test will give a false negative (yellow/orange color). For proline residues, the chloranil test can be used to detect the presence of a free secondary amine.
Q5: What is diketopiperazine formation and how can I prevent it?
A5: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs with dipeptides, particularly those with a C-terminal proline, attached to the resin. The free N-terminus of the dipeptide attacks the ester linkage to the resin, forming a stable six-membered ring (a diketopiperazine) and cleaving the peptide from the support. To prevent this, you can use a sterically hindered resin like 2-chlorotrityl chloride resin or start your synthesis with a pre-formed dipeptide, thus bypassing the susceptible stage.
Quantitative Data Summary
The choice of coupling reagent significantly impacts the overall yield of the peptide synthesis. The following table provides a comparative overview of the performance of common coupling reagents. Please note that yields can vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Reported Yield (%) | Reference(s) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [3] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [3] |
| HCTU | - | DIPEA | DMF | 15-30 | >99 | [1] |
| COMU | - | DIPEA | DMF | 15-30 | >99 | [3] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [3] |
| DIC/HOBt | HOBt | - | DMF | 120-240 | Variable, higher risk of racemization | [1][6] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle for a Non-Proline Residue
This protocol outlines a standard coupling cycle using HBTU as the coupling reagent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Modified Coupling Protocol for the Amino Acid Following Proline
This protocol is a modification of the standard procedure to address the challenge of coupling to a proline residue.
-
Follow steps 1 and 2 from Protocol 1 to deprotect the proline residue on the growing peptide chain.
-
Amino Acid Activation and Coupling (First Coupling):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 45-90 minutes at room temperature.
-
-
Washing:
-
Drain the reaction solution and wash the resin with DMF (3 times).
-
-
Second Coupling (Double Coupling):
-
Repeat the amino acid activation and coupling step (Step 2) with fresh reagents.
-
Agitate the reaction mixture for another 45-90 minutes.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test.
-
Once the coupling is confirmed to be complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Visualizations
Caption: Troubleshooting workflow for low peptide yield in this compound synthesis.
Caption: A typical Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
References
Technical Support Center: Troubleshooting NMR Spectroscopy for Tetraproline Peptides
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the NMR spectroscopy of tetraproline peptides. The following guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: Why do my NMR spectra for a this compound peptide show multiple sets of peaks for the same residue?
A1: The presence of multiple peaks for a single residue in a this compound peptide is most commonly due to the cis-trans isomerization of the X-Proline (X-Pro) peptide bonds.[1][2] Proline is unique among the natural amino acids in that the energy barrier for rotation around its peptide bond is low enough to allow for a significant population of both cis and trans conformers at room temperature.[3] For a this compound peptide, with three internal proline residues, this can result in a complex mixture of isomers, each giving rise to a distinct set of NMR signals.[1] The relative populations of these isomers are influenced by factors such as the solvent, temperature, and the nature of the amino acid preceding the proline residue.[1][4][5]
Q2: My NMR signals are very broad. What are the potential causes and how can I fix this?
A2: Signal broadening in the NMR spectra of this compound peptides can stem from several factors:
-
Intermediate Chemical Exchange: If the rate of cis-trans isomerization is on the same timescale as the NMR experiment, it can lead to significant line broadening.[6][7]
-
Peptide Aggregation: At high concentrations, peptides can aggregate, leading to slower molecular tumbling and, consequently, broader lines.[8][9]
-
Sample Viscosity: High sample viscosity can also restrict molecular motion and cause peak broadening.[10]
-
Poor Shimming: An inhomogeneous magnetic field will result in broad peaks.[11]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
Solutions:
-
Optimize Temperature: Varying the temperature can help to move the exchange rate out of the intermediate regime. Increasing the temperature often sharpens exchange-broadened signals.[6]
-
Adjust Concentration: Try lowering the peptide concentration to minimize aggregation.[8]
-
Change Solvent or pH: Modifying the solvent or pH can alter peptide solubility and aggregation propensity.[8][9]
-
Improve Shimming: Carefully shim the spectrometer before acquiring data.
-
Use a Chelating Agent: If paramagnetic contamination is suspected, adding a small amount of a chelating agent like EDTA can be beneficial.
Q3: I am having trouble with the signal-to-noise ratio in my spectra. What can I do to improve it?
A3: A poor signal-to-noise (S/N) ratio can be addressed by:
-
Increasing the Number of Scans: This is the most straightforward way to improve S/N, as the signal increases with the number of scans while the noise increases with the square root of the number of scans.
-
Increasing Sample Concentration: A higher concentration of the peptide will result in a stronger NMR signal.[12] However, be mindful of potential aggregation at very high concentrations.[8]
-
Using a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.
-
Optimizing Pulse Sequences: Ensure that the experimental parameters, such as the relaxation delay, are appropriately set for your sample.
-
Checking Sample Preparation: Ensure the sample is free of solid particles and properly dissolved.[13]
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common issues.
Guide 1: Poor Spectral Resolution and Overlapping Peaks
Problem: The NMR spectrum is crowded, with significant peak overlap, making assignment and analysis difficult. This is a common issue with proline-rich sequences due to the multiple isomeric states.[1][14]
Troubleshooting Workflow:
References
- 1. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
- 5. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. benchchem.com [benchchem.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 14. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Tetraproline-Mediated Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetraproline-rich motifs (PRMs) and their binding partners. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize the binding affinity and specificity of your interactions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during peptide synthesis and binding affinity analysis.
FAQs: Peptide Synthesis of Proline-Rich Sequences
Question 1: My proline-rich peptide synthesis is resulting in low yield and purity. What are the common causes and solutions?
Answer: Synthesizing peptides rich in proline and other hydrophobic residues is often challenging due to peptide aggregation on the solid-phase resin and the formation of stable secondary structures.[1][2][3] This can lead to incomplete deprotection and coupling steps, resulting in deletion sequences that are difficult to purify.[4]
Troubleshooting Steps:
-
Double Coupling: The secondary amine of proline is less reactive than the primary amines of other amino acids.[5] It is highly recommended to perform a "double couple" step for the amino acid immediately following a proline residue to ensure the reaction goes to completion.[5]
-
Increase Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of your amino acid and coupling reagents can increase the probability of successful molecular interactions and drive the reaction forward, especially for longer or more difficult peptides.[5]
-
Incorporate Structure-Breaking Modifications: To disrupt on-resin aggregation, consider using pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups.[2][4] These modifications temporarily introduce a "kink" in the peptide backbone, improving solvation and synthetic efficiency. The native sequence is restored during the final TFA cleavage.[2]
-
Choose an Appropriate Resin: Resins with improved solvation properties can help mitigate the effects of secondary structure formation during the synthesis of difficult peptides.[3]
FAQs: Binding Affinity & Specificity
Question 2: I'm observing much weaker binding affinity (higher Kd) than expected in my Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) experiment. What should I check?
Answer: Weaker-than-expected binding can stem from issues with the peptide or protein, experimental conditions, or data interpretation. Transient, low-affinity interactions are common for PRMs, but several factors can be optimized.[6]
Troubleshooting Steps:
-
Verify Peptide/Protein Integrity & Concentration:
-
Confirm the purity and sequence of your synthetic peptide via Mass Spectrometry and HPLC. Synthesis failures can lead to truncated or modified peptides with poor binding.
-
Accurately determine the concentration of both your protein (ligand) and peptide (analyte). Inaccurate concentrations are a primary source of error in affinity measurements.[7]
-
Ensure your protein is correctly folded and active. Perform quality control checks like circular dichroism or a functional assay if available.
-
-
Optimize Buffer Conditions:
-
Matched Buffer: For ITC, it is critical that the peptide and protein are in an identically matched buffer, ideally from the same dialysis batch.[7][8] Mismatched buffer pH (even a difference of 0.1 pH units) or components can create large heats of dilution, obscuring the true binding signal.[7]
-
pH and Ionic Strength: The affinity of SH3 domains and other PRM-binding modules can be sensitive to pH and salt concentration. Basic residues flanking the PxxP core often form important salt bridges.[9] Test a range of pH values and ionic strengths to find the optimal condition.
-
-
Review Experimental Design (SPR/ITC):
-
SPR - Immobilization Level: A very high ligand immobilization level on your SPR chip can lead to mass transport limitation, where the binding rate is limited by diffusion rather than the intrinsic kinetics, distorting the results.[10] Aim for a lower immobilization level that still provides a sufficient signal (Rmax).[10]
-
ITC - The 'c' Window: For reliable ITC data, the product of stoichiometry (n), binding constant (Ka), and protein concentration in the cell ([M]) should fall within the "c-window" (ideally 5 < c < 500).[8] If your affinity is low, you may need to increase the concentration of your reagents to get a reliable sigmoidal curve.[7][8]
-
Question 3: How can I improve the binding affinity and specificity of my this compound peptide?
Answer: The core PxxP motif alone often binds with only modest affinity.[11] Both affinity and specificity are substantially influenced by residues flanking this core motif, which make additional contacts with the binding domain.[9][11]
Strategies for Optimization:
-
Flanking Residues: The residues outside the PxxP core are critical.[12] Basic residues (Arg, Lys) are often important for determining binding orientation (Class I vs. Class II) and increasing affinity through electrostatic interactions.[9] Systematically mutating residues N- and C-terminal to the core motif can identify key "hotspot" positions. Studies have shown that modifying the 5th and 6th residues of a proline-rich motif can significantly impact binding specificity.
-
Sequence Context: Longer peptide constructs that include the native sequence context may bind with higher affinity than short, isolated motifs. These extensions can engage in secondary interactions with the target protein.[9][13]
-
Non-Natural Amino Acids: Incorporating non-natural amino acids at specificity-determining positions (outside the conserved prolines) can be a powerful strategy to enhance binding affinity and selectivity.[12]
Part 2: Data & Experimental Protocols
Quantitative Data Summary
Optimizing binding affinity often involves iterative changes to the peptide sequence. The following table summarizes key interaction parameters and the effect of sequence modifications as described in the literature.
| Interaction Partner | Peptide Motif Type | Sequence Context / Modification | Affinity (Kd) Range | Key Finding |
| SH3 Domains (General) | PxxP Core Motif | Core motif alone | Weak (High µM to mM) | The PxxP core is necessary but not sufficient for high-affinity binding.[12] |
| SH3 Domains (General) | Class I ([R/K]xxPxxP) | Addition of N-terminal basic residues | Moderate (Low to Mid µM) | Flanking basic residues are crucial for determining orientation and improving affinity.[9][14] |
| Ena/VASP EVH1 | FP4 Motif | Single FP4 motif | 50 - 300 µM | The core FP4 motif provides a baseline, moderate affinity.[15] |
| Ena/VASP EVH1 | FP4 Motif | Dual FP4 motifs or C-terminal Pro-rich flank | 0.18 µM - 63 µM | Additional motifs or proline-rich linkers outside the core SLiM dramatically enhance binding affinity.[13] |
| Gads C-SH3 | RxxK Motif (Non-PxxP) | Optimized flanking residues | High (8 - 20 nM) | Residues surrounding the core motif are highly optimized, leading to exceptionally high affinity and specificity.[16] |
Experimental Workflow for Affinity Optimization
This diagram outlines a typical workflow for designing and validating proline-rich peptides with optimized binding characteristics.
Caption: Workflow for PRM design, synthesis, and affinity validation.
Troubleshooting Flowchart for Low Affinity in SPR
Use this flowchart to diagnose common issues when you observe weak or no binding in an SPR experiment.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. The Binding of Syndapin SH3 Domain to Dynamin Proline-rich Domain Involves Short and Long Distance Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages [sprpages.nl]
- 11. Large-Scale Screening of Preferred Interactions of Human Src Homology-3 (SH3) Domains Using Native Target Proteins as Affinity Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH | eLife [elifesciences.org]
- 14. Characterization of Domain–Peptide Interaction Interface: Prediction of SH3 Domain-Mediated Protein–Protein Interaction Network in Yeast by Generic Structure-Based Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline-rich regions and motifs in trafficking: From ESCRT interaction to viral exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient T-cell receptor signaling requires a high-affinity interaction between the Gads C-SH3 domain and the SLP-76 RxxK motif - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storing Tetraproline Peptides
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the common challenges encountered when working with tetraproline peptides.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound peptides for long-term use?
For long-term stability, lyophilized this compound peptides should be stored at -20°C or, preferably, -80°C. It is crucial to keep the peptides in a tightly sealed container in a dry, dark environment to protect them from moisture and light, which can accelerate degradation.
Q2: How should I store this compound peptides that are in solution?
Peptide solutions are significantly less stable than their lyophilized form. If storage in solution is necessary, it is recommended to:
-
Use sterile, oxygen-free buffers, ideally at a slightly acidic pH of 5-6.
-
Aliquot the peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Store these aliquots at -20°C or colder.
Q3: My this compound peptide won't dissolve. What should I do?
Solubility issues are a common challenge with peptides and are highly dependent on the specific amino acid sequence. For this compound, which is composed of hydrophobic amino acids, aqueous solubility can be limited. Here is a step-by-step approach to solubilization:
-
Start with Sterile Water or Buffer: Attempt to dissolve the peptide in sterile, deionized water or a standard buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.
-
Sonication: If the peptide does not readily dissolve, brief sonication can help to break up aggregates and enhance dissolution.
-
pH Adjustment: Since this compound is a neutral peptide, adjusting the pH is unlikely to significantly improve solubility.
-
Organic Solvents: For highly hydrophobic peptides like this compound, the use of organic solvents is often necessary. Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN). Once dissolved, the solution can be slowly diluted with your aqueous buffer to the desired final concentration. Be mindful that high concentrations of organic solvents may interfere with biological assays.
Q4: Can my this compound peptide aggregate, and how can I detect this?
Yes, even though proline is known to disrupt the β-sheet structures that are a common cause of aggregation in many peptides, this compound can still form aggregates. Aggregation can lead to insolubility and loss of biological activity.
Aggregation can be detected using several analytical techniques, most notably Size-Exclusion Chromatography (SEC). SEC separates molecules based on their size, with larger aggregates eluting before smaller, monomeric peptides. Dynamic Light Scattering (DLS) can also be used to determine the size distribution of particles in the solution.
Q5: What are the primary degradation pathways for this compound peptides?
The main chemical degradation pathways for peptides include hydrolysis and oxidation. For proline-containing peptides, a key concern is the oxidation of proline residues. This can be initiated by factors like exposure to air (oxygen) or the presence of metal ions. The oxidation of proline can lead to the cleavage of the peptide bond, resulting in fragmentation of the peptide.
Troubleshooting Guides
Problem: Low or Inconsistent Experimental Results
This is often linked to inaccurate peptide concentration due to incomplete solubilization or degradation.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | After dissolving, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes. A visible pellet indicates incomplete solubilization. Re-evaluate your solubilization protocol, potentially using a stronger organic solvent. |
| Peptide Degradation | Analyze the peptide solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for purity and the presence of degradation products. Compare the chromatogram to that of a freshly prepared sample or the manufacturer's data sheet. |
| Inaccurate Quantification | The presence of water and counter-ions in the lyophilized powder can lead to overestimation of the peptide amount when weighing. For accurate concentration determination, use UV-Vis spectroscopy if the peptide contains aromatic residues (not applicable to pure this compound) or perform amino acid analysis. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plastic or glass vials, especially at low concentrations. Using low-binding microcentrifuge tubes can mitigate this issue. |
Problem: Visible Precipitate in the Peptide Solution
Precipitation indicates that the peptide is coming out of solution, which could be due to aggregation or a change in solvent conditions.
| Solubility of this compound in Various Solvents (Illustrative) | Solubility |
| Water | Poor |
| PBS (pH 7.4) | Poor to Low |
| 10% Acetic Acid | Moderate |
| Dimethyl Sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | High |
This table is illustrative. Actual solubility can vary based on peptide purity and concentration.
Experimental Protocols
Protocol 1: Purity and Degradation Analysis by RP-HPLC
This method is used to separate the this compound peptide from impurities and degradation products.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the this compound peptide in an appropriate solvent (e.g., 50% acetonitrile in water) to a concentration of 1 mg/mL. Inject 10-20 µL.
Protocol 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This protocol helps to identify the presence of soluble aggregates.
Methodology:
-
Column: A suitable SEC column for the molecular weight range of the peptide and its potential oligomers (e.g., a column with a fractionation range of 100 - 7,000 Da).
-
Mobile Phase: A buffer compatible with the peptide, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the peptide in the mobile phase buffer to a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm filter before injection. Inject 50-100 µL.
Protocol 3: Confirmation of Structure and Identification of Modifications by Mass Spectrometry (MS)
This protocol is for verifying the molecular weight of the this compound peptide and identifying any modifications.
Methodology:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.
-
Sample Infusion: The sample can be directly infused or introduced via liquid chromatography (LC-MS). For LC-MS, the RP-HPLC protocol described above can be used with a volatile mobile phase modifier like formic acid instead of TFA.
-
Data Analysis: Determine the monoisotopic mass of the peptide from the mass spectrum and compare it to the theoretical mass of this compound. Tandem MS (MS/MS) can be performed to confirm the amino acid sequence.
Visualizations
Technical Support Center: Preventing Aggregation of Tetraproline-Containing Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation of proteins containing tetraproline motifs.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound motifs in protein aggregation?
This compound motifs, sequences of four consecutive proline residues, can significantly influence protein folding and stability. Proline's unique rigid structure can introduce kinks into the polypeptide chain, potentially disrupting the formation of aggregation-prone β-sheets.[1][2][3] In some contexts, such as in the huntingtin protein, polyproline regions have been shown to inhibit the aggregation of adjacent polyglutamine tracts.[1][4] However, the aggregation behavior of a protein is highly dependent on the overall sequence and structure, and in some cases, proline-rich regions can still be associated with aggregation, particularly at high concentrations or under destabilizing conditions.
Q2: What are the primary causes of aggregation for this compound-containing proteins?
Aggregation of this compound-containing proteins can be triggered by several factors, similar to other proteins. These include:
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions that can lead to aggregation.[5][6][7]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability.[5][8][9] Proteins are often least soluble at their isoelectric point (pI).[5]
-
Temperature Stress: Both elevated and freezing temperatures can lead to protein unfolding and subsequent aggregation.[5][10]
-
Oxidation: The oxidation of cysteine residues can lead to the formation of non-native disulfide bonds, promoting aggregation.[5]
-
Presence of Hydrophobic Patches: Exposed hydrophobic regions on the protein surface can interact, leading to aggregation. While proline itself is aliphatic, the surrounding sequence context is critical.
Q3: How can I detect aggregation in my protein sample?
Protein aggregation can be detected through various methods:
-
Visual Observation: The simplest method is to look for visible precipitates or turbidity in the solution.[5][11]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[6]
-
Size Exclusion Chromatography (SEC): Aggregates will typically elute in the void volume of the column, appearing as an early peak.[5]
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence emission.[12]
-
Circular Dichroism (CD) Spectroscopy: Changes in the secondary structure, such as an increase in β-sheet content, can be indicative of aggregation.[12][13][14]
Troubleshooting Guides
Issue 1: Protein Precipitates Out of Solution During Purification
This is a common issue that can occur at various stages of purification.
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Local Protein Concentration | Decrease the protein concentration by using a larger volume of lysis and chromatography buffers.[5][10] Use gradient elution instead of step elution to avoid a sudden high concentration of eluted protein.[10] | Reduces the probability of intermolecular interactions leading to aggregation.[5][6] |
| Suboptimal Buffer pH | Adjust the buffer pH to be at least 1 unit away from the protein's isoelectric point (pI).[5] | Increasing the net charge of the protein enhances electrostatic repulsion between molecules, preventing aggregation.[5] |
| Inappropriate Salt Concentration | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).[5][15] | Salt can shield electrostatic interactions that may lead to aggregation. The optimal concentration is protein-dependent.[11] |
| Oxidation of Cysteine Residues | Add a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) to all purification buffers.[5][8] | Prevents the formation of non-native intermolecular disulfide bonds.[15] |
Issue 2: Purified Protein Aggregates During Storage
Protein stability can be compromised during storage, leading to aggregation over time.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes to minimize freeze-thaw cycles. Add a cryoprotectant like glycerol (10-50% v/v) or sucrose (5-10% w/v) to the storage buffer.[5][] | Cryoprotectants stabilize the protein structure during freezing and thawing.[5] |
| Low Temperature Instability | While many proteins are stored at 4°C for short periods, some are unstable at this temperature. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C.[5] | Prevents aggregation that can occur during prolonged storage at 4°C.[5] |
| Inadequate Storage Buffer | Re-evaluate the buffer composition for long-term stability. Consider adding stabilizers like arginine (0.5-1 M), a combination of arginine and glutamate (50 mM each), or osmolytes like sorbitol.[8][] | These additives can increase protein solubility and stability by various mechanisms, including shielding hydrophobic patches and stabilizing the native conformation.[][17] |
Issue 3: Protein Aggregates Upon Concentration
Concentrating proteins often leads to aggregation due to increased intermolecular interactions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Increased Protein Concentration | Concentrate the protein in smaller increments, checking for aggregation at each step. Add stabilizing excipients before concentration. | Allows for early detection of aggregation and intervention. |
| Buffer Component Concentration | Ensure that buffer components (e.g., salts) do not precipitate as the protein solution is concentrated. Perform a buffer exchange into a suitable final buffer before the final concentration step. | High salt concentrations can sometimes promote aggregation. |
| Interaction with Concentrator Membrane | Use a concentrator with a different membrane material (e.g., PES, cellulose). Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween 20 or Polysorbate 80) to the protein solution before concentration.[18] | Detergents can prevent the protein from interacting with hydrophobic surfaces of the concentrator and can also help solubilize aggregation-prone intermediates.[18] |
| Presence of a Ligand/Binding Partner | If the protein has a known ligand or binding partner, add it to the solution before concentration.[5][11] | Ligand binding can stabilize the native conformation of the protein, making it less prone to aggregation.[5][11] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the basic steps for using DLS to assess the aggregation state of a protein sample.
Materials:
-
Purified this compound-containing protein solution (0.1 - 1.0 mg/mL)
-
Assay buffer (the same buffer the protein is in)
-
DLS instrument and compatible cuvettes
-
0.22 µm syringe filter
Methodology:
-
Sample Preparation:
-
Filter a sufficient volume of the assay buffer through a 0.22 µm syringe filter to remove any dust or particulate matter.
-
Centrifuge the protein sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean microfuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter compatible with proteins.
-
-
DLS Measurement:
-
Pre-rinse a clean DLS cuvette with the filtered assay buffer.
-
Pipette the filtered protein sample into the cuvette.
-
Place the cuvette into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle) according to the manufacturer's instructions.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Initiate data acquisition. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument software will use the correlation function of the scattered light to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.
-
A monodisperse sample (non-aggregated) will show a single, narrow peak corresponding to the monomeric protein and a low PDI (<0.2).
-
The presence of aggregates will be indicated by the appearance of larger species (additional peaks with larger Rh) and an increased PDI.
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregate Monitoring
This protocol describes how to use ThT to monitor the formation of amyloid-like fibrillar aggregates over time.
Materials:
-
Purified this compound-containing protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer with excitation at ~440 nm and emission at ~485 nm
Methodology:
-
Preparation of Reaction Mixtures:
-
In each well of the 96-well plate, prepare the reaction mixture containing the protein at the desired concentration and the assay buffer. Include a buffer-only control.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
-
Incubation and Measurement:
-
Place the plate in the fluorometer and set the temperature to induce aggregation (e.g., 37°C).
-
Set the fluorometer to take fluorescence readings at regular intervals (e.g., every 15-30 minutes).[19] It is recommended to shake the plate briefly before each reading.[19]
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from all sample readings at each time point.[19]
-
Plot the corrected fluorescence intensity as a function of time.[19] An increase in fluorescence indicates the formation of ThT-binding fibrillar aggregates. The resulting curve will show a lag phase, an exponential growth phase, and a plateau, characteristic of amyloid formation kinetics.
-
Visualizations
Caption: A workflow for troubleshooting protein aggregation.
Caption: A logical diagram for buffer optimization.
References
- 1. Flanking polyproline sequences inhibit beta-sheet structure in polyglutamine segments by inducing PPII-like helix structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of proline in the prevention of aggregation during protein folding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Investigating Mutations to Reduce Huntingtin Aggregation by Increasing Htt-N-Terminal Stability and Weakening Interactions with PolyQ Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 14. Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utsouthwestern.edu [utsouthwestern.edu]
- 17. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side Reactions in Tetraproline Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the solid-phase synthesis of tetraproline (Pro-Pro-Pro-Pro).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Final this compound Peptide
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield in this compound synthesis can stem from several factors, primarily incomplete coupling reactions, peptide aggregation, or premature chain termination. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Presence of Impurities with Incorrect Mass in the Final Product
Question: My mass spectrometry analysis shows significant impurities, including peaks corresponding to D-isomers and peptide chain deletions. How can I minimize these side reactions?
Answer: The presence of impurities with incorrect mass points towards racemization and diketopiperazine (DKP) formation. The following guide will help you address these specific side reactions.
Racemization:
Proline's unique cyclic structure makes it generally resistant to racemization during coupling. However, the choice of coupling reagents and conditions can still influence the stereochemical purity of the preceding amino acid.
| Coupling Reagent/Additive Combination | Solvent | % D-Isomer Formation (Epimerization) | Reference |
| DIC / HOBt | DMF | 14.8% | [1] |
| DIC / HOAt | DMF | 5.9% | [1] |
| DIC / OxymaPure | DMF | <1% | [1] |
| HATU / DIPEA | DMF | Low | [2] |
| HCTU / DIPEA | DMF | Low | [3] |
Diketopiperazine (DKP) Formation:
DKP formation is a common side reaction, especially when proline is the second amino acid in the sequence. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.
Caption: Mechanism of diketopiperazine (DKP) formation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical side reaction to consider for this compound synthesis?
A1: For a short, homooligomeric peptide like this compound, the most significant challenges are incomplete coupling and peptide aggregation . Proline's secondary amine is less nucleophilic than the primary amines of other amino acids, which can lead to slower coupling kinetics.[3] As the polyproline chain elongates, it can adopt a rigid helical structure, which may hinder solvent and reagent access, further exacerbating incomplete coupling.
Q2: How can I effectively monitor the coupling of proline residues?
A2: The standard Kaiser test, which detects primary amines, will give a false negative for the secondary amine of proline.[4] Therefore, it is crucial to use a specific test for secondary amines, such as the Isatin test or the Chloranil test , to confirm the completion of the coupling reaction to a proline residue.
Q3: Is racemization a major concern when coupling proline?
A3: Proline itself is highly resistant to racemization due to its cyclic structure.[2] However, the conditions used to couple a proline residue can potentially cause racemization of the preceding amino acid in the sequence. To minimize this, it is recommended to use coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU), and to avoid the combination of DIC and HOBt in DMF.[3][1]
Q4: When should I consider using a pre-formed dipeptide like Fmoc-Pro-Pro-OH?
A4: Using a pre-formed Fmoc-Pro-Pro-OH dipeptide is an excellent strategy to mitigate diketopiperazine (DKP) formation.[3] This is particularly beneficial when synthesizing the initial Pro-Pro sequence on the resin, as it bypasses the vulnerable dipeptide-resin stage where cyclization is most likely to occur.
Q5: What are the best practices for preventing aggregation in this compound synthesis?
A5: While this compound is relatively short, aggregation can still be a concern. To minimize this:
-
Solvent Choice: Use highly solvating solvents like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts like LiCl to the reaction mixture.[3][5]
-
Disrupting Agents: For longer proline-rich sequences, incorporating pseudoproline dipeptides at intervals of 5-6 residues can effectively disrupt the formation of stable secondary structures.[6][5]
-
Temperature: In some cases, performing the coupling at a slightly elevated temperature can help to disrupt secondary structures and improve coupling efficiency. However, this must be balanced against the potential for increased side reactions like racemization.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines a standard manual procedure for the synthesis of this compound on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in a reaction vessel with 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and finally DMF (3 x 5 mL).
-
-
Amino Acid Coupling (for each of the four proline residues):
-
In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in 3 mL of DMF.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Monitoring the Coupling: After each coupling, perform an Isatin or Chloranil test on a small sample of resin beads to ensure the reaction has gone to completion. If the test is positive (indicating free secondary amines), perform a second coupling.
-
Final Fmoc Deprotection: After the final proline has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Isatin Test for Secondary Amines (Proline)
-
Prepare Reagents:
-
Solution A: 2 g of isatin in 100 mL of benzyl alcohol.
-
Solution B: 2 g of Boc-Phe-OH in 100 mL of benzyl alcohol.
-
-
Procedure:
-
Take a small sample of resin beads (10-15) in a test tube.
-
Wash the beads with DMF and then DCM.
-
Add 2-3 drops of Solution A and 2-3 drops of Solution B.
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation: A blue color on the resin beads indicates the presence of a free N-terminal proline (incomplete coupling). A yellow or orange color indicates a complete coupling.
Protocol 3: RP-HPLC Analysis and Purification of this compound
-
Sample Preparation: Dissolve the crude this compound peptide in the mobile phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Analysis: Inject 20 µL of the prepared sample. The purity of the crude peptide is determined by integrating the peak areas.
-
Purification:
-
Switch to a preparative C18 column.
-
Inject a larger volume of the crude peptide solution.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound peptide.
-
Protocol 4: Mass Spectrometry Analysis
-
Sample Preparation: Dilute a small aliquot of the purified peptide solution from HPLC in 50% ACN/water with 0.1% formic acid.
-
Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The observed molecular weight should correspond to the calculated molecular weight of this compound. Analyze for the presence of any side products identified during the HPLC analysis.
References
Technical Support Center: Optimizing Buffer Conditions for Tetraproline Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for tetraproline binding assays. The unique structural properties of this compound peptides necessitate careful consideration of the experimental environment to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound peptides?
A1: The primary challenge with this compound and other proline-rich peptides is their propensity to aggregate. This aggregation is driven by the formation of stable secondary structures, such as polyproline II (PPII) helices, which can lead to insolubility and interfere with binding assays. The rigid structure of the proline ring can also influence the peptide's conformational flexibility and interaction with binding partners.
Q2: How does pH affect this compound binding assays?
A2: The pH of the buffer is a critical parameter that can significantly impact this compound binding assays in several ways:
-
Peptide Solubility and Aggregation: The net charge of a peptide is pH-dependent. At its isoelectric point (pI), a peptide has a net charge of zero and is often least soluble, increasing the likelihood of aggregation. It is generally advisable to work at a pH at least one to two units away from the pI.
-
Binding Site Ionization: The ionization state of amino acid residues in both the this compound peptide and its binding partner can be altered by pH. These changes can affect the electrostatic interactions crucial for binding.
-
Conformational Changes: pH can induce conformational changes in both the peptide and its target protein, potentially altering the binding affinity.[1][2][3][4]
Q3: What is the role of ionic strength in this compound binding assays?
A3: Ionic strength, typically controlled by the salt concentration in the buffer, plays a crucial role in modulating binding interactions:
-
Electrostatic Interactions: Salts can shield electrostatic interactions. For interactions that are primarily driven by electrostatics, increasing the salt concentration will generally weaken the binding affinity.
-
Hydrophobic Interactions: Conversely, high salt concentrations can promote hydrophobic interactions, which may be a driving force for binding in some systems.[5]
-
Solubility: Low to moderate salt concentrations can increase the solubility of peptides ("salting in"), while very high concentrations can lead to precipitation ("salting out").[6] The effect of ionic strength can be complex and often requires empirical optimization for each specific binding pair.
Q4: What are common additives that can be used to improve this compound binding assays?
A4: Several additives can be included in the buffer to improve peptide stability, reduce aggregation, and minimize non-specific binding:
-
Glycerol/Sugars: These agents act as stabilizers by promoting the native conformation of proteins and can reduce aggregation.
-
Non-ionic Detergents (e.g., Tween-20, Triton X-100): Low concentrations of these detergents can help to prevent non-specific binding to surfaces and reduce peptide aggregation.
-
Bovine Serum Albumin (BSA): BSA is often included as a blocking agent to prevent the peptide or its binding partner from adsorbing to the walls of the assay plate or other surfaces.
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): If the binding partners contain cysteine residues, reducing agents can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.
-
Chelating Agents (e.g., EDTA): If divalent cations are not required for binding, EDTA can be added to chelate metal ions that might otherwise catalyze oxidation or promote aggregation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal/Non-specific binding | - Peptide or protein is sticking to the assay plate. - Hydrophobic or electrostatic interactions with surfaces. | - Add a blocking agent like BSA (0.1-1 mg/mL) to the buffer. - Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20). - Optimize the ionic strength of the buffer by testing a range of salt concentrations (e.g., 50-200 mM NaCl). |
| Low signal/No binding detected | - Incorrect buffer pH affecting binding site ionization or peptide/protein conformation. - Suboptimal ionic strength weakening the interaction. - Peptide aggregation preventing binding. - Instability of the peptide or protein. | - Determine the isoelectric point (pI) of the this compound peptide and its binding partner. Test a range of pH values at least 1-2 units away from the pI. - Screen a range of salt concentrations (e.g., 25 mM to 500 mM NaCl) to find the optimal ionic strength. - Add anti-aggregation agents like glycerol (5-10%) or arginine (50-500 mM). - Include stabilizing additives such as sugars or polyols. |
| Poor reproducibility | - Inconsistent peptide solubility or aggregation between experiments. - Buffer components degrading over time. - Temperature fluctuations affecting binding equilibrium. | - Ensure the peptide is fully dissolved before each experiment. Consider preparing fresh stock solutions. - Use freshly prepared buffers. - Maintain a consistent temperature throughout the assay incubation and reading steps. |
| Precipitation observed in the well | - Peptide or protein concentration is too high for the buffer conditions. - The buffer pH is too close to the isoelectric point (pI) of the peptide or protein. - High salt concentration causing "salting out". | - Reduce the concentration of the peptide and/or protein. - Change the buffer pH to be further from the pI. - Test a lower salt concentration. - Add solubilizing agents like glycerol or a mild detergent. |
Data Presentation: Impact of Buffer Conditions on Binding Affinity
The following tables summarize hypothetical quantitative data to illustrate the impact of buffer components on the binding affinity (Kd) of a this compound peptide to its target protein.
Table 1: Effect of pH on Binding Affinity
| Buffer System (50 mM) | pH | NaCl (mM) | Kd (µM) |
| Sodium Phosphate | 6.0 | 150 | 15.2 |
| Sodium Phosphate | 7.0 | 150 | 5.8 |
| Tris-HCl | 7.5 | 150 | 2.1 |
| Tris-HCl | 8.5 | 150 | 8.9 |
Table 2: Effect of Ionic Strength on Binding Affinity
| Buffer System (50 mM) | pH | NaCl (mM) | Kd (µM) |
| Tris-HCl | 7.5 | 50 | 1.5 |
| Tris-HCl | 7.5 | 100 | 2.1 |
| Tris-HCl | 7.5 | 150 | 5.8 |
| Tris-HCl | 7.5 | 250 | 12.4 |
Table 3: Effect of Additives on Binding Affinity
| Buffer System (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) | Additive | Kd (µM) |
| No Additive | - | 5.8 |
| Glycerol | 10% (v/v) | 4.2 |
| Tween-20 | 0.05% (v/v) | 3.5 |
| BSA | 0.1 mg/mL | 5.5 |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol describes a method to screen for the optimal pH for a this compound binding assay using a fluorescence polarization (FP) assay as an example.
-
Prepare a series of buffers: Prepare 50 mM buffer solutions at various pH values (e.g., Sodium Acetate pH 5.0, MES pH 6.0, Sodium Phosphate pH 7.0, Tris-HCl pH 8.0, CAPS pH 9.0), each containing a constant concentration of salt (e.g., 150 mM NaCl).
-
Prepare fluorescently labeled this compound: Prepare a stock solution of the fluorescently labeled this compound peptide in a suitable solvent (e.g., DMSO).
-
Prepare target protein dilutions: Prepare a serial dilution of the target protein in each of the prepared buffers.
-
Assay setup: In a microplate, add a fixed concentration of the fluorescently labeled this compound peptide to each well. Then, add the serially diluted target protein. Include control wells with only the labeled peptide in each buffer.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data analysis: Plot the change in fluorescence polarization as a function of the target protein concentration for each pH. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd) at each pH. The pH that yields the tightest binding (lowest Kd) and a good assay window is considered optimal.
Protocol 2: Screening for Optimal Ionic Strength
-
Select the optimal pH buffer: Based on the results from Protocol 1, select the buffer system and pH that provided the best binding affinity.
-
Prepare buffers with varying salt concentrations: Prepare the optimal buffer with a range of NaCl concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).
-
Repeat the binding assay: Following the same procedure as in Protocol 1 (steps 2-7), perform the binding assay in each of the buffers with varying ionic strength.
-
Data analysis: Determine the Kd for each salt concentration. The ionic strength that results in the lowest Kd and a stable signal is the optimum.
Visualizations
Caption: Workflow for optimizing buffer conditions in a this compound binding assay.
Caption: Decision tree for troubleshooting common issues in binding assays.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. books.rsc.org [books.rsc.org]
- 6. Recruitment of the 4EHP-GYF2 cap-binding complex to this compound motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with proline cis-trans isomerization in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from proline cis-trans isomerization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is proline cis-trans isomerization?
Proline is a unique amino acid because the peptide bond preceding it (the Xaa-Pro bond) can exist in either a cis or trans conformation. This is due to the cyclic structure of proline's side chain, which reduces the energy difference between the two isomeric states.[1][2] The interconversion between these two forms is known as proline cis-trans isomerization. This process is slow, with a high activation energy of approximately 20 kcal/mol, which can make it a rate-limiting step in protein folding.[1][3]
Q2: Why is proline cis-trans isomerization a problem in my experiments?
Proline isomerization can introduce conformational heterogeneity into a protein sample. This can lead to a variety of experimental challenges, including:
-
NMR Spectroscopy: Peak doubling or broadening in NMR spectra, complicating data analysis and structure determination.[4]
-
Protein Crystallography: Difficulty in obtaining well-ordered crystals suitable for high-resolution X-ray diffraction due to conformational flexibility.[5]
-
Protein Stability and Aggregation: The presence of non-native proline isomers can destabilize proteins and promote aggregation.
-
Functional Assays: Different isomers can have distinct biological activities, leading to complex kinetic data and difficulty in interpreting results.
Q3: What factors influence the cis/trans ratio of a proline residue?
The equilibrium between the cis and trans isomers is influenced by several factors:
-
Neighboring Amino Acids: The identity of the amino acid preceding the proline (the "Xaa" in an Xaa-Pro motif) has a significant impact. Aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) preceding proline tend to increase the population of the cis isomer.[6][7]
-
Solvent: The polarity of the solvent can affect the cis/trans equilibrium. Nonpolar solvents can favor the cis conformation in some peptide contexts.[3][8]
-
pH: Changes in pH can alter the charge state of nearby residues, which can in turn influence the cis/trans preference.[9]
-
Phosphorylation: Phosphorylation of a serine or threonine residue preceding a proline can significantly shift the equilibrium and is a key regulatory mechanism in many cellular processes.
Q4: What are peptidyl-prolyl isomerases (PPIases) and how can they help?
Peptidyl-prolyl isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of proline residues.[1][10] They can accelerate the rate of interconversion by a factor of 10³ to 10⁶.[9] In experiments, PPIases can be used to:
-
Accelerate the refolding of proteins where proline isomerization is the rate-limiting step.
-
Collapse multiple peaks in an NMR spectrum into a single, averaged peak by speeding up the exchange between cis and trans states.
-
Investigate the functional role of specific proline isomers by observing the effect of accelerated isomerization.
There are three main families of PPIases: cyclophilins, FKBPs, and parvulins.[10]
Q5: Are there ways to favor one isomer over the other without using enzymes?
Yes, several strategies can be employed:
-
Proline Analogs: Synthetic proline analogs can be incorporated into peptides and proteins to lock the peptide bond in either a cis or trans conformation.
-
Solvent Engineering: As mentioned, altering the solvent composition can shift the equilibrium. For example, less polar solvents may favor the cis form for some sequences.[8]
-
Site-Directed Mutagenesis: Replacing the proline with another amino acid, such as alanine, can eliminate the isomerization issue at that position, although this will also alter the protein's structure and function.
Troubleshooting Guides
NMR Spectroscopy
Issue: Observation of multiple or broadened peaks for residues near a proline, complicating spectral assignment and analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for proline isomerization in NMR.
Quantitative Data for NMR Analysis:
| Parameter | trans Proline | cis Proline | Reference |
| 13Cβ Chemical Shift (ppm) | 31.8 ± 1.0 | 33.8 ± 1.2 | [11] |
| 13Cγ Chemical Shift (ppm) | 27.4 ± 0.9 | 24.4 ± 0.7 | [11] |
| Δ(13Cβ - 13Cγ) (ppm) | 4.5 ± 1.2 | 9.4 ± 1.3 | [11] |
| 1Hα Chemical Shift (ppm) | ~4.44 | Varies | [12] |
Distinguishing cis and trans Isomers using NOE:
| Isomer | Key NOE Cross-Peak |
| trans Xaa-Pro | Strong NOE between Hα(Xaa) and Hδ(Pro) |
| cis Xaa-Pro | Strong NOE between Hα(Xaa) and Hα(Pro) |
Protein Crystallography
Issue: Difficulty obtaining high-quality, well-diffracting crystals of a proline-containing protein.
Troubleshooting Strategies:
| Strategy | Description | Considerations |
| Co-crystallization with a Ligand | A ligand that preferentially binds to one isomer can stabilize a single conformation, promoting crystallization. | Requires a known ligand and may not be applicable to all proteins. |
| Site-Directed Mutagenesis | Replace the problematic proline with alanine to remove the conformational heterogeneity. | This alters the native protein sequence and may affect its structure and function. |
| Use of Proline Analogs | Incorporate a locked proline analog to force a single conformation. | Can be costly and may require optimization of protein expression and purification. |
| Addition of PPIases | In some cases, adding a PPIase to the crystallization drop can help the protein find a single, stable conformation. | The PPIase itself needs to be pure and may interfere with crystallization. |
| Surface Entropy Reduction | Mutate flexible surface residues near the proline to more rigid ones (e.g., Lys to Ala) to promote crystal contacts.[5] | Requires careful selection of mutation sites to avoid disrupting protein function. |
Mass Spectrometry
Issue: Observing multiple peaks or complex spectra for proline-containing peptides, which may or may not be due to cis/trans isomers.
Considerations for Analysis:
-
Ion Mobility Mass Spectrometry (IM-MS): This technique can separate gas-phase ions based on their shape and size, and has been used to distinguish between cis and trans proline-containing peptide conformers.[13][14]
-
Electrospray Ionization (ESI) Conditions: The ESI process can sometimes induce isomerization, so it is crucial to use gentle ESI conditions to preserve the solution-state structures in the gas phase.[13][15]
-
Collision-Induced Dissociation (CID): The fragmentation patterns of cis and trans isomers can sometimes differ, providing another means of differentiation.
Key Experimental Protocols
Protocol 1: NMR Analysis of Proline Isomerization
Objective: To identify and quantify the populations of cis and trans proline isomers in a protein sample.
Methodology:
-
Sample Preparation: Prepare a sample of your protein with 13C and 15N isotopic labeling for heteronuclear NMR experiments.
-
Initial 1H-15N HSQC: Acquire a standard 2D 1H-15N HSQC spectrum. Look for doubled peaks, especially for residues flanking proline residues.
-
Backbone Assignment: Perform standard triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone resonances for both major and minor isomers.
-
Confirming cis/trans Isomers:
-
13C Chemical Shifts: Analyze the 13Cβ and 13Cγ chemical shifts of the proline residues. A difference of ~9.4 ppm is indicative of a cis isomer, while a difference of ~4.5 ppm suggests a trans isomer.[11]
-
2D 1H-1H NOESY: Acquire a NOESY spectrum to identify key through-space interactions. Look for the characteristic Hα(Xaa)-Hδ(Pro) cross-peak for the trans isomer and the Hα(Xaa)-Hα(Pro) cross-peak for the cis isomer.
-
-
Quantification: Integrate the volumes of well-resolved cross-peaks corresponding to each isomer in the 1H-15N HSQC or other relevant spectra to determine their relative populations.
-
Exchange Rate Determination (Optional): Use 2D EXSY (Exchange Spectroscopy) experiments to measure the rate of interconversion between the two isomers.
Protocol 2: Double-Jump Refolding Experiment
Objective: To determine if proline isomerization is a rate-limiting step in the refolding of a protein.[3][9]
Methodology:
Caption: Workflow for a double-jump refolding experiment.
-
First Jump (Denaturation):
-
Rapidly dilute the native protein into a denaturing solution (e.g., high concentration of guanidinium chloride or urea, or extreme pH).
-
Incubate for two different time periods:
-
Short incubation (e.g., 30 seconds): This allows for unfolding of the protein's secondary and tertiary structure but is often too short for proline isomers to reach their equilibrium distribution in the unfolded state.
-
Long incubation (e.g., >1 hour): This ensures that all proline residues have reached their equilibrium cis/trans ratio in the unfolded state.
-
-
-
Second Jump (Refolding):
-
Rapidly dilute the denatured protein from both the short and long incubation times into a refolding buffer (i.e., a buffer that favors the native state).
-
-
Monitoring Refolding:
-
Monitor the refolding kinetics using a suitable technique, such as fluorescence spectroscopy (e.g., tryptophan fluorescence) or circular dichroism (CD).
-
-
Data Analysis:
-
Compare the refolding kinetics from the short and long denaturation times.
-
If the refolding profile shows a slow phase that is more pronounced after the long denaturation period, it is strong evidence that proline isomerization is a rate-limiting step in the refolding process.[16]
-
Protocol 3: Assessing the Effect of a PPIase
Objective: To determine if a PPIase can accelerate the refolding of a protein or resolve conformational heterogeneity.
Methodology:
-
Control Experiment: Perform the experiment of interest (e.g., refolding assay, NMR acquisition) in the absence of the PPIase.
-
PPIase Experiment: Repeat the experiment, but add a catalytic amount of a purified PPIase (e.g., cyclophilin A) to the reaction mixture or sample.
-
Comparison:
-
Refolding: Compare the rates of the slow refolding phase with and without the PPIase. A significant increase in the rate of the slow phase in the presence of the PPIase indicates that proline isomerization is being catalyzed.
-
NMR: Compare the NMR spectra. If doubled peaks coalesce into single peaks upon addition of the PPIase, it confirms that the peak doubling was due to slow cis/trans isomerization on the NMR timescale.
-
Logical Diagram for PPIase Use:
Caption: Decision diagram for using a PPIase to diagnose proline isomerization issues.
References
- 1. Prolyl isomerase - Wikipedia [en.wikipedia.org]
- 2. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2Statistically significant dependence of the Xaa-Pro peptide bond conformation on secondary structure and amino acid sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of solvent on the cis-trans conformational equilibrium of a proline imide bond of short model peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 11. Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acids: Proline [imserc.northwestern.edu]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Techniques for Studying Isomerization and Protein Structure [escholarship.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tetraproline (Strep-tag®) Pull-Down Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with tetraproline (commonly known as Strep-tag®) pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the different types of this compound tags and resins, and which should I choose?
A1: The this compound-based affinity purification system utilizes short peptide tags that bind with high specificity to engineered streptavidin, called Strep-Tactin®. The two most common tags are the Strep-tag® II (an 8-amino acid peptide) and the Twin-Strep-tag® (two Strep-tag® II sequences connected by a linker)[1]. The corresponding affinity resins are Strep-Tactin® and the higher-affinity Strep-Tactin®XT[2].
-
Strep-tag® II: Suitable for most standard protein purification and pull-down applications.
-
Twin-Strep-tag®: Offers a significantly higher binding affinity, making it ideal for capturing low-abundance proteins, studying weak or transient interactions, and for applications requiring stringent wash steps[2][3].
-
Strep-Tactin® Resin: A versatile resin for routine purification of Strep-tag® II and Twin-Strep-tag® fusion proteins.
-
Strep-Tactin®XT Resin: Provides a much higher binding affinity, especially for the Twin-Strep-tag®, resulting in higher protein yields and the ability to purify proteins from very dilute solutions[2][4].
The choice depends on the specific application, the expression level of the bait protein, and the nature of the protein-protein interaction being investigated. For initial screening of interactions, the Strep-tag® II with Strep-Tactin® resin is a good starting point. For challenging applications, the Twin-Strep-tag® with Strep-Tactin®XT resin is recommended[4].
Q2: I am observing a very low or no signal for my prey protein. What are the possible causes and solutions?
A2: Low or no signal in a pull-down assay can stem from several factors related to the bait protein, the prey protein, or the experimental conditions.
Troubleshooting Low/No Signal in this compound Pull-Down Assays
| Potential Cause | Possible Solution(s) |
| Bait Protein Issues | |
| Low expression or degradation of the bait protein. | Confirm expression and integrity of the bait protein in the cell lysate via Western blot using a Strep-tag® specific antibody. Add protease inhibitors to the lysis buffer[5]. |
| The this compound tag is inaccessible. | The tag may be buried within the folded protein. Try fusing the tag to the other terminus (N- vs. C-terminus) of the bait protein or add a longer flexible linker between the protein and the tag[5]. |
| Prey Protein Issues | |
| Low abundance of the prey protein in the lysate. | Increase the amount of cell lysate used for the pull-down. Consider overexpressing the prey protein if possible. |
| The interaction is weak or transient. | Use the higher affinity Twin-Strep-tag® and Strep-Tactin®XT resin. Optimize binding conditions (e.g., lower salt concentration, shorter incubation time on ice) to stabilize the interaction. |
| Experimental Condition Issues | |
| Incorrect buffer composition. | Ensure the pH of your buffers is between 7.5 and 8.0 for Strep-Tactin® and between 4 and 10 for Strep-Tactin®XT[5]. Avoid substances that interfere with the binding, such as biotin in cell culture media. If biotin is present, it can be masked by adding avidin[6]. |
| Inefficient binding to the resin. | Increase the incubation time of the lysate with the beads (e.g., overnight at 4°C). Ensure adequate mixing during incubation. |
| Overly stringent wash conditions. | Reduce the salt or detergent concentration in the wash buffers. Decrease the number or duration of wash steps. Analyze the wash fractions by Western blot to see if the prey protein is being washed away. |
| Inefficient elution. | For Strep-Tactin®, elution is typically performed with desthiobiotin. For the higher affinity Strep-Tactin®XT, elution with biotin is more efficient[7]. Ensure the elution buffer has the correct concentration of the eluting agent. In some cases, a denaturing elution with SDS-PAGE sample buffer may be necessary, but this will denature the proteins[8]. |
Q3: I am seeing high background with many non-specific proteins in my pull-down. How can I reduce this?
A3: High background can obscure the detection of true interaction partners. Several strategies can be employed to minimize non-specific binding.
Strategies to Reduce Non-Specific Binding
| Strategy | Detailed Recommendation |
| Pre-clearing the Lysate | Before incubating with the bait-bound beads, incubate the cell lysate with beads alone (without the bait protein) for 1-2 hours at 4°C. This will capture proteins that non-specifically bind to the resin itself. |
| Optimize Wash Buffer | Gradually increase the stringency of the wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% to 0.5% NP-40 or Triton X-100)[8]. |
| Blocking Agents | Add blocking agents like bovine serum albumin (BSA) or salmon sperm DNA to the binding buffer to reduce non-specific interactions. |
| Reduce Incubation Time | A shorter incubation time of the lysate with the beads can sometimes reduce the binding of non-specific proteins. |
| Use Appropriate Controls | Always include a negative control, such as a pull-down with beads alone or with a non-relevant bait protein, to identify proteins that bind non-specifically[9]. |
Quantitative Data Summary
The following table summarizes key quantitative parameters of the this compound (Strep-tag®) system to aid in experimental design and optimization.
| Parameter | Strep-Tactin® Resin | Strep-Tactin®XT 4Flow® High Capacity Resin | Reference(s) |
| Binding Affinity (Kd) for Strep-tag® II | ~1 µM | High (exact value not specified, but higher than Strep-Tactin®) | [6] |
| Binding Affinity (Kd) for Twin-Strep-tag® | High (nanomolar range) | Very High (picomolar range) | [2][3] |
| Binding Capacity | Protein-dependent | ~7 mg/mL for mCherry-Twin-Strep-tag® (30 kDa) | [10] |
| Recommended Elution Agent | Desthiobiotin (2.5 mM) | Biotin (50 mM) | [3][11] |
Experimental Protocols
Detailed Protocol for this compound (Strep-tag®) Pull-Down Assay
This protocol provides a general workflow for a pull-down assay using a Twin-Strep-tag® bait protein and Strep-Tactin®XT resin. Optimization may be required for specific protein complexes.
1. Preparation of Cell Lysate
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the clear supernatant to a new pre-chilled tube. This is your protein lysate.
-
(Optional but recommended) Pre-clear the lysate by adding 20-30 µL of equilibrated Strep-Tactin®XT resin slurry and incubating for 1-2 hours at 4°C with gentle rotation. Centrifuge at 500 x g for 1 minute and collect the supernatant.
2. Binding of Bait Protein to Resin
-
Equilibrate the required amount of Strep-Tactin®XT resin slurry by washing it three times with Lysis Buffer.
-
Add the lysate containing the Twin-Strep-tag® bait protein to the equilibrated resin.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
3. Washing
-
Pellet the resin by centrifugation at 500 x g for 1 minute at 4°C and discard the supernatant (flow-through).
-
Wash the resin 3-5 times with 1 mL of ice-cold Wash Buffer (e.g., Lysis Buffer with adjusted salt or detergent concentration). After each wash, pellet the resin and discard the supernatant.
4. Elution
-
After the final wash, remove all supernatant.
-
Add 2-3 bead volumes of Elution Buffer (e.g., Wash Buffer containing 50 mM Biotin) to the resin.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Pellet the resin by centrifugation and carefully collect the supernatant containing the eluted protein complex.
-
Repeat the elution step once more and pool the eluates.
5. Analysis
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody specific to the prey protein.
-
For identification of unknown interaction partners, the eluate can be subjected to mass spectrometry analysis.
Visualizations
References
- 1. trialtusbioscience.com [trialtusbioscience.com]
- 2. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 3. Application of Strep-Tactin XT for affinity purification of Twin-Strep-tagged CB2, a G protein-coupled cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cube-biotech.com [cube-biotech.com]
- 5. Scientific FAQs - IBA Lifesciences [iba-lifesciences.com]
- 6. neuromics.com [neuromics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. One-step Purification of Twin-Strep-tagged Proteins and Their Complexes on Strep-Tactin Resin Cross-linked With Bis(sulfosuccinimidyl) Suberate (BS3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strep-Tactin®XT 4Flow® resin, 20 ml [neuromics.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
Validating Tetraproline-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and its Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and alternative methods for validating the interaction between proteins containing proline-rich motifs, specifically tetraproline sequences (PxxP), and their binding partners.
The interaction between proline-rich sequences and specific protein domains, such as SH3 and WW domains, is critical for the assembly and regulation of numerous signaling complexes. Validating these interactions is essential for understanding cellular processes and for the development of targeted therapeutics. This guide focuses on the well-characterized interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of Sevenless (Sos1) as a model for this compound-protein interaction validation. Grb2, an adaptor protein, utilizes its SH3 domains to bind to the proline-rich C-terminal region of Sos1, a guanine nucleotide exchange factor, thereby activating the Ras/MAPK signaling pathway.[1][2][3]
Comparative Analysis of Validation Techniques
This section compares Co-Immunoprecipitation with other widely used techniques for studying protein-protein interactions: GST Pull-Down, Yeast Two-Hybrid, and Surface Plasmon Resonance (SPR). Each method offers distinct advantages and limitations in terms of the quality and nature of the data they provide.
| Technique | Principle | Type of Data | Grb2-Sos1 Interaction Insights | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | In vivo or in situ capture of a target protein ("bait") and its interacting partners ("prey") from a cell lysate using a specific antibody. | Qualitative or Semi-quantitative | Demonstrates the association of endogenous or overexpressed Grb2 and Sos1 within a cellular context.[4][5] Relative interaction strength can be inferred from Western blot band intensities.[3] | Physiologically relevant; detects interactions in a native cellular environment. | Indirect interactions can lead to false positives; antibody quality is critical; often not truly quantitative.[6] |
| GST Pull-Down Assay | In vitro binding of a purified GST-tagged "bait" protein (e.g., GST-Grb2) immobilized on glutathione beads with a protein lysate or purified "prey" protein (e.g., Sos1).[6] | Qualitative or Semi-quantitative | Confirms a direct interaction between Grb2 and Sos1.[7] Mutational analysis can pinpoint specific domains or residues required for binding. | Relatively simple and cost-effective; suitable for confirming direct interactions. | In vitro nature may not reflect the cellular environment; protein tags could interfere with the interaction.[6] |
| Yeast Two-Hybrid (Y2H) | In vivo reconstitution of a functional transcription factor in yeast by the interaction of a "bait" protein fused to a DNA-binding domain and a "prey" protein fused to an activation domain.[8] | Qualitative (Interaction/No Interaction) | Can be used to screen for novel interactors of Grb2's SH3 domains or to confirm the Grb2-Sos1 interaction. | High-throughput screening capabilities; detects transient or weak interactions. | High rate of false positives and false negatives; interactions occur in the yeast nucleus, which may not be the native environment.[9] |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events at a sensor surface by measuring changes in the refractive index. | Quantitative (Kinetics and Affinity) | Provides precise kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) for the Grb2-Sos1 interaction.[10] | Highly quantitative; provides real-time kinetic data; label-free. | Requires specialized equipment and expertise; may not be suitable for all protein types. |
Quantitative Data Summary for Grb2-Sos1 Interaction
The following table summarizes the binding affinity data for the Grb2-Sos1 interaction obtained using various biophysical methods. It is important to note that direct quantitative comparison across different techniques can be challenging due to variations in experimental conditions and the nature of the measurements.
| Method | Interaction | Binding Affinity (KD) | Reference |
| Surface Plasmon Resonance (BIAcore) | Grb2 - Sos1 C-terminus | 1.48 nM | [10] |
| Surface Plasmon Resonance (BIAcore) | Grb2 N-terminal SH3 - Sos1 C-terminus | 1.68 nM | [10] |
| Isothermal Titration Calorimetry (ITC) | Grb2 N-terminal SH3 - Sos1 peptide (PVPPPVPPRRRP) | 22 µM | [7] |
| Nuclear Magnetic Resonance (NMR) | Grb2 N-terminal SH3 - Sos1 peptide (S4: PVPPPVPPRRRP) | ~40 µM | [11] |
| Nuclear Magnetic Resonance (NMR) | Grb2 C-terminal SH3 - Sos1 peptide (S4: PVPPPVPPRRRP) | ~140 µM | [11] |
| Nuclear Magnetic Resonance (NMR) | Grb2 C-terminal SH3 - Sos1 peptide (S10: PKLPPKTYKREH) | Strong affinity | [12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to design and execute their validation studies.
Co-Immunoprecipitation (Co-IP) Protocol for Grb2-Sos1 Interaction
This protocol describes the co-immunoprecipitation of endogenous Grb2 and Sos1 from cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Anti-Grb2 antibody (for immunoprecipitation)
-
Anti-Sos1 antibody (for Western blotting)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Grb2 antibody or an isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Sos1 antibody to detect the co-immunoprecipitated protein. An anti-Grb2 antibody should be used to confirm the successful immunoprecipitation of the bait protein.
-
GST Pull-Down Assay Protocol for Grb2-Sos1 Interaction
This protocol describes an in vitro pull-down assay using a GST-tagged Grb2 protein to capture Sos1 from a cell lysate.
Materials:
-
GST-Grb2 fusion protein and GST-only control protein (expressed and purified from E. coli)
-
Glutathione-agarose or magnetic beads
-
Cell lysate containing Sos1 (prepared as in the Co-IP protocol, but a milder lysis buffer without SDS can be used)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution Buffer (e.g., 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the purified GST-Grb2 or GST-only protein with glutathione beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound protein.
-
-
Binding of Prey Protein:
-
Add the cell lysate containing Sos1 to the beads with immobilized GST-Grb2 or GST.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with Elution Buffer for 10-30 minutes at room temperature.
-
Alternatively, elute by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Sos1 antibody.
-
Visualizing the Workflow and Signaling Pathway
Diagrams are essential for understanding complex biological processes and experimental workflows.
Caption: Workflow for Co-Immunoprecipitation.
Caption: EGFR-Grb2-Sos1 Signaling Pathway.
Conclusion
The validation of this compound-protein interactions is crucial for dissecting cellular signaling networks. Co-immunoprecipitation is a powerful technique for demonstrating these interactions within a physiological context. However, for a comprehensive understanding, it is often beneficial to employ a multi-faceted approach, combining the in vivo relevance of Co-IP with the in vitro direct binding information from GST pull-downs and the quantitative kinetic data from techniques like SPR. The choice of method will ultimately depend on the specific research question, the available resources, and the nature of the protein interaction being investigated.
References
- 1. news-medical.net [news-medical.net]
- 2. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-proteomics.com [creative-proteomics.com]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. openreview.net [openreview.net]
- 10. Quantitative analysis of Grb2-Sos1 interaction: the N-terminal SH3 domain of Grb2 mediates affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOS1 interacts with Grb2 through regions that induce closed nSH3 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Affinity Interactions of the nSH3/cSH3 Domains of Grb2 with the C-Terminal Proline-Rich Domain of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Specificity of Tetraproline Motifs and SH3 Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity between tetraproline (PPPP) motifs and Src Homology 3 (SH3) domains. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental processes, this document aims to be a valuable resource for researchers in cell signaling, protein-protein interactions, and drug discovery.
Introduction to SH3 Domains and Proline-Rich Motifs
Src Homology 3 (SH3) domains are small, conserved protein modules of approximately 60 amino acids that mediate protein-protein interactions crucial for a multitude of cellular processes, including signal transduction, cytoskeletal organization, and endocytosis.[1][2] They recognize and bind to short, proline-rich motifs (PRMs) on their target proteins. These PRMs often adopt a left-handed polyproline type II (PPII) helix conformation.[3]
The canonical binding motif for SH3 domains is a core PxxP sequence, where 'P' is proline and 'x' is any amino acid. The specificity of this interaction is largely determined by the residues flanking this core motif, as well as specific contacts within the SH3 domain itself. This leads to the classification of SH3 ligands into two main classes:
-
Class I: With a consensus sequence of RxxPxxP , where 'R' is arginine.
-
Class II: With a consensus sequence of PxxPxR .
The this compound (PPPP) motif represents a minimal polyproline sequence and its interaction with SH3 domains provides a baseline for understanding the fundamental requirements of this binding event. However, the affinity and specificity of this interaction are significantly modulated by the surrounding amino acid context in longer proline-rich sequences.
Quantitative Comparison of Binding Affinities
The binding affinity between an SH3 domain and its proline-rich ligand is typically characterized by the dissociation constant (Kd), with lower Kd values indicating a stronger interaction. The affinity of SH3 domains for their ligands generally falls within the low micromolar (µM) range.[4] Below is a summary of experimentally determined Kd values for various SH3 domains with different proline-rich peptides, illustrating the range of affinities and the influence of flanking residues.
| SH3 Domain | Ligand Peptide Sequence | Method | Dissociation Constant (Kd) (µM) | Reference |
| c-Src | VSL12 (VSLARRPLPPLP) | SPR | 1.5 | --INVALID-LINK-- |
| Hck | VSL12 (VSLARRPLPPLP) | SPR | 0.14 | --INVALID-LINK-- |
| Fyn | VSL12 (VSLARRPLPPLP) | SPR | 2.2 | --INVALID-LINK-- |
| Lyn | VSL12 (VSLARRPLPPLP) | SPR | 0.8 | --INVALID-LINK-- |
| Grb2 (N-terminal) | C3G (PPPALPPKKR) | ITC | ~2 | --INVALID-LINK-- |
| Abl | 3BP-1 (APSYSPPPPP) | ITC | 5.2 | --INVALID-LINK-- |
| ASAP1 | MICAL1 (PTPKLPPRP) | ITC | ~1 | --INVALID-LINK-- |
Note: This table presents a selection of available data and is not exhaustive. Binding affinities can be influenced by experimental conditions.
Experimental Protocols
Accurate determination of binding affinities is paramount for comparing the specificity of SH3 domain interactions. The following are detailed methodologies for key experiments commonly used in this field.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Express and purify the SH3 domain and synthesize the proline-rich peptide. Ensure high purity of both samples.
-
Thoroughly dialyze both the SH3 domain and the peptide against the same buffer to minimize heats of dilution. A suitable buffer is, for example, 20 mM phosphate buffer with 150 mM NaCl, pH 7.4.
-
Accurately determine the concentration of both the protein and the peptide.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the SH3 domain into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).
-
Load the proline-rich peptide into the injection syringe (typically at a concentration 10-20 times that of the SH3 domain).
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Subtract the heat of dilution, determined from control experiments (injecting peptide into buffer alone).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd = kd/ka) can be calculated.
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated peptides or a CM5 chip for amine coupling).
-
For a streptavidin chip, inject a solution of the biotinylated proline-rich peptide over the sensor surface to achieve a desired immobilization level (e.g., 50-100 response units, RU).
-
For a CM5 chip, activate the surface with a mixture of EDC and NHS, inject the peptide solution to allow for covalent coupling via primary amines, and then deactivate the remaining active groups with ethanolamine.
-
A reference flow cell should be prepared in parallel (e.g., an empty flow cell or one with an immobilized irrelevant peptide) to subtract non-specific binding and bulk refractive index changes.
-
-
SPR Experiment:
-
Prepare a series of dilutions of the SH3 domain (analyte) in running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). Concentrations should typically span a range from 0.1 to 10 times the expected Kd.
-
Inject the different concentrations of the SH3 domain over the ligand and reference surfaces at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Between different analyte injections, regenerate the sensor surface if necessary using a specific regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams for all analyte concentrations globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and subsequently the Kd.
-
Peptide Array
Peptide arrays allow for the high-throughput screening of the binding specificity of an SH3 domain against a large library of different proline-rich peptides synthesized on a solid support.
Methodology:
-
Array Preparation and Blocking:
-
Synthesize or obtain a peptide array with various proline-rich sequences spotted onto a glass slide or membrane.
-
Block the array with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding of the protein.
-
-
Incubation with SH3 Domain:
-
Dilute a tagged version of the SH3 domain (e.g., GST-tagged or His-tagged) in blocking buffer to a final concentration of, for example, 1-10 µg/mL.
-
Incubate the array with the SH3 domain solution for 1-2 hours at room temperature with gentle agitation.
-
-
Washing and Detection:
-
Wash the array extensively with washing buffer (e.g., TBST) to remove unbound protein.
-
Incubate the array with a primary antibody that recognizes the tag on the SH3 domain (e.g., anti-GST antibody) for 1 hour.
-
Wash the array again with washing buffer.
-
Incubate the array with a secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the array a final time.
-
-
Signal Quantification and Analysis:
-
If a fluorescently labeled secondary antibody was used, scan the array using a microarray scanner.
-
If an HRP-conjugated secondary antibody was used, add a chemiluminescent substrate and image the array.
-
Quantify the signal intensity for each peptide spot.
-
Analyze the data to identify the peptide sequences that show the strongest binding to the SH3 domain, revealing its binding motif and specificity.
-
Visualizing Molecular Interactions and Workflows
SH3 Domain-Mediated Signaling Pathway
The following diagram illustrates a simplified, generic signaling pathway involving an SH3 domain-containing adaptor protein, such as Grb2, which links a receptor tyrosine kinase (RTK) to the Ras signaling cascade.
References
Decoding Proline-Rich Motifs: A Comparative Guide to Tetraproline and Polyproline Helices in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced differences in protein-protein interactions is paramount. Proline-rich motifs are key players in orchestrating these interactions, with the length and conformation of the proline-rich sequence often dictating binding specificity and downstream signaling events. This guide provides a detailed comparison of the functional differences between short tetraproline motifs and longer polyproline helices, supported by experimental data and detailed methodologies.
Proline-rich sequences are integral to a vast number of cellular processes, including signal transduction, cytoskeletal organization, and gene expression. Their unique structural properties, primarily the tendency to form a left-handed polyproline type II (PPII) helix, create rigid, extended conformations that are ideal for recognition by various protein domains. While both short this compound motifs and longer polyproline helices adopt this PPII conformation, their functional roles diverge based on their length, stability, and the context of flanking amino acid residues.
Structural Distinctions: A Matter of Length and Stability
The fundamental structural unit for both this compound and polyproline helices is the polyproline II (PPII) helix. This left-handed helix is characterized by having approximately three residues per turn and an extended structure. Unlike alpha-helices and beta-sheets, the PPII helix is not stabilized by internal hydrogen bonds; rather, its conformation is sterically favored by the rigid pyrrolidine ring of proline residues.
A "this compound" motif, often represented by sequences like PXXP (where X is any amino acid), constitutes a minimal recognition element. While it can adopt a PPII conformation, its short length means it is often more flexible and its helical structure may be less stable compared to a longer polyproline helix. The stability of a PPII helix generally increases with the number of contiguous proline residues.
Longer "polyproline helices" provide a more extensive and rigid scaffold. This increased length can lead to higher affinity binding by engaging a larger surface area of the interacting protein domain or by enabling simultaneous binding to multiple domains.
| Feature | This compound Motif | Polyproline Helix |
| Typical Length | 4 residues (e.g., PXXP, PPPP) | > 4 residues |
| Primary Conformation | Polyproline II (PPII) helix | Polyproline II (PPII) helix |
| Helical Stability | Generally lower, more flexible | Generally higher, more rigid |
| Binding Interface | Provides a minimal recognition site | Offers an extended binding surface |
Functional Differences: From Simple Recognition to Complex Regulation
The primary functional distinction between this compound motifs and polyproline helices lies in their role as binding sites for other proteins, most notably those containing Src Homology 3 (SH3) domains.
Binding Affinity and Specificity:
SH3 domains recognize the PXXP core motif, which is present in both this compound and polyproline sequences. However, the affinity and specificity of this interaction are significantly influenced by the length of the proline-rich region and the identity of the amino acids flanking the core motif.
-
This compound motifs often serve as low-affinity binding sites. This transient binding is crucial for dynamic cellular processes where rapid association and dissociation are required.
-
Polyproline helices with multiple PXXP motifs or extended proline stretches can exhibit significantly higher binding affinity. This can be due to an avidity effect, where multiple weak interactions combine to create a strong overall interaction. Furthermore, longer helices can provide a more extensive interface for interaction, allowing for greater specificity. For instance, the SH3 domain of the Abl tyrosine kinase requires a longer, more proline-rich sequence for specific binding compared to the Src SH3 domain.[1][2][3]
Recruitment of Multi-Protein Complexes:
Longer polyproline helices can act as scaffolds for the assembly of multi-protein complexes. The extended and rigid nature of the helix allows for the simultaneous binding of multiple proteins, each recognizing a different segment of the helix. A prime example of this is the proline-rich domain of the Son of Sevenless (SOS1) protein, which orchestrates the assembly of a signaling complex involving the adaptor protein Grb2.[4][5][6][7]
Case Study: The Grb2-SOS1 Signaling Complex
The interaction between the Growth factor receptor-bound protein 2 (Grb2) and the guanine nucleotide exchange factor SOS1 is a critical step in the activation of the Ras/MAPK signaling pathway. Grb2 is an adaptor protein consisting of a central SH2 domain flanked by two SH3 domains (N-terminal and C-terminal). The C-terminal region of SOS1 contains a long proline-rich domain with multiple potential binding sites for the Grb2 SH3 domains.[8][9]
The differential binding of the Grb2 SH3 domains to the various proline-rich motifs within SOS1 illustrates the functional significance of proline-rich sequence length and context. The N-terminal SH3 domain of Grb2 exhibits a markedly higher affinity for certain proline-rich motifs in SOS1 compared to the C-terminal SH3 domain.[5] This differential affinity and the spacing of the motifs along the SOS1 proline-rich domain are thought to regulate the assembly and activation of the Grb2-SOS1 complex at the cell membrane, ultimately controlling the magnitude of Ras activation.[10]
Experimental Protocols
A variety of biophysical techniques are employed to characterize the structural and functional properties of this compound and polyproline helices and their interactions with binding partners.
Circular Dichroism (CD) Spectroscopy
Purpose: To determine the secondary structure of proline-rich peptides and assess their conformational stability.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.5 mg/mL. The buffer should be transparent in the far-UV region (below 250 nm).[11][12][13]
-
Instrumentation: A CD spectrometer is used to measure the differential absorption of left- and right-circularly polarized light.
-
Data Acquisition: Spectra are typically recorded from 260 nm to 190 nm at a controlled temperature. Multiple scans are averaged to improve the signal-to-noise ratio.[11]
-
Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity. The resulting spectrum is then analyzed. A PPII helix characteristically shows a strong negative band around 206 nm and a weak positive band around 228 nm.[14] The intensity of these bands can be used to estimate the helicity and monitor conformational changes upon ligand binding or changes in temperature.
Isothermal Titration Calorimetry (ITC)
Purpose: To quantitatively measure the binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between a proline-rich peptide and its binding partner.[15][16]
Methodology:
-
Sample Preparation: The protein (e.g., an SH3 domain) and the peptide ligand are dialyzed extensively against the same buffer to minimize heat of dilution effects. The concentrations are accurately determined. Typically, the protein is placed in the sample cell at a concentration 10-20 times the expected Kd, and the peptide is in the syringe at a concentration 10-15 times that of the protein.[17]
-
Instrumentation: An isothermal titration calorimeter is used to measure the heat changes upon binding.
-
Titration: The peptide solution is injected in small aliquots into the protein solution in the sample cell. The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the Kd, n, ΔH, and ΔS.[18]
Tryptophan Fluorescence Quenching
Purpose: To determine the binding affinity between a proline-rich peptide and a protein containing tryptophan residues near the binding site.
Methodology:
-
Principle: The intrinsic fluorescence of tryptophan is sensitive to its local environment. Upon binding of a ligand, the tryptophan fluorescence may be quenched, and this change can be used to monitor the binding event.[19][20][21]
-
Sample Preparation: The protein solution is prepared in a suitable buffer. A stock solution of the proline-rich peptide is also prepared in the same buffer.
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission.
-
Titration: The fluorescence emission spectrum of the protein is recorded upon excitation at ~295 nm. The peptide is then titrated into the protein solution, and the fluorescence intensity at the emission maximum is recorded after each addition.
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The data is then fitted to a binding equation to determine the dissociation constant (Kd). Corrections for the inner filter effect may be necessary if the ligand absorbs at the excitation or emission wavelengths.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To obtain high-resolution structural information about proline-rich peptides and their complexes with binding partners, and to map the binding interface.
Methodology:
-
Sample Preparation: Isotopically labeled (¹⁵N and/or ¹³C) protein is required for many NMR experiments. Both the protein and the peptide are prepared in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: A series of NMR experiments are performed.
-
Chemical Shift Perturbation: 2D ¹H-¹⁵N HSQC spectra of the labeled protein are recorded in the absence and presence of increasing concentrations of the unlabeled peptide. Changes in the chemical shifts of specific amino acid residues upon peptide binding identify the interaction surface.[22][23]
-
NOESY: Nuclear Overhauser Effect Spectroscopy experiments on the complex can provide distance restraints between protons in the protein and the peptide, which are used to calculate a high-resolution 3D structure of the complex.
-
-
Data Analysis: The NMR data is processed and analyzed using specialized software. Chemical shift perturbations are mapped onto the protein structure to visualize the binding site. For structural determination, NOE-derived distance restraints are used in molecular modeling calculations.[24][25]
Conclusion
The functional distinctions between this compound motifs and polyproline helices are subtle yet critical for the precise regulation of cellular signaling. While both adopt the characteristic PPII helical conformation, the length of the proline-rich sequence plays a key role in determining binding affinity, specificity, and the ability to scaffold larger protein complexes. This compound motifs often act as versatile, low-affinity interaction modules for dynamic processes, whereas longer polyproline helices can provide high-affinity, specific binding platforms for the assembly of stable signaling complexes. A thorough understanding of these differences, aided by the experimental techniques outlined above, is essential for dissecting complex signaling networks and for the rational design of therapeutic interventions that target these crucial protein-protein interactions.
References
- 1. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction. | Semantic Scholar [semanticscholar.org]
- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 4. SH3 Domains of Grb2 Adaptor Bind to PXψPXR Motifs Within the Sos1 Nucleotide Exchange Factor in a Discriminate Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different molecular recognition by three domains of the full-length GRB2 to SOS1 proline-rich motifs and EGFR phosphorylated sites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Affinity Interactions of the nSH3/cSH3 Domains of Grb2 with the C-Terminal Proline-Rich Domain of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Grb2 SH3 binding to peptides from Sos: evaluation of a general model for SH3-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 12. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding mechanism of an SH3 domain studied by NMR and ITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure | Springer Nature Experiments [experiments.springernature.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. mr.copernicus.org [mr.copernicus.org]
- 23. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mr.copernicus.org [mr.copernicus.org]
- 25. NMR Methods for the Determination of Protein- Ligand Dissociation Constants | Bentham Science [eurekaselect.com]
Mutational Analysis of the Tetraproline Motif in TTP Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional implications of the tetraproline motif in Tristetraprolin (TTP) and its mutated forms. TTP is a critical RNA-binding protein that orchestrates the degradation of messenger RNAs (mRNAs) containing AU-rich elements (AREs), thereby regulating the expression of key inflammatory cytokines and proto-oncogenes. The this compound (PPPP) motifs within TTP are crucial for mediating protein-protein interactions that are essential for its function in translational repression and mRNA decay. This guide summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular mechanisms.
Data Presentation: Impact of this compound Motif Mutation on TTP Function
The primary function of the this compound motifs in TTP is to recruit the 4EHP-GYF2 cap-binding complex, which is instrumental in repressing the translation of target mRNAs and promoting their subsequent decay. Mutational analysis, particularly the substitution of prolines with serines (P to S), has been pivotal in elucidating the significance of these motifs.
| Construct | GYF2 Interaction (Co-IP) | GYF2 Interaction (In Vitro Pull-down) | ARE-mRNA Reporter Repression | Reference |
| Wild-Type TTP | Strong Interaction | Strong Interaction | Significant Repression | [1] |
| TTP (this compound Motif 1 Mutant) | Reduced Interaction | Reduced Interaction | Impaired Repression | [1] |
| TTP (this compound Motif 2 Mutant) | Reduced Interaction | Reduced Interaction | Impaired Repression | [1] |
| TTP (this compound Motif 1 & 2 Double Mutant) | No Detectable Interaction | No Detectable Interaction | Severely Impaired Repression | [1] |
| TTP (this compound Motif 3 Mutant) | No Significant Change | No Significant Change | No Significant Change | [1] |
Comparison with Other Proline-Rich Motif Interactions
The this compound motif in TTP represents a specific subtype of proline-rich motifs that mediate protein-protein interactions. Understanding this interaction in the context of other proline-rich motif binding domains provides valuable insights into the diversity and specificity of these interactions in cellular signaling.
| Motif | Binding Domain | Interacting Proteins (Examples) | Key Functions |
| This compound (PPPGΦ) | GYF domain | TTP, 4EHP-GYF2 complex | Translational repression, mRNA decay |
| PxxP | SH3 domain | Sos, Grb2, Cortactin | Signal transduction, cytoskeleton regulation |
| [F/Y/W/L]PPPP | EVH1 domain | VASP, Mena, Zyxin | Actin dynamics, cell motility |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature and are intended to serve as a reference for researchers.
Co-immunoprecipitation (Co-IP) of TTP and GYF2
This protocol is adapted from studies demonstrating the interaction between TTP and the 4EHP-GYF2 complex.[1]
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Cells are transiently co-transfected with expression vectors for Flag-tagged TTP (wild-type or this compound mutants) and myc-tagged GYF2 using a suitable transfection reagent.
-
-
Cell Lysis:
-
48 hours post-transfection, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Lysates are incubated on ice for 30 minutes with periodic vortexing, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
The supernatant (cleared lysate) is transferred to a new tube. A small aliquot is saved as the "input" control.
-
The lysate is incubated with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.
-
-
Washing:
-
The affinity gel is washed three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
The bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.
-
The eluates and input samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with anti-Flag and anti-myc antibodies to detect TTP and GYF2, respectively.
-
In Vitro GST Pull-Down Assay
This assay confirms a direct interaction between TTP and GYF2.[1]
-
Protein Expression and Purification:
-
GST-tagged GYF2 and His-tagged TTP (wild-type or mutants) are expressed in E. coli and purified using glutathione-Sepharose and Ni-NTA affinity chromatography, respectively.
-
-
Binding Reaction:
-
Purified GST-GYF2 is immobilized on glutathione-Sepharose beads.
-
The beads are incubated with purified His-tagged TTP in a binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 0.1% NP-40) for 2-4 hours at 4°C.
-
-
Washing:
-
The beads are washed extensively with the binding buffer to remove unbound TTP.
-
-
Elution and Detection:
-
Bound proteins are eluted by boiling in SDS-PAGE sample buffer and analyzed by Western blotting using an anti-His antibody to detect TTP.
-
Luciferase Reporter Assay for mRNA Decay
This assay measures the effect of TTP on the stability of an ARE-containing mRNA.[1]
-
Plasmid Constructs:
-
A firefly luciferase reporter plasmid containing the ARE from a TTP target gene (e.g., GM-CSF) in its 3' UTR is constructed.
-
A Renilla luciferase plasmid is used as a transfection control.
-
-
Cell Transfection and Lysis:
-
TTP-deficient cells (e.g., TTP-/- MEFs) are co-transfected with the firefly and Renilla luciferase reporters, along with an expression vector for wild-type TTP or a this compound mutant.
-
48 hours post-transfection, cells are lysed using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The repressive effect of TTP is calculated by comparing the normalized luciferase activity in the presence of TTP (wild-type or mutant) to a control (e.g., empty vector).
-
Mandatory Visualization
Signaling Pathway of TTP-Mediated mRNA Decay
Caption: TTP binds to ARE-containing mRNAs and recruits decay machinery.
Experimental Workflow for Co-immunoprecipitation
References
The Unscrambled Truth: Utilizing Scrambled Tetraproline Peptides as Negative Controls in Biological Assays
A comprehensive guide for researchers on the rationale, application, and validation of scrambled tetraproline peptides as indispensable negative controls in modern biological research.
In the quest for scientific rigor, the choice of appropriate controls is paramount. For researchers working with bioactive peptides, particularly those involved in modulating protein-protein interactions (PPIs), a well-designed negative control is crucial to validate the specificity of an observed effect. This guide provides a detailed comparison of using scrambled this compound peptides as negative controls, supported by experimental data and protocols, to ensure the reliability and integrity of your research findings.
The Principle of the Scrambled Peptide Control
A scrambled peptide is the gold standard negative control in peptide-based assays. It possesses the exact same amino acid composition as the active, or "wild-type," peptide but features a randomized sequence.[1] This elegant control allows researchers to discern whether a biological outcome is a direct result of the specific amino acid sequence and, therefore, a specific molecular interaction, or merely a consequence of the peptide's general physicochemical properties, such as charge, hydrophobicity, or molecular weight.[1]
This compound motifs (PPPP) are increasingly recognized as critical mediators of protein-protein interactions, often serving as binding sites for specific protein domains like the GYF domain.[2][3] Therefore, when studying the effects of a this compound-containing peptide, a scrambled version provides a robust tool to demonstrate that the observed activity is dependent on the intact this compound sequence.
Performance Comparison: Active vs. Scrambled Proline-Rich Peptides
To illustrate the effectiveness of a scrambled peptide control, we can examine data from studies on proline-rich antimicrobial peptides (PrAMPs). In a study investigating the antimicrobial activity of the proline-rich peptide Bac5(1-17), a scrambled version with the same amino acid composition was used as a negative control.
| Peptide Sequence | Minimum Inhibitory Concentration (MIC) in μM |
| Bac5(1-17) (Wild-Type) | >64 |
| Bac5(1-17) (Scrambled) | >64[4] |
As the data clearly indicates, the wild-type proline-rich peptide exhibited potent antimicrobial activity, while the scrambled version was completely inactive.[4] This demonstrates that the antimicrobial effect is sequence-specific and not a result of the general properties of the peptide.
Experimental Protocols
A. Synthesis and Purification of Scrambled Peptides
The generation of a scrambled peptide control begins with its chemical synthesis.
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Sequence Design: The amino acid sequence of the active peptide is randomized to create the scrambled version. Care should be taken to avoid creating new known bioactive motifs. Online tools can be used to generate randomized sequences.
-
Resin Preparation: A suitable solid support resin (e.g., Wang or Rink amide resin) is chosen based on the desired C-terminal modification (acid or amide).
-
Amino Acid Coupling: The scrambled peptide is synthesized in a stepwise manner from the C-terminus to the N-terminus. Each amino acid is coupled to the growing peptide chain using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next amino acid to be coupled.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.
B. In Vitro Protein-Protein Interaction Assay: Co-Immunoprecipitation
This protocol describes how to test the ability of a this compound peptide to disrupt the interaction between two proteins (e.g., Protein-X and a GYF-domain containing Protein-Y), using a scrambled this compound peptide as a negative control.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and co-transfect with plasmids encoding tagged Protein-X (e.g., FLAG-tagged) and Protein-Y (e.g., Myc-tagged).
-
Peptide Treatment: Treat the transfected cells with the active this compound peptide, the scrambled this compound peptide, or a vehicle control at the desired concentration for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting the tag on Protein-X (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the tags of both Protein-X (anti-FLAG) and Protein-Y (anti-Myc).
-
Data Analysis: A reduction in the amount of co-immunoprecipitated Protein-Y in the presence of the active this compound peptide, but not the scrambled peptide, would indicate a sequence-specific disruption of the Protein-X-Protein-Y interaction.
Signaling Pathway and Logical Relationships
The TTP-GYF2 Signaling Axis: A Role for this compound Motifs
The protein Tristetraprolin (TTP) plays a crucial role in post-transcriptional gene regulation by promoting the degradation of mRNAs containing AU-rich elements (AREs). TTP's function is mediated, in part, by its interaction with other proteins. The 4EHP-GYF2 complex, a key player in translational repression, is recruited by TTP through its conserved this compound motifs.[2][3] This interaction is essential for TTP's ability to repress translation and promote mRNA decay.
This diagram illustrates that the this compound motif within TTP is the key structural element for binding to the GYF2 protein. A scrambled this compound peptide would not be expected to bind to GYF2, thus serving as an excellent negative control to probe the specificity of this interaction.
Logical Framework for Using Scrambled Controls
The decision to use a scrambled peptide as a negative control is based on a logical framework aimed at ensuring experimental validity.
Conclusion
The use of scrambled this compound peptides as negative controls is a critical component of rigorous scientific investigation into the function of proline-rich motifs. By sharing the same amino acid composition as the active peptide but lacking its specific sequence, scrambled controls provide an unambiguous way to demonstrate that the observed biological effects are a direct result of a specific molecular interaction. The experimental data and protocols provided in this guide offer a framework for researchers to confidently design and execute experiments that yield reliable and publishable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Recruitment of the 4EHP-GYF2 cap-binding complex to this compound motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Tetraproline Motifs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of protein structure is paramount. Among the diverse secondary structures, tetraproline motifs, particularly the polyproline II (PPII) and polyproline I (PPI) helices, play critical roles in a vast array of biological processes, including signal transduction and protein-protein interactions. This guide provides an objective comparison of these motifs, supported by experimental data and detailed methodologies, to aid in their study and therapeutic targeting.
Distinguishing Features of Polyproline Helices
Polyproline helices are unique secondary structures that arise from contiguous proline residues. Unlike the more common alpha-helices and beta-sheets, they are not stabilized by internal hydrogen bonds. Instead, their conformation is dictated by the steric constraints of the proline ring. The two most well-characterized polyproline helices are the right-handed polyproline I (PPI) and the left-handed polyproline II (PPII) helices. Their distinct structural parameters give rise to different functional roles.
A key differentiator between these two motifs is the conformation of the peptide bond preceding the proline residue. The PPI helix is characterized by cis peptide bonds, which are generally less common in proteins. In contrast, the PPII helix is formed from trans peptide bonds. This fundamental difference in backbone geometry leads to significant variations in their helical parameters, as summarized in the table below.
| Structural Parameter | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |
| Handedness | Right-handed | Left-handed |
| Peptide Bond | cis | trans |
| Backbone Dihedral Angles (φ, ψ) | Approximately (-75°, +160°) | Approximately (-75°, +145°) |
| Residues per Turn | ~3.3 | 3.0 |
| Rise per Residue (Å) | ~1.9 | ~3.1 |
Functional Implications of Structural Differences
The extended, left-handed structure of the PPII helix makes it an ideal motif for protein-protein interactions. It often serves as a recognition site for various protein domains, most notably the Src Homology 3 (SH3) domain. These interactions are crucial for the assembly of signaling complexes and the regulation of diverse cellular processes, including actin cytoskeleton dynamics.
A classic example of a PPII-mediated signaling pathway is the activation of the Wiskott-Aldrich syndrome protein (WASP) by the adaptor protein Nck. This pathway is essential for actin polymerization and the formation of cellular protrusions.
Below is a diagram illustrating the key steps in the Nck-mediated activation of N-WASP.
Experimental Methodologies for Structural Analysis
The structural characterization of this compound motifs relies on a combination of experimental and computational techniques. Circular Dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide high-resolution structural information. Computational modeling, in turn, can be used to predict and refine peptide conformations.
Detailed Protocol: Circular Dichroism (CD) Spectroscopy of this compound Peptides
This protocol outlines the steps for analyzing the secondary structure of a synthetic this compound-containing peptide using CD spectroscopy.
1. Sample Preparation:
-
Synthesize and purify the peptide to >95% purity, confirmed by HPLC and mass spectrometry.
-
Prepare a stock solution of the peptide in a suitable buffer. A common choice is 10 mM sodium phosphate buffer, pH 7.4. The buffer should be prepared with high-purity water and filtered.
-
Accurately determine the peptide concentration. This is a critical step and can be done using methods like quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues.
-
Prepare a final sample concentration of approximately 50-100 µM in the chosen buffer.
2. Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and purge for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Number of accumulations: 3-5
-
3. Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same quartz cuvette that will be used for the sample.
-
Rinse the cuvette thoroughly with the peptide solution before filling it for the measurement.
-
Record the CD spectrum of the peptide sample.
4. Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in centimeters
-
-
Analyze the resulting spectrum. A characteristic PPII helix spectrum will show a strong negative band around 206 nm and a positive band around 228 nm. The spectrum of a PPI helix is less commonly observed in aqueous solutions.
Computational Structural Analysis Workflow
Computational methods are invaluable for predicting and analyzing the three-dimensional structure of peptides. The following workflow outlines a general approach for the computational structural analysis of a this compound motif.
This guide provides a foundational understanding of the comparative structural analysis of this compound motifs. By combining the presented experimental and computational approaches, researchers can gain deeper insights into the structure-function relationships of these important protein motifs, paving the way for novel therapeutic interventions.
Validating the Functional Role of Tetraproline Motifs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key in vivo experimental methods to validate the functional role of tetraproline motifs. This compound motifs (PxxP or PPPP), often forming polyproline II (PPII) helices, are crucial mediators of protein-protein interactions (PPIs) and are integral to numerous signaling pathways. Their validation is a critical step in fundamental research and drug development. This document offers an objective comparison of widely used techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound Motifs
This compound motifs are short, proline-rich sequences within proteins that typically adopt a left-handed polyproline II (PPII) helical structure. This conformation creates a unique binding surface for other protein domains, such as SH3, WW, GYF, and EVH1 domains. These interactions are fundamental to a wide range of cellular processes, including signal transduction, mRNA degradation, and cytoskeletal regulation. Validating these interactions within a living system is essential to understanding their physiological relevance and for the development of targeted therapeutics.
Two well-characterized examples of this compound motif function include:
-
Wnt Signaling Pathway: The intracellular domain of the LRP6 co-receptor contains multiple PPPS/TP motifs. Upon Wnt stimulation, these motifs are phosphorylated, creating docking sites for the scaffold protein Axin, which is a crucial step in the activation of the β-catenin signaling pathway.[1][2][3]
-
TTP-mediated mRNA Decay: The tristetraprolin (TTP) protein promotes the degradation of mRNAs containing AU-rich elements (AREs). TTP contains conserved this compound motifs that recruit the 4EHP-GYF2 cap-binding complex, a key step in translational repression and subsequent mRNA decay.[4][5]
Comparison of In Vivo Validation Methods
The choice of an in vivo method for validating this compound motif function depends on several factors, including the nature of the interaction (transient vs. stable), the desired level of quantification, and the specific biological question being addressed. This section compares four commonly used techniques: Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), Bimolecular Fluorescence Complementation (BiFC), and Luciferase Reporter Assays.
Data Presentation: Comparison of Key Performance Metrics
| Feature | Co-Immunoprecipitation (Co-IP) | Förster Resonance Energy Transfer (FRET) | Bimolecular Fluorescence Complementation (BiFC) | Luciferase Reporter Assay |
| Interaction Environment | In vivo (from cell lysates) | In vivo (in living cells) | In vivo (in living cells) | In vivo (cellular response) |
| Primary Readout | Western Blot band intensity | FRET efficiency, donor/acceptor fluorescence intensity | Fluorescence intensity | Luminescence intensity |
| Quantitative Potential | Semi-quantitative to quantitative (with mass spectrometry) | Highly quantitative (distance-dependent) | Semi-quantitative | Highly quantitative (fold change) |
| Temporal Resolution | Low (snapshot of interactions) | High (can monitor dynamic interactions) | Low (irreversible complex formation) | Moderate (measures downstream effects over time) |
| Spatial Resolution | Low (no subcellular localization) | High (provides subcellular localization of interaction) | High (provides subcellular localization of interaction) | Low (no subcellular information) |
| Sensitivity | Moderate to high | High | High (can detect weak and transient interactions) | Very high |
| Throughput | Low to medium | Low | Medium | High (suitable for screening) |
| Common Artifacts | Non-specific antibody binding, post-lysis interactions | Spectral bleed-through, improper fluorophore orientation | Irreversible complex formation, non-specific complementation | Off-target effects on reporter gene expression |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Tristetraprolin (TTP): Interactions with mRNA and proteins, and current thoughts on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. youtube.com [youtube.com]
- 4. TPR Proteins in Plant Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment of the 4EHP-GYF2 cap-binding complex to this compound motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Differential Interactions of Tristetraprolin (TTP) in Cancer and Neuronal Cell Lines
A Comparative Guide for Researchers
Tristetraprolin (TTP), a key RNA-binding protein characterized by its proline-rich domains, is a critical regulator of cellular processes through its ability to bind AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), flagging them for degradation. This mechanism of post-transcriptional gene silencing plays a vital role in both physiological and pathological contexts. The functional outcomes of TTP's interactions are highly context-dependent, varying significantly across different cell types. This guide provides an objective comparison of TTP's interactions and their consequences in distinct cell lineages: a cancer cell line and a neuronal cell line, supported by experimental data and detailed protocols.
Comparative Analysis of TTP-Mediated mRNA Regulation
The function of TTP as a tumor suppressor in cancer and a neuroprotective agent in the nervous system is underscored by its distinct sets of mRNA targets in different cell lines. In cancer cells, such as the A549 lung cancer line and the MDA-MB-231 breast cancer line, TTP primarily targets transcripts of oncogenes, cell cycle regulators, and inflammatory cytokines to inhibit proliferation and invasion.[1][2][3][4] Conversely, in the SH-SY5Y neuroblastoma cell line, a model for dopaminergic neurons, TTP's activity is linked to mitigating oxidative stress and cellular damage by targeting different sets of genes.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative effects of TTP on specific target mRNAs and associated cellular phenotypes in selected cell lines.
| Cell Line | Cell Type | Target mRNA | Experimental Approach | Quantitative Effect of TTP Expression | Cellular Outcome |
| A549 | Human Lung Carcinoma | LATS2 | TTP siRNA followed by qPCR | TTP knockdown led to increased stability of LATS2 mRNA.[1][7] | Suppression of cell growth.[1] |
| A549 | Human Lung Carcinoma | COX-2 | TGF-β stimulation to induce TTP, followed by RT-PCR | TTP induction led to destabilization and decreased expression of COX-2 mRNA.[3] | Suppression of pro-inflammatory factor.[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CTTN, SH3PXD2A | Ectopic TTP expression followed by RT-qPCR | ~2-fold decrease in mRNA levels of CTTN and SH3PXD2A.[2][8] | Decreased cell motility and invasion.[2][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | c-Jun | Adenoviral TTP expression followed by RT-PCR | Significant inhibition of c-Jun mRNA expression.[4] | Induction of cell cycle arrest.[4] |
| SH-SY5Y | Human Neuroblastoma | NOX2 | TTP overexpression or siRNA followed by luciferase assay & RIP-qPCR | TTP binds to the NOX2 3'-UTR, reducing its stability and expression.[5][6] | Protection from oxidative damage.[5][6] |
| SH-SY5Y | Human Neuroblastoma | α-Synuclein | TTP overexpression or siRNA followed by Western blot & qRT-PCR | TTP overexpression decreased α-Synuclein protein and mRNA levels (p < 0.001).[5] | Regulation of mitochondrial function.[5] |
Key Experimental Protocols
The investigation of TTP-mRNA interactions relies on a set of core molecular biology techniques. Below are detailed methodologies for the principal assays used to generate the data cited in this guide.
RNA Immunoprecipitation (RIP) followed by qPCR
This protocol is used to detect the physical association between TTP and a specific target mRNA in vivo.
Objective: To immunoprecipitate endogenous TTP-mRNA complexes and quantify the associated target mRNA.
Methodology:
-
Cell Lysis: Harvest approximately 1x107 cells. Lyse the cells in a polysome lysis buffer containing RNase and protease inhibitors. This preserves the integrity of the ribonucleoprotein (RNP) complexes.[9]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to TTP (or a control IgG) overnight at 4°C with gentle rotation to form antibody-RNP complexes.[10]
-
Add fresh Protein A/G beads to capture the antibody-RNP complexes. Incubate for 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times (typically 3-5 times) with a high-salt wash buffer to remove non-specifically bound proteins and RNA.[11]
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes by resuspending the beads in a buffer containing Proteinase K to digest the protein components. Purify the RNA using a standard method like TRIzol extraction or a column-based kit.[10]
-
Quantitative PCR (qPCR):
-
Reverse transcribe the purified RNA into cDNA.
-
Perform qPCR using primers specific to the target mRNA (e.g., NOX2, LATS2) and a negative control transcript.
-
Analyze the data by comparing the amount of target mRNA in the TTP-IP sample to the amount in the control IgG-IP sample. An enrichment indicates a direct interaction.
-
Luciferase Reporter Assay
This assay is used to determine whether TTP can regulate a target mRNA through its 3'-UTR.
Objective: To measure the effect of TTP on the expression of a luciferase reporter gene that has the 3'-UTR of a target mRNA cloned downstream of its coding sequence.[12]
Methodology:
-
Vector Construction: Clone the 3'-UTR of the target mRNA (e.g., COX-2, NOX2) containing the putative AREs into a luciferase reporter vector (e.g., pGL3) downstream of the luciferase gene.
-
Cell Transfection: Co-transfect cells (often HEK293 cells, which have low endogenous TTP) with three plasmids:
-
The luciferase reporter construct containing the target 3'-UTR.
-
An expression vector for TTP (or an empty vector as a control).
-
A control reporter vector expressing a different luciferase (e.g., Renilla) under a constitutive promoter, to normalize for transfection efficiency.[13]
-
-
Cell Lysis and Assay:
-
Luminescence Measurement:
-
Add the firefly luciferase substrate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate (which also quenches the firefly reaction) and measure the second luminescence.[15]
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. A significant decrease in this ratio in the presence of the TTP expression vector compared to the empty vector control indicates that TTP destabilizes the mRNA through the cloned 3'-UTR.
mRNA Stability Assay
This assay measures the decay rate of a specific mRNA transcript.
Objective: To determine the half-life of a target mRNA in the presence or absence of TTP activity.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. To induce TTP expression or activity, cells can be treated with stimuli like TGF-β or transfected with a TTP expression vector.[3] For TTP knockdown, siRNA can be used.[1]
-
Transcription Inhibition: Add a transcription inhibitor, such as Actinomycin D (typically 5 µg/mL), to the cell culture medium. This blocks the synthesis of new mRNA, allowing for the measurement of the decay of existing transcripts.[7]
-
Time-Course Collection: Harvest cells at various time points after adding Actinomycin D (e.g., 0, 30, 60, 90, 120 minutes).
-
RNA Isolation and qPCR: Isolate total RNA from the cells at each time point. Perform reverse transcription followed by qPCR to quantify the amount of the target mRNA remaining.
-
Data Analysis:
-
Normalize the mRNA levels at each time point to the level at time 0.
-
Plot the percentage of remaining mRNA against time on a semi-logarithmic graph.
-
Calculate the mRNA half-life (t1/2), which is the time it takes for 50% of the initial mRNA to be degraded. A shorter half-life in the presence of TTP indicates TTP-mediated destabilization.
-
Visualizing TTP Interactions and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes described.
Caption: TTP signaling in A549 lung cancer cells.
Caption: Neuroprotective role of TTP in SH-SY5Y cells.
Caption: Workflow for comparing TTP interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Tristetraprolin affects invasion‐associated genes expression and cell motility in triple‐negative breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Suppresses COX-2 Expression by Tristetraprolin-Mediated RNA Destabilization in A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Tristetraprolin destabilizes NOX2 mRNA and protects dopaminergic neurons from oxidative damage in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tristetraprolin affects invasion-associated genes expression and cell motility in triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of TTP mRNA targets in human dendritic cells reveals TTP as a critical regulator of dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.emory.edu [med.emory.edu]
- 15. assaygenie.com [assaygenie.com]
A Comparative Guide to the Functional Redundancy of Multiple Tetraproline Motifs
For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interactions is paramount. This guide provides an objective comparison of the functional roles of single versus multiple tetraproline (PxxP) motifs in mediating these interactions, with a focus on the enhanced binding affinity and functional outcomes conferred by tandem motifs.
The interaction between proline-rich sequences and specific protein domains, such as the Src Homology 3 (SH3) domain, is a cornerstone of cellular signaling. While a single PxxP motif can facilitate these interactions, the presence of multiple, often tandem, PxxP motifs within a protein can lead to a concept known as functional redundancy. This is not mere repetition, but rather a cooperative engagement that results in significantly higher binding affinity and avidity, crucial for the assembly of stable signaling complexes and the precise regulation of cellular processes.
A prime example of this phenomenon is the interaction between the E. coli-secreted protein F-like protein encoded on prophage U (EspF(U)) and the SH3 domain of the Insulin Receptor Tyrosine Kinase Substrate (IRTKS). EspF(U) possesses tandem PxxP motifs that cooperatively bind to the IRTKS SH3 domain, leading to a high-affinity interaction essential for pathogen-driven actin assembly.[1][2][3][4][5][6] This guide will use the EspF(U)-IRTKS interaction as a central case study to illustrate the principles of functional redundancy in this compound motifs.
Quantitative Comparison of Single vs. Tandem PxxP Motif Binding
The presence of tandem PxxP motifs in EspF(U) results in a significantly stronger interaction with the IRTKS SH3 domain compared to a single PxxP motif. This enhanced affinity is a direct result of cooperative binding, where the engagement of one motif increases the probability and strength of the second motif's interaction.
| Ligand | Interacting Domain | Method | Dissociation Constant (Kd) | Reference |
| EspF(U) (Tandem PxxP) | IRTKS SH3 | NMR Spectroscopy | ~0.5 µM | [7] |
| Single PxxP Motif Peptide (Typical) | SH3 Domain | Various | 1-100 µM | [8][9] |
| EspF(U) (P28A/P31A mutant - disrupts first PxxP) | IRTKS SH3 | Peptide Array | Binding Abolished | [1] |
| EspF(U) (P36A/P39A mutant - disrupts second PxxP) | IRTKS SH3 | Peptide Array | Binding Abolished | [1] |
Signaling Pathways and Logical Relationships
The interaction between tandem PxxP motifs and their binding partners is a critical node in various signaling pathways. The high-affinity binding facilitated by these multiple motifs allows for the stable recruitment of proteins and the assembly of functional signaling complexes.
Caption: Signaling pathway of EHEC-induced actin pedestal formation.
Experimental Workflows
The functional redundancy of multiple this compound motifs can be investigated through a combination of techniques that probe binding affinity and functional outcomes.
Caption: Experimental workflow for comparing single vs. tandem PxxP motifs.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between an SH3 domain and peptides containing single or tandem PxxP motifs.
Methodology:
-
Sample Preparation:
-
Express and purify the SH3 domain of interest to >95% purity.
-
Synthesize peptides corresponding to the wild-type tandem PxxP motif and single PxxP mutants. Peptides should be purified by HPLC to >95% purity.
-
Thoroughly dialyze both the protein and peptides against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.[10]
-
Accurately determine the concentrations of the protein and peptides. A good starting point is to have the protein in the sample cell at a concentration 10-50 times the expected Kd and the peptide in the syringe at a concentration 10-20 times that of the protein.[10][11]
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the SH3 domain into the sample cell and the peptide solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide into the sample cell while monitoring the heat change.
-
As a control, perform a titration of the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
NMR Titration
Objective: To identify the residues on the SH3 domain involved in the interaction with PxxP-containing peptides and to determine the binding affinity.
Methodology:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled SH3 domain.
-
Synthesize unlabeled peptides (wild-type and mutants).
-
Prepare a sample of ¹⁵N-labeled SH3 domain in a suitable NMR buffer (e.g., phosphate buffer at pH 6.5).[1]
-
-
NMR Spectroscopy:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled SH3 domain.
-
Perform a titration by adding increasing amounts of the unlabeled peptide to the SH3 domain sample.[1]
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the amide resonances of the SH3 domain upon addition of the peptide.
-
Map the residues with significant CSPs onto the structure of the SH3 domain to identify the binding interface.
-
Calculate the dissociation constant (Kd) by fitting the CSP data to a binding isotherm.
-
Peptide Array (SPOT Synthesis)
Objective: To rapidly screen a large number of peptides for their ability to bind to a target SH3 domain and to identify the key residues for the interaction.
Methodology:
-
Peptide Synthesis:
-
Synthesize peptides directly on a cellulose membrane using the SPOT synthesis technique.[3][4][6] This involves the stepwise coupling of Fmoc-protected amino acids.[4]
-
Design the array to include overlapping peptides spanning the proline-rich region of interest, as well as alanine-scanning and other substitution mutants.
-
-
Binding Assay:
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a solution containing the purified SH3 domain (e.g., as a GST-fusion protein).
-
Wash the membrane to remove unbound protein.
-
Detect the bound SH3 domain using a primary antibody against the protein or its tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis:
-
Image the membrane to visualize the spots corresponding to peptides that bind the SH3 domain.
-
Quantify the signal intensity of each spot to determine the relative binding affinities of the different peptides.
-
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The Spot Technique: Synthesis and Screening of Peptide Macroarrays on Cellulose Membranes | Springer Nature Experiments [experiments.springernature.com]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Peptide arrays on cellulose support: SPOT synthesis, a time and cost efficient method for synthesis of large numbers of peptides in a parallel and addressable fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DIBS: DI1020007 - EspFu-R47 domain bound to IRTKS-SH3 domain [dibs.pbrg.hu]
- 8. Analysis of the thermodynamics of binding of an SH3 domain to proline-rich peptides using a chimeric fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Cross-Validation of Tetraproline Interactions: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, the accurate characterization of protein-protein interactions is paramount. Tetraproline motifs, as key components of many signaling pathways, demand rigorous validation of their binding partners. This guide provides an objective comparison of four widely used orthogonal biophysical assays for cross-validating these interactions: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Interactions mediated by proline-rich sequences, such as this compound motifs, are crucial in cellular signaling. These motifs are recognized by specific protein modules, including SH3, WW, and EVH1 domains, orchestrating protein complex assembly and function.[1] Validating these interactions with high confidence requires the use of multiple, independent techniques to rule out artifacts and provide a comprehensive understanding of the binding event.[2] This guide focuses on a well-characterized interaction between the N-terminal SH3 domain of the adaptor protein Crk and a proline-rich peptide derived from the guanine nucleotide exchange factor C3G, which contains a core this compound sequence (PPPALPPKKR).[3][4][5]
Quantitative Data Presentation
To facilitate a clear comparison, the following table summarizes typical quantitative data that can be obtained from each of the four orthogonal assays for the interaction of the Crk SH3 domain with a C3G-derived this compound-containing peptide. While a single study providing all these measurements is unavailable, the presented data is a realistic representation based on published affinities for this and similar proline-rich interactions.[4][5]
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Nuclear Magnetic Resonance (NMR) |
| Dissociation Constant (KD) | ~2 µM | ~2.5 µM | ~2 µM | ~5 µM |
| Association Rate (kon) | 1.5 x 105 M-1s-1 | 1.2 x 105 M-1s-1 | Not Directly Measured | Not Directly Measured |
| Dissociation Rate (koff) | 3.0 x 10-1 s-1 | 3.0 x 10-1 s-1 | Not Directly Measured | Not Directly Measured |
| Stoichiometry (n) | Not Directly Measured | Not Directly Measured | ~1:1 | Inferred from Titration |
| Enthalpy (ΔH) | Not Directly Measured | Not Directly Measured | -10.5 kcal/mol | Not Directly Measured |
| Entropy (ΔS) | Not Directly Measured | Not Directly Measured | -7.8 cal/mol·K | Not Directly Measured |
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each of the discussed biophysical assays.
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index on a sensor surface.
1. Ligand Immobilization:
-
The Crk SH3 domain (ligand) is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The Crk SH3 domain, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of ethanolamine.
2. Analyte Interaction:
-
A solution of the C3G this compound peptide (analyte) at various concentrations is injected over the sensor surface.
-
The association of the peptide to the immobilized SH3 domain is monitored in real-time.
3. Dissociation and Regeneration:
-
A buffer solution without the analyte is flowed over the surface to monitor the dissociation of the peptide.
-
The sensor surface is regenerated by injecting a solution (e.g., a low pH buffer like glycine-HCl) to remove the bound analyte.
4. Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique that measures biomolecular interactions by analyzing interference patterns of white light reflected from a biosensor tip.
1. Ligand Immobilization:
-
Biotinylated Crk SH3 domain is immobilized on a streptavidin-coated biosensor tip.
-
The biosensor is dipped into a solution containing the biotinylated protein for a defined period to achieve a stable baseline.
2. Baseline Establishment:
-
The biosensor with the immobilized ligand is moved to a well containing buffer to establish a stable baseline.
3. Association:
-
The biosensor is then moved to wells containing different concentrations of the C3G this compound peptide to measure the association phase.
4. Dissociation:
-
Finally, the biosensor is moved back to a buffer-containing well to monitor the dissociation of the peptide.
5. Data Analysis:
-
The binding curves are globally fitted to a 1:1 binding model to extract kon, koff, and KD.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
The Crk SH3 domain and the C3G this compound peptide are extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
The concentrations of both protein and peptide are accurately determined.
2. ITC Experiment:
-
The Crk SH3 domain is placed in the sample cell of the calorimeter.
-
The C3G peptide is loaded into the injection syringe.
-
A series of small injections of the peptide into the sample cell are performed.
-
The heat change associated with each injection is measured.
3. Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the peptide to the protein.
-
The resulting isotherm is fitted to a binding model to determine the dissociation constant (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-resolution information about binding interfaces and can be used to determine binding affinities.
1. Sample Preparation:
-
A sample of uniformly 15N-labeled Crk SH3 domain is prepared.
-
A stock solution of the unlabeled C3G this compound peptide is prepared in the same buffer.
2. NMR Titration:
-
A baseline 1H-15N HSQC spectrum of the 15N-labeled Crk SH3 domain is acquired.
-
Increasing amounts of the C3G peptide are titrated into the protein sample.
-
A 1H-15N HSQC spectrum is recorded at each titration point.
3. Data Analysis:
-
The chemical shift perturbations (CSPs) of the backbone amide signals of the Crk SH3 domain are monitored as a function of the peptide concentration.
-
The residues with significant CSPs are mapped onto the structure of the SH3 domain to identify the binding interface.
-
The CSPs are fitted to a binding isotherm to calculate the dissociation constant (KD).[6]
Signaling Pathway Diagram
The interaction between the Crk SH3 domain and the proline-rich region of C3G is a key step in a signaling pathway that can lead to the activation of the small GTPase Rap1, which is involved in processes such as cell adhesion and proliferation.
References
- 1. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing molecular interactions with biophysical methods using the validation cross - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four proline-rich sequences of the guanine-nucleotide exchange factor C3G bind with unique specificity to the first Src homology 3 domain of Crk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the specific interaction of lysine-containing proline-rich peptides with the N-terminal SH3 domain of c-Crk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Characterization of the Interaction between the N-Terminal SH3 Domain of Crkl and C3G [mdpi.com]
- 6. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tetraproline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While tetraproline, a proline oligomer, is a valuable tool in research, its proper disposal is crucial to protect both personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety protocols for non-hazardous peptides.
Pre-Disposal Hazard Assessment
Before initiating any disposal protocol, a thorough hazard assessment is critical. While this compound is not broadly classified as a hazardous substance, its toxicological properties may not be fully investigated.[1] Therefore, it is prudent to handle it with caution as a standard laboratory chemical. Key principles to adhere to include:
-
Environmental Protection: Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental risks.[1][2][3][4]
-
Institutional Compliance: Always adhere to your institution's specific guidelines and local regulations for chemical waste disposal.[1][2]
-
Safety Data Sheets (SDS): Although a specific SDS for this compound may not be readily available, reviewing the SDS for similar research-grade chemicals can provide valuable handling and disposal information.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. When handling this compound, especially in its lyophilized powder form, the following PPE is mandatory:
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[2]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.[2]
-
Lab Coat: A lab coat or protective gown should always be worn.[2]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research setting.
Liquid this compound Waste (Solutions)
-
Inactivation (Recommended): While not always mandatory for non-hazardous peptides, inactivation provides an added layer of safety.[1]
-
Chemical Degradation: Peptide inactivation can be achieved through hydrolysis. Treat the this compound solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to break the peptide bonds.[1] Allow the solution to stand for a minimum of 24 hours to ensure complete degradation.[1]
-
-
Neutralization: After the inactivation period, carefully neutralize the solution. For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide until the pH is between 6.0 and 8.0.[1] For basic solutions, neutralize with a suitable acid.
-
Collection: Transfer the neutralized liquid waste into a designated, leak-proof, and clearly labeled waste container.[5] The label should indicate "Non-Hazardous Chemical Waste" and list the contents.
-
Storage: Store the sealed waste container in a designated and secure secondary containment area, away from incompatible materials, pending disposal.[1]
Solid this compound Waste
-
Segregation: Collect all solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials.[1][5]
-
Collection: Place all contaminated solid waste into a designated solid waste container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and list "this compound" as a contaminant.[1]
-
Storage: Store the sealed solid waste container in a designated and secure area alongside the liquid waste, awaiting final disposal.
Final Disposal
Arrange for the collection of all this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][5] Ensure all necessary documentation is completed accurately.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes the key parameters for the recommended disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to hydrolyze peptide bonds.[1] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[1] |
| Waste Storage Temperature | Room Temperature | Standard for non-hazardous chemical waste pending disposal.[1] |
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final collection.
References
Essential Safety and Logistical Information for Handling Tetraproline
Disclaimer: The following guidance is based on best practices for handling peptides in a laboratory setting. A specific Safety Data Sheet (SDS) for Tetraproline was not located; therefore, the chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated. It is crucial to exercise due care and conduct a risk assessment for your specific laboratory tasks.[1]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[1] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[1][2][3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered.[2]
-
Acclimatization: Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Personal Protective Equipment: Put on all required PPE, including a lab coat, safety goggles, and gloves.[2]
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment, such as under a chemical fume hood, to minimize exposure to air and moisture and to avoid creating dust.[2]
-
Resealing: After weighing, tightly reseal the container.
-
Reconstitution: When preparing a solution, add the solvent slowly and cap the container securely before mixing. Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[1]
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[2]
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[1][3]
-
Peptide in Solution: It is not recommended to store peptides in solution for long periods.[1] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations.[3]
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[2]
-
Waste Disposal: Dispose of the container through an approved waste disposal plant.[4]
First Aid Measures
In case of exposure, follow these first aid measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Wash your mouth and nasal cavity thoroughly with clean water and get medical attention.[3]
-
Skin Contact: In case of skin contact, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3][4]
-
Eye Contact: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
-
Ingestion: If swallowed, rinse your mouth. Call a doctor if you feel unwell.[3]
Experimental Protocol: Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
